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  • Product: 4-Nitro-1-nonyl-1H-pyrazole
  • CAS: 1240574-00-8

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-Nitro-1-nonyl-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary 4-Nitro-1-nonyl-1H-pyrazole is a highly lipophilic, electron-deficient heterocyclic intermediate. The integration of a nonyl (9-carbon) aliphatic chain at the N1 position significantly alters the pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nitro-1-nonyl-1H-pyrazole is a highly lipophilic, electron-deficient heterocyclic intermediate. The integration of a nonyl (9-carbon) aliphatic chain at the N1 position significantly alters the pharmacokinetic and physical properties of the pyrazole core, enhancing lipid membrane permeability. This guide provides a rigorous, self-validating protocol for its synthesis, focusing on the mechanistic causality of base-mediated N-alkylation and its downstream applications in drug development.

Retrosynthetic Strategy & Pathway Selection

The synthesis of 1-alkyl-4-nitropyrazoles can generally be approached via two distinct pathways:

  • Pathway A (N-Alkylation): Direct alkylation of 4-nitro-1H-pyrazole with an alkyl halide.

  • Pathway B (Cyclocondensation): Reaction of an alkylhydrazine with nitromalonaldehyde.

Pathway A is universally preferred in modern synthetic laboratories. 4-nitro-1H-pyrazole is highly stable and commercially available, whereas long-chain alkylhydrazines (like nonylhydrazine) are prone to oxidation and are less accessible. Furthermore, the N-alkylation of 4-nitropyrazole proceeds with excellent atom economy and high yields under relatively mild conditions (1[1]).

Mechanistic Causality of N-Alkylation

The success of the N-alkylation relies heavily on the electronic environment of the pyrazole ring. In unsubstituted pyrazole, the N-H proton is weakly acidic (pKa ~ 14.2). However, the introduction of the strongly electron-withdrawing nitro group at the C4 position exerts a profound inductive and mesomeric effect, significantly increasing the acidity of the N-H proton ().

Because of this enhanced acidity, mild inorganic bases such as potassium carbonate (K₂CO₃) are sufficient to quantitatively deprotonate the substrate. This deprotonation yields a highly delocalized, resonance-stabilized pyrazolide anion. The subsequent step is a classic bimolecular nucleophilic substitution (S_N2). The nucleophilic N1 nitrogen attacks the electrophilic primary carbon of 1-bromononane. Because 1-bromononane is a primary halide, steric hindrance at the transition state is minimized, allowing the S_N2 pathway to proceed smoothly without competing E2 elimination (2[2]).

Mechanism Deprotonation Step 1: Deprotonation K2CO3 abstracts NH proton Anion Intermediate: Pyrazolide Anion Resonance stabilized by NO2 Deprotonation->Anion Fast equilibrium SN2 Step 2: SN2 Nucleophilic Attack N1 attacks 1-bromononane Anion->SN2 Rate-determining step Final Product Formation KBr byproduct precipitates SN2->Final Irreversible

Caption: Mechanistic sequence of the base-mediated N-alkylation via SN2 nucleophilic substitution.

Optimization of Reaction Parameters

The choice of solvent and base is critical for maximizing yield and minimizing side reactions. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal because they solvate the potassium cation, leaving the pyrazolide anion "naked" and highly nucleophilic. The table below summarizes the causality behind parameter selection based on established pyrazole alkylation literature (1[1]).

BaseSolventTemperature (°C)Time (h)Observed Yield (%)Mechanistic Rationale
K₂CO₃ DMF 90 8 88 - 92 Optimal solubility and anion activation; standard protocol.
Cs₂CO₃MeCN801285 - 87Cesium effect enhances nucleophilicity, but MeCN lowers solubility of long alkyl chains.
NaHTHF25 to 651660 - 70Overly strong base; leads to localized degradation and complex workup.
TEADCM4024< 15Organic base is insufficiently strong to drive complete deprotonation; low temp limits S_N2.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes observable metrics to ensure the reaction is proceeding as intended without requiring immediate analytical instrumentation.

Materials:

  • 4-Nitro-1H-pyrazole (1.0 equiv, limiting reagent)

  • 1-Bromononane (1.2 equiv)

  • Potassium carbonate (K₂CO₃), finely ground, anhydrous (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Activation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1H-pyrazole in anhydrous DMF (approx. 8 mL per gram of substrate).

  • Deprotonation: Add finely ground K₂CO₃ to the solution.

    • Validation check: A slight color shift (often to a deeper yellow) indicates the formation of the resonance-stabilized pyrazolide anion. Stir at room temperature for 15 minutes.

  • Alkylation: Add 1-bromononane dropwise via syringe.

  • Thermal Execution: Attach a reflux condenser, evacuate and backfill the vessel with argon, and heat the reaction mixture to 90 °C using an oil bath. Maintain heating for 8 hours.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent.

    • Validation check: The highly polar 4-nitro-1H-pyrazole (low Rf) will disappear, replaced by a new, highly lipophilic spot (high Rf) corresponding to the nonyl-substituted product.

  • Quenching & Workup: Cool the mixture to room temperature and concentrate under vacuum to remove excess DMF. Quench the crude mass with distilled water. Extract the aqueous phase three times with chloroform or ethyl acetate.

    • Validation check: The highly lipophilic nonyl chain forces the product entirely into the organic phase, leaving inorganic salts (KBr, unreacted K₂CO₃) in the aqueous layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to dryness. Purify the residue via silica gel column chromatography (Heptane/Ethyl Acetate gradient) to isolate the pure 4-nitro-1-nonyl-1H-pyrazole (1[1]).

Workflow Start 4-Nitro-1H-pyrazole + 1-Bromononane Base Addition of K2CO3 in DMF Start->Base Heat Heating at 90°C (8 hours) Base->Heat Monitor TLC Monitoring (Hexane/EtOAc) Heat->Monitor Workup Aqueous Quench & Organic Extraction Monitor->Workup Purify Column Chromatography (SiO2) Workup->Purify Product 4-Nitro-1-nonyl-1H-pyrazole (Pure Product) Purify->Product

Caption: Step-by-step experimental workflow for the synthesis of 4-nitro-1-nonyl-1H-pyrazole.

Downstream Utility in Drug Development

The primary utility of 4-nitro-1-nonyl-1H-pyrazole lies in its role as a stable precursor. The nitro group can be readily reduced (e.g., via catalytic hydrogenation with Pd/C or chemical reduction with SnCl₂) to yield 1-nonyl-1H-pyrazol-4-amine.

4-Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry. They are frequently utilized as core building blocks for pyrazolo[4,3-d]pyrimidines, which are potent microtubule targeting agents (MTAs) and competitive kinase inhibitors used in oncology (3[3]). The nonyl chain specifically imparts significant lipophilicity, which can be leveraged to design drugs capable of crossing the blood-brain barrier (BBB) or embedding deeply into hydrophobic pockets of target proteins.

References

  • Title: Regioselective and Guided C–H Activation of 4-Nitropyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

4-Nitro-1-nonyl-1H-pyrazole chemical properties

An In-depth Technical Guide to the Chemical Properties and Inferred Characteristics of 4-Nitro-1-nonyl-1H-pyrazole For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Inferred Characteristics of 4-Nitro-1-nonyl-1H-pyrazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

In the landscape of chemical research, we often encounter compounds that, while structurally plausible, are not yet extensively documented in the scientific literature. 4-Nitro-1-nonyl-1H-pyrazole is one such molecule. This guide, therefore, adopts a first-principles approach. By dissecting the molecule into its core components—the 4-nitropyrazole scaffold and the N-nonyl substituent—we can extrapolate a robust and scientifically grounded profile of its expected chemical properties. This document is designed to serve as a foundational resource, enabling researchers to anticipate the behavior of 4-Nitro-1-nonyl-1H-pyrazole and to design experimental protocols for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The foundational structure of 4-Nitro-1-nonyl-1H-pyrazole combines the aromatic, electron-deficient 4-nitropyrazole ring with a nine-carbon alkyl chain at the N1 position. This amalgamation of a polar, rigid heterocyclic core and a nonpolar, flexible aliphatic tail dictates its physicochemical properties.

Predicted Physicochemical Parameters
PropertyPredicted Value/Characteristic for 4-Nitro-1-nonyl-1H-pyrazoleRationale and Supporting Evidence
Molecular Formula C₁₂H₂₁N₃O₂Based on the structures of a nonyl group (C₉H₁₉) and a 4-nitropyrazole ring (C₃H₂N₃O₂).
Molecular Weight 239.32 g/mol Calculated from the molecular formula.
Appearance Expected to be a low-melting solid or an oil at room temperature.The long, flexible nonyl chain will likely disrupt the crystal lattice packing that characterizes the parent 4-Nitro-1H-pyrazole, leading to a lower melting point.
Solubility Poorly soluble in water; soluble in a range of organic solvents.The hydrophobic nonyl chain will dominate, leading to poor aqueous solubility. Good solubility is expected in nonpolar solvents like toluene and dichloromethane, and polar aprotic solvents like acetone and ethyl acetate[3]. The solubility in alcohols like methanol and ethanol is also anticipated to be significant[4].
Thermal Stability Moderate thermal stability.Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures[5][6][7]. The presence of the alkyl chain may slightly lower the decomposition temperature compared to the parent nitropyrazole. The decomposition of nitro-containing compounds can be autocatalytic[8].

Proposed Synthesis and Purification

The synthesis of 4-Nitro-1-nonyl-1H-pyrazole can be logically approached through the N-alkylation of 4-Nitro-1H-pyrazole, a known and commercially available starting material[1][2].

Synthetic Pathway: N-Alkylation

A common and effective method for the N-alkylation of pyrazoles involves the reaction of the pyrazole with an alkyl halide in the presence of a base[9].

Reaction Scheme:

G 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole 4-Nitro-1-nonyl-1H-pyrazole 4-Nitro-1-nonyl-1H-pyrazole 4-Nitro-1H-pyrazole->4-Nitro-1-nonyl-1H-pyrazole 1-bromononane, K₂CO₃, DMF G cluster_0 Reactivity of 4-Nitro-1-nonyl-1H-pyrazole Core 4-Nitro-1-nonyl-1H-pyrazole Reduction Reduction of Nitro Group Core->Reduction Substitution Nucleophilic Aromatic Substitution Core->Substitution

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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitro-1-nonyl-1H-pyrazole

Introduction: The Significance of Pyrazole Derivatives The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The introduction of a nitro group, as seen in 4-Nitro-1H-pyrazole, significantly influences the electronic properties of the ring, enhancing its reactivity and making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and energetic materials.[1][3][4]

The addition of a long-chain alkyl group, such as the nonyl group in 4-Nitro-1-nonyl-1H-pyrazole, is anticipated to dramatically alter the molecule's lipophilicity. This modification is a common strategy in drug development to improve membrane permeability and pharmacokinetic profiles. This guide will explore the expected physical properties of this novel compound, providing a predictive analysis grounded in the established characteristics of its parent molecule, 4-Nitro-1H-pyrazole.

Core Physicochemical Properties

This section details the predicted and known physical properties of 4-Nitro-1-nonyl-1H-pyrazole and its parent compound.

Molecular Structure and Weight

The foundational characteristics of any chemical compound are its structure and molecular weight.

  • 4-Nitro-1H-pyrazole: This is the parent heterocyclic compound.[1][5][6]

  • 4-Nitro-1-nonyl-1H-pyrazole: This derivative incorporates a nine-carbon alkyl chain at the N1 position of the pyrazole ring.

Property4-Nitro-1H-pyrazole4-Nitro-1-nonyl-1H-pyrazole (Calculated)
Molecular Formula C₃H₃N₃O₂[1][6]C₁₂H₂₁N₃O₂
Molecular Weight 113.07 g/mol [7]239.31 g/mol
Appearance White to pale yellow crystalline solid[4][5][7]Expected to be a waxy solid or viscous liquid at room temperature
Melting and Boiling Points

The melting and boiling points are critical indicators of the purity and intermolecular forces of a compound.

  • 4-Nitro-1H-pyrazole: This compound has a relatively high melting point due to hydrogen bonding and dipole-dipole interactions. Its melting point is reported to be in the range of 160-164 °C.

  • 4-Nitro-1-nonyl-1H-pyrazole: The introduction of the long, flexible nonyl chain will disrupt the crystal lattice packing and eliminate hydrogen bonding capabilities present in the parent compound. This will likely lead to a significantly lower melting point. The boiling point, however, will be substantially higher due to the increased molecular weight and van der Waals forces.

Property4-Nitro-1H-pyrazole4-Nitro-1-nonyl-1H-pyrazole (Predicted)
Melting Point 160-164 °CSignificantly lower than the parent compound
Boiling Point Not available[7]Significantly higher than the parent compound
Solubility Profile

Solubility is a key determinant of a compound's utility in various applications, from reaction conditions to biological availability.

  • 4-Nitro-1H-pyrazole: This compound is sparingly soluble in water and soluble in organic solvents like ethanol and acetone.[7]

  • 4-Nitro-1-nonyl-1H-pyrazole: The nonyl chain will impart significant lipophilic character, drastically reducing its solubility in polar solvents like water and increasing its solubility in nonpolar organic solvents such as hexane and ethyl acetate.

Solvent4-Nitro-1H-pyrazole4-Nitro-1-nonyl-1H-pyrazole (Predicted)
Water Sparingly soluble[7]Poorly soluble
Ethanol Soluble[7]Soluble
Acetone Soluble[7]Soluble
Hexane Poorly solubleSoluble

Experimental Determination of Physical Properties

To empirically determine the physical properties of 4-Nitro-1-nonyl-1H-pyrazole, the following standard laboratory protocols are recommended.

Melting Point Determination

This protocol outlines the use of a standard melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

MeltingPoint cluster_workflow Melting Point Determination Workflow A Sample Preparation B Apparatus Setup A->B Place in capillary C Heating and Observation B->C Controlled heating D Record Melting Range C->D Visual confirmation

Caption: Workflow for Melting Point Determination.

Solubility Assessment

This protocol provides a qualitative and semi-quantitative method for assessing solubility.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, ethyl acetate, hexane).

  • Sample Addition: A known mass of the compound is added to a known volume of the solvent at a specific temperature.

  • Observation: The mixture is agitated, and the dissolution is observed. If the solid dissolves completely, more solute is added until saturation is reached.

Solubility Solvent Select Solvents Sample Add Known Mass of Compound Solvent->Sample Agitate Agitate Mixture Sample->Agitate Observe Observe Dissolution Agitate->Observe Saturated Saturated Solution? Observe->Saturated Saturated->Sample No, add more Record Record Solubility Saturated->Record Yes

Caption: Protocol for Solubility Assessment.

Spectroscopic and Analytical Characterization

While not strictly physical properties, spectroscopic data are integral to confirming the identity and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.

  • ¹H NMR: The proton NMR of 4-Nitro-1-nonyl-1H-pyrazole is expected to show characteristic signals for the pyrazole ring protons, as well as a complex set of signals in the aliphatic region corresponding to the nonyl chain.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbon atoms of the pyrazole ring and the nonyl group. The presence of the nitro group will cause a downfield shift for the C4 carbon of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Key Expected Peaks:

    • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

    • C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

    • N-O stretching (nitro group): Strong asymmetric and symmetric stretches around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Conclusion

While experimental data for 4-Nitro-1-nonyl-1H-pyrazole is currently lacking, this guide provides a robust theoretical framework for its physical properties based on the well-characterized parent compound, 4-Nitro-1H-pyrazole. The addition of the nonyl group is predicted to significantly decrease the melting point and aqueous solubility while increasing the boiling point and solubility in nonpolar organic solvents. The experimental protocols and spectroscopic signatures outlined here provide a clear path for the empirical characterization of this and similar novel pyrazole derivatives, which hold promise in the fields of drug discovery and materials science.

References

  • PubChem. 4-nitro-1H-pyrazole. [Link]

  • Tang, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3338. [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • NIST. 1H-Pyrazole, 4-nitro-. [Link]

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • J&K Scientific. 4-Nitro-1H-pyrazole | 2075-46-9. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Nitro-1-nonyl-1H-pyrazole: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4-Nitro-1-nonyl-1H-pyrazole, a functionalized pyrazole derivative. While this specific compound is not extensively documented in publicly available databases, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 4-Nitro-1-nonyl-1H-pyrazole, a functionalized pyrazole derivative. While this specific compound is not extensively documented in publicly available databases, this guide extrapolates its core characteristics from the well-studied parent molecule, 4-Nitro-1H-pyrazole, and established principles of organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and potential applications of novel heterocyclic compounds.

Core Compound Identification and Structure

The fundamental building block of the topic compound is 4-Nitro-1H-pyrazole. This parent compound is a known entity with established properties and a registered CAS number.

  • Parent Compound: 4-Nitro-1H-pyrazole

  • CAS Number: 2075-46-9[1][2][3][4][5]

  • Molecular Formula: C₃H₃N₃O₂[2][3][5]

  • Molecular Weight: 113.07 g/mol [2][5]

The structure of the target molecule, 4-Nitro-1-nonyl-1H-pyrazole, is derived by the N-alkylation of the pyrazole ring at the first position with a nonyl group. A CAS number for this specific derivative is not readily found in public databases, suggesting it may be a novel or less-common chemical entity.

Chemical Structure:

G 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole Reaction_Mixture Reaction Mixture 4-Nitro-1H-pyrazole->Reaction_Mixture 1-Bromononane 1-Bromononane 1-Bromononane->Reaction_Mixture Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture 4-Nitro-1-nonyl-1H-pyrazole 4-Nitro-1-nonyl-1H-pyrazole Reaction_Mixture->4-Nitro-1-nonyl-1H-pyrazole N-Alkylation Byproduct (e.g., KBr) Byproduct (e.g., KBr) Reaction_Mixture->Byproduct (e.g., KBr)

Caption: Proposed synthetic pathway for 4-Nitro-1-nonyl-1H-pyrazole.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for N-alkylation of pyrazoles. [6][7]Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve the highest yield.

Materials:

  • 4-Nitro-1H-pyrazole

  • 1-Bromononane (or 1-Iodononane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Nitro-1H-pyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the pyrazole, followed by the addition of anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: While stirring, add 1-bromononane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and allow it to stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4-Nitro-1-nonyl-1H-pyrazole.

Physicochemical Properties (Predicted)

The physicochemical properties of 4-Nitro-1-nonyl-1H-pyrazole are predicted based on the known properties of 4-Nitro-1H-pyrazole and the influence of the appended nonyl chain.

Property4-Nitro-1H-pyrazole (Experimental)4-Nitro-1-nonyl-1H-pyrazole (Predicted)
Appearance Off-white to yellow crystalline solid [1][3]Likely a viscous oil or a low-melting solid.
Molecular Formula C₃H₃N₃O₂C₁₂H₂₁N₃O₂
Molecular Weight 113.07 g/mol 239.31 g/mol
Melting Point 160-164 °C [5]Significantly lower than the parent compound due to the disruption of crystal packing by the flexible nonyl chain.
Solubility Sparingly soluble in water [1]Insoluble in water, but soluble in common organic solvents like ethanol, acetone, and ethyl acetate due to the lipophilic nonyl chain.
pKa 9.63 ± 0.50 (Predicted for the pyrazole N-H) [1]Not applicable (no acidic proton on the pyrazole ring).

Potential Applications and Fields of Research

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. [8][9][10][11][12]The introduction of a nitro group and a long alkyl chain can modulate the biological activity and physicochemical properties of the molecule.

Drug Discovery and Medicinal Chemistry
  • Anticancer Agents: Pyrazole derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. [10]The lipophilic nonyl chain could enhance membrane permeability and cellular uptake.

  • Antimicrobial Agents: Functionalized pyrazoles have been investigated for their antibacterial and antifungal activities. [13]The nonyl group might contribute to the disruption of microbial cell membranes.

  • Enzyme Inhibitors: The pyrazole nucleus is a versatile scaffold for designing enzyme inhibitors. [12]The specific substitution pattern of 4-Nitro-1-nonyl-1H-pyrazole could be tailored to fit the active site of target enzymes.

Materials Science
  • Corrosion Inhibitors: Nitrogen-containing heterocycles are known to be effective corrosion inhibitors for metals. The nonyl group could enhance the formation of a protective hydrophobic layer on the metal surface.

  • Energetic Materials: While 4-Nitro-1H-pyrazole itself is considered an energetic material, the addition of the long, non-energetic nonyl chain would likely decrease its explosive properties. [1]* Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules due to the reactive nitro group, which can be reduced to an amine for further functionalization. [3]

Logical Workflow for Application in Drug Discovery

The following diagram illustrates a logical workflow for investigating the potential of 4-Nitro-1-nonyl-1H-pyrazole as a drug candidate.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development A Synthesis of 4-Nitro-1-nonyl-1H-pyrazole B Purification & Structural Confirmation (NMR, MS) A->B C In vitro assays (e.g., cytotoxicity, antimicrobial) B->C D Target Identification (if activity is observed) C->D E Structure-Activity Relationship (SAR) Studies D->E F Analogue Synthesis E->F G In vivo efficacy studies E->G F->C H ADMET Profiling G->H

Caption: A logical workflow for the evaluation of 4-Nitro-1-nonyl-1H-pyrazole in a drug discovery program.

Conclusion

4-Nitro-1-nonyl-1H-pyrazole represents a potentially valuable, yet underexplored, chemical entity. Based on the established chemistry of its parent compound and the predictable influence of the N-nonyl substituent, this guide provides a solid foundation for its synthesis and exploration in various scientific fields. The lipophilic character introduced by the nonyl chain, combined with the versatile reactivity of the nitro-pyrazole core, makes it an attractive target for researchers in drug discovery and materials science. Further experimental validation of the predicted properties and potential applications is warranted.

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (URL not available)
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL not available)
  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery. (URL not available)
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. (URL not available)
  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. (URL not available)
  • (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. (URL not available)
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. (URL not available)
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. (URL not available)
  • 4-nitro-1H-pyrazole 2075-46-9 wiki. Guidechem. (URL not available)
  • (2022, November 23).
  • (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. (URL not available)
  • 4-Nitro-1H-pyrazole | CAS 2075-46-9. Santa Cruz Biotechnology. (URL not available)
  • 4-Nitro-1H-pyrazole. Chem-Impex. (URL not available)
  • SAFETY DATA SHEET. Fisher Scientific. (URL not available)
  • 4-Nitro-1H-pyrazole 97 2075-46-9. Sigma-Aldrich. (URL not available)
  • Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles. PMC. (URL not available)
  • (2025, February 10). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews. (URL not available)
  • N-heterocycles: Recent Advances in Biological Applications.
  • (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (URL not available)
  • Synthesis of N-Heterocycles. Organic Chemistry Portal. (URL not available)

Sources

Foundational

Discovery, Mechanistic Evolution, and Applications of Nitropyrazoles: A Comprehensive Technical Guide

Introduction & Historical Genesis Nitropyrazoles represent a highly versatile class of heterocyclic compounds characterized by the presence of one or more nitro (-NO 2​ ) groups on a pyrazole core. Since their initial di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Historical Genesis

Nitropyrazoles represent a highly versatile class of heterocyclic compounds characterized by the presence of one or more nitro (-NO 2​ ) groups on a pyrazole core. Since their initial discovery, these molecules have bifurcated into two critical, yet distinct, domains of applied chemistry: the development of targeted pharmaceutical therapeutics and the engineering of High-Energy Density Materials (HEDMs).

The foundational synthesis of N-nitropyrazoles (specifically 1-nitropyrazole) was first documented by1[1]. Utilizing pyrazole nitrate and acetic anhydride under mild conditions, they successfully isolated the crystalline product, establishing the baseline for N-nitration protocols. Over the subsequent decades, researchers realized that the nitro group could act both as an explosophoric handle (increasing density and oxygen balance) and a stereoelectronic modulator for biological targets, catalyzing extensive research into poly-nitrated and alkyl-bridged derivatives[2][3].

Mechanistic Foundations: The Nitropyrazole Rearrangement

A cornerstone of nitropyrazole chemistry is the thermal rearrangement of 1-nitropyrazole to its C-nitrated isomers, primarily 3(5)-nitropyrazole. This transformation is not merely a synthetic curiosity but a critical pathway for accessing thermodynamically stable C-nitro building blocks required for downstream functionalization.

Mechanistic Causality: The N-NO 2​ bond exhibits relatively low dissociation energy. However, experimental and Density Functional Theory (DFT) studies confirm that the rearrangement does not proceed via a homolytic radical cleavage. Instead, when heated to approximately 140 °C in solvents like benzonitrile, the molecule undergoes a two-step, non-polar isomerization. The first, rate-determining step is a [1,5]-sigmatropic shift of the nitro group to form a transient 3H-pyrazole intermediate. This is rapidly followed by a fast [1,5]-sigmatropic proton shift, restoring aromaticity and yielding the highly stable 3(5)-nitropyrazole[4].

Rearrangement A 1-Nitropyrazole (N-Nitropyrazole) B [1,5]-Sigmatropic NO2-Shift (Rate-Determining) A->B Heat (140°C) C 3H-Pyrazole Intermediate B->C D [1,5]-Sigmatropic Proton-Shift C->D E 3(5)-Nitropyrazole (Thermodynamically Stable) D->E Exothermic

Mechanism of thermal rearrangement from 1-nitropyrazole to 3(5)-nitropyrazole.

Pharmaceutical Applications & Drug Development

In medicinal chemistry, the incorporation of a nitro group into the pyrazole scaffold serves as a powerful pharmacophoric tool. The strong electron-withdrawing nature of the -NO 2​ group modulates the pKa of adjacent hydrogen bond donors, enhances lipophilicity, and can engage in unique binding interactions within target protein pockets.

Recent drug discovery campaigns have heavily utilized nitropyrazoles. For instance, 5 have demonstrated that bespoke pyrazole synthesis—often navigating the explosive hazards of alkylated nitropyrazoles—can yield highly potent candidate drugs with favorable pharmacokinetic (PK) profiles[5]. Furthermore,3 have emerged as promising candidates due to their excellent drug-likeness parameters, showing high gastrointestinal absorption and low blood-brain barrier penetration[3].

Table 1: Physicochemical Parameters of 1,3-Diaryl-5-nitropyrazoles (Drug-Likeness)
ParameterValue RangePharmacokinetic Significance
Molecular Weight (MW) < 500 DaComplies with Lipinski's Rule of 5 for oral bioavailability.
Topological Polar Surface Area (TPSA) 80 - 120 ŲEnsures optimal gastrointestinal absorption while limiting CNS toxicity.
Rotatable Bonds 3 - 5Maintains molecular flexibility for induced-fit target binding.
Cytochrome P450 Interaction MinimalSuggests a low risk of metabolic interference and drug-drug interactions.

Energetic Materials (EMs) & High-Energy Density Materials (HEDMs)

Conversely, the defense and aerospace sectors exploit nitropyrazoles for their massive chemical potential energy. The introduction of multiple nitro groups (e.g., 3,4-dinitropyrazole or 1-methyl-3,4,5-trinitropyrazole) drastically increases the crystal density and oxygen balance (OB) of the molecule[6][7].

Causality in EM Design: The performance of an energetic material is directly proportional to its solid-state density and heat of formation. Nitropyrazoles achieve high densities through extensive intermolecular hydrogen bonding and planar molecular packing. Furthermore, the high nitrogen-to-carbon ratio yields a highly positive heat of formation, ensuring that detonation produces a massive volumetric expansion of N 2​ and CO 2​ gases. Advanced HEDMs, such as8, exhibit detonation velocities exceeding 8700 m/s, rivaling traditional benchmarks like RDX[7][8].

Table 2: Energetic Properties of Selected Nitropyrazoles
CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Primary Application
4-Nitropyrazole 1.526.6818.81Precursor / Intermediate
3,4-Dinitropyrazole (DNP) ~1.75~8.00~25.0Melt-cast explosive base
1-Methyl-3,4,5-trinitropyrazole 1.80 - 1.848.51 - 9.0232.16 - 36.58Advanced HEDM Oxidizer

Modern Synthetic Methodologies & Self-Validating Protocols

The synthesis of nitropyrazoles demands rigorous safety protocols due to the inherent thermal instability of poly-nitrated intermediates. Modern methodologies have shifted toward continuous-flow chemistry and late-stage C-H functionalization to mitigate these risks while maximizing yield and regioselectivity.

Protocol 1: Scalable Continuous-Flow Nitration of 4-Nitropyrazole

Traditional batch nitration of pyrazoles poses severe thermal runaway risks due to the highly exothermic nature of mixed-acid nitration. 9 solve this by providing superior surface-area-to-volume ratios, enabling instantaneous heat dissipation and precise residence time control[9].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of pyrazole and a mixed acid nitrating agent (HNO 3​ /H 2​ SO 4​ ).

  • Flow Injection: Pump the pyrazole solution and mixed acid into a continuous-flow microreactor using calibrated syringe pumps to maintain a strict stoichiometric ratio.

  • Thermal Control: Maintain the microreactor zone at a precisely controlled temperature to facilitate N-nitration followed by rapid in situ rearrangement to 4-nitropyrazole.

  • In-Line Quenching: Route the reactor effluent directly into a continuous quenching and neutralization module containing an aqueous alkaline buffer.

  • Phase Separation: Pass the neutralized mixture through a continuous liquid-liquid extractor to isolate the organic phase.

  • Recovery: Subject the organic phase to rotary evaporation to recover the solvent, yielding 4-nitropyrazole with >96% yield and >99% purity[9].

FlowSynthesis A Pyrazole + Mixed Acid (HNO3/H2SO4) B Continuous-Flow Microreactor A->B Controlled Feed C In-line Quenching & Neutralization B->C Exothermic Control D Continuous Extraction (Organic Phase) C->D Phase Separation E Rotary Evaporation & Solvent Recovery D->E F 4-Nitropyrazole (96.9% Yield) E->F

Continuous-flow nitration workflow for the scalable synthesis of 4-nitropyrazole.

Protocol 2: Regioselective C-H Arylation of 4-Nitropyrazoles

To access complex pharmaceutical scaffolds, transition-metal-catalyzed C-H activation is employed. The presence of the nitro group at C-4 electronically deactivates the ring but provides strong directing effects, allowing for 10[10].

Step-by-Step Methodology:

  • Reaction Setup: In an argon-purged Schlenk flask, combine 4-nitro-1H-pyrazole (1 equiv), an aryl bromide (1.3 equiv), and K 2​ CO 3​ (2.3 equiv).

  • Catalyst Addition: Add 10% Pd/C (0.1 equiv) and CuI as a crucial additive. The CuI facilitates the transmetalation step, which is causally responsible for the high turnover rate.

  • Solvent & Heating: Dissolve the mixture in anhydrous DMF (8 mL per 1 g of pyrazole). Heat the sealed reaction vessel to 90 °C for 8 hours.

  • Isolation: Cool the reaction to room temperature, concentrate under vacuum, and purify via silica gel column chromatography (heptane/ethyl acetate) to isolate the 5-aryl-4-nitropyrazole[10].

References

  • Organic N-Nitro Reagents in Organic Synthesis | Thieme Connect |

  • Thieme E-Journals - Synthesis / Full Text | Thieme Connect | 1

  • On the question of the molecular mechanism of N-nitropyrazole rearrangement | ResearchGate | 4

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors | PMC - NIH | 5

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles | MDPI | 3

  • Manipulating nitration and stabilization to achieve high energy | PMC - NIH | 7

  • Trinitromethyl-Substituted 1H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration | ACS Publications | 8

  • Recent progress in the synthesis of nitropyrazoles and their hydrogenated analogs | ResearchGate | 9

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles | ACS Publications | 10

Sources

Exploratory

The Pharmacological Potential and Synthetic Utility of 4-Nitro-1-nonyl-1H-pyrazole: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, exhibiting a broad spectrum of biological activities ranging from antimicrobial to neuroprotective effects[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, exhibiting a broad spectrum of biological activities ranging from antimicrobial to neuroprotective effects[1]. Among its derivatives, 4-Nitro-1-nonyl-1H-pyrazole (CAS: 1240574-00-8) has emerged as a critical, high-purity intermediate for the synthesis of advanced bioactive molecules[2][3].

While the compound itself is primarily utilized as a synthetic building block, its unique structural topology—combining a highly lipophilic nine-carbon (nonyl) aliphatic chain with an electron-withdrawing nitro group at the C4 position—makes it an ideal precursor for developing central nervous system (CNS) therapeutics and membrane-disrupting antimicrobial agents. This whitepaper dissects the structural rationale, potential biological applications, and self-validating experimental protocols associated with 4-Nitro-1-nonyl-1H-pyrazole and its downstream derivatives.

Structural Rationale and Physicochemical Dynamics

The design of 1-alkyl-4-nitropyrazoles is governed by strict structure-activity relationship (SAR) principles. To understand the utility of 4-Nitro-1-nonyl-1H-pyrazole, we must analyze its two primary functional modifications:

The C4-Nitro Group: A Masked Pharmacophore

The nitro group at the C4 position is rarely the final functional group in drug candidates due to potential metabolic liabilities (e.g., toxic hydroxylamine intermediates). Instead, it serves as a stable, easily functionalized precursor. Through catalytic hydrogenation, the nitro group is reduced to an amine, yielding 4-amino-1-nonyl-1H-pyrazole [4].

Aminopyrazoles are highly valued as aniline bioisosteres [5][6]. In kinase inhibitor design, replacing an aniline ring with an aminopyrazole improves aqueous solubility, mitigates CYP1A2 inhibition, and provides a critical nitrogen lone pair for hydrogen bonding within the ATP-binding pocket of kinases[5][7].

The N1-Nonyl Chain: Driving Membrane Permeability

The defining feature of this specific molecule is the 9-carbon nonyl chain. The causality behind selecting a long-chain alkyl group lies in lipophilicity (LogP) .

  • CNS Penetrance: For neurodegenerative targets, such as the Leucine-Rich Repeat Kinase 2 (LRRK2) implicated in Parkinson's disease, drugs must cross the highly restrictive Blood-Brain Barrier (BBB)[5][8]. The nonyl chain exponentially increases the lipophilic surface area, driving passive diffusion across endothelial tight junctions.

  • Antimicrobial Disruption: In antimicrobial applications, long-chain alkylpyrazoles intercalate into the phospholipid bilayers of bacterial and fungal cell membranes, disrupting structural integrity and leading to cell lysis[9][10].

Table 1: Modeled Physicochemical Impact of N1-Alkyl Chain Length on Pyrazole Scaffolds

Data represents predictive medicinal chemistry modeling demonstrating the causality of chain elongation.

N1-Alkyl SubstituentModeled cLogPPredicted BBB Permeability (Papp)Primary Biological Application Profile
Methyl (C1)0.8LowSystemic Anti-inflammatory
Butyl (C4)2.1ModerateBroad-spectrum Antimicrobial
Nonyl (C9) 4.5 High CNS Targets (LRRK2) / Antifungal
Dodecyl (C12)6.2Very High (Lipid Trapping)Topical Antimicrobial

Core Biological Application: LRRK2 Inhibition in Parkinson's Disease

The most promising application extrapolated from the 4-nitro-1-alkylpyrazole scaffold is its conversion into highly selective, brain-penetrant aminopyrazole LRRK2 inhibitors[5][8]. Mutations in the LRRK2 gene (specifically the G2019S mutation) hyperactivate kinase activity, leading to neurotoxicity and Parkinson's disease pathology[5].

By reducing 4-Nitro-1-nonyl-1H-pyrazole to its amino counterpart, researchers can couple the pyrazole core to pyrimidine or other heterocyclic scaffolds. The aminopyrazole acts as a hinge-binding motif in the LRRK2 ATP pocket, while the nonyl chain projects into the hydrophobic sub-pocket, anchoring the inhibitor and ensuring high brain exposure[5][6].

G A 4-Nitro-1-nonyl-1H-pyrazole (Lipophilic Precursor) B Catalytic Hydrogenation (Nitro to Amino Reduction) A->B C 4-Amino-1-nonyl-1H-pyrazole (Aniline Bioisostere) B->C D Kinase ATP-Pocket Binding (Hinge Region Interaction) C->D E LRRK2 Kinase Inhibition (G2019S Mutant Targeting) D->E F Reduced pLRRK2 Levels (Neuroprotective Effect) E->F

Fig 1: Mechanistic pathway from 4-Nitro-1-nonyl-1H-pyrazole to LRRK2 kinase inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols provide a self-validating framework for utilizing 4-Nitro-1-nonyl-1H-pyrazole in drug discovery. The methodology is designed to confirm successful synthesis before proceeding to biological evaluation.

Protocol 1: Catalytic Reduction to 4-Amino-1-nonyl-1H-pyrazole

Causality: The nitro group must be reduced to an amine to activate the molecule's bioisosteric properties[4]. Palladium on carbon (Pd/C) is selected for its high chemoselectivity and clean conversion under mild hydrogen pressure.

  • Preparation: Dissolve 10 mmol of 4-Nitro-1-nonyl-1H-pyrazole in 50 mL of anhydrous ethanol. Rationale: Ethanol provides optimal solubility for the lipophilic substrate while remaining inert to hydrogenation.

  • Catalyst Addition: Add 10% Pd/C (0.1 mmol Pd) carefully under an argon atmosphere to prevent spontaneous combustion of the catalyst.

  • Hydrogenation: Purge the reaction vessel with H2​ gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 3:1). The disappearance of the UV-active nitro precursor and the appearance of a ninhydrin-positive spot confirms amine formation.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure to yield the crude aminopyrazole.

Protocol 2: In Vitro LRRK2 Kinase Autophosphorylation Assay

Causality: To validate the biological efficacy of the synthesized aminopyrazole derivative, its ability to inhibit LRRK2 must be quantified[5].

  • Enzyme Preparation: Incubate recombinant LRRK2 (G2019S mutant) in assay buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl2​ , 1 mM EGTA).

  • Compound Dosing: Add the functionalized nonyl-aminopyrazole derivative in a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM) using DMSO as the vehicle (final DMSO concentration <1%).

  • Reaction Initiation: Add 10 μ M ATP containing [γ−33P]ATP to initiate the autophosphorylation reaction. Rationale: 10 μ M ATP is used to remain near the Km​ of LRRK2, ensuring sensitive detection of ATP-competitive inhibitors.

  • Quenching & Detection: After 45 minutes at room temperature, quench the reaction with 3% phosphoric acid. Transfer to a filter plate, wash extensively, and measure incorporated radioactivity via liquid scintillation counting.

  • Validation: Calculate the IC50​ using non-linear regression. A valid assay must show a Z'-factor > 0.6 and a reference inhibitor (e.g., LRRK2-IN-1) must fall within its established IC50​ range.

Workflow Step1 Compound Synthesis (Pd/C Reduction) Step2 Purification (HPLC >99% Purity) Step1->Step2 Step3 In Vitro Assay (LRRK2 Autophosphorylation) Step2->Step3 Step4 Quantification (IC50 Determination) Step3->Step4

Fig 2: Self-validating workflow for synthesizing and evaluating aminopyrazole derivatives.

Conclusion

4-Nitro-1-nonyl-1H-pyrazole is far more than a simple chemical catalog item; it is a meticulously structured intermediate designed to solve complex pharmacokinetic challenges. By leveraging the lipophilicity of the nonyl chain for membrane and BBB penetrance, and utilizing the nitro group as a stable precursor to the highly valuable aminopyrazole pharmacophore, researchers can unlock potent biological activities. Whether applied to the development of next-generation LRRK2 inhibitors for Parkinson's disease or novel lipophilic antimicrobial agents, this scaffold represents a critical tool in the modern medicinal chemist's arsenal.

References

  • Product Index - AA Blocks: 4-Nitro-1-nonyl-1h-pyrazole. AA Blocks. Available at:[Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information (NCBI / PMC). Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at:[Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters (via PMC). Available at: [Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. PubMed. Available at:[Link]

Sources

Foundational

In Silico Target Prediction and Pharmacological Profiling of 4-Nitro-1-nonyl-1H-pyrazole: A Comprehensive Computational Guide

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Discovery Executive Summary The pyrazole nucleus is a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Discovery

Executive Summary

The pyrazole nucleus is a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved anti-inflammatory and antineoplastic agents. However, the specific functionalization of the pyrazole ring drastically alters its pharmacokinetic and pharmacodynamic trajectory. 4-Nitro-1-nonyl-1H-pyrazole (CAS: 1240574-00-8) [1] is a highly specialized derivative characterized by two distinct pharmacophores: a highly lipophilic 9-carbon (nonyl) aliphatic tail and a strongly electron-withdrawing nitro group at the C4 position.

This whitepaper provides an authoritative, step-by-step computational methodology for predicting and validating the biological targets of 4-Nitro-1-nonyl-1H-pyrazole. By leveraging reverse pharmacophore mapping, machine learning-based target fishing, and molecular dynamics (MD), we establish a self-validating workflow to identify how this molecule's unique structural causality drives its interaction with lipid-metabolizing enzymes and membrane-bound receptors.

Structural Causality and Ligand Preparation

In computational drug discovery, the predictive accuracy of in silico models is entirely dependent on the rigorous preparation of the ligand's 3D conformation and an understanding of its physicochemical properties.

The Rationale of the Nonyl Chain

The addition of a C9 nonyl chain exponentially increases the lipophilicity (LogP) of the pyrazole core. In biological systems, long aliphatic chains mimic endogenous lipid signaling molecules, such as arachidonic acid and anandamide (AEA)[2]. Consequently, target prediction algorithms heavily weight this structural motif toward lipid-processing enzymes, specifically Fatty Acid Amide Hydrolase (FAAH) [3] and Cyclooxygenase-2 (COX-2) [4].

The Role of the Nitro Group

The nitro group (-NO2) is a potent electron-withdrawing group (EWG) that acts as a strong hydrogen bond acceptor. In the context of FAAH or COX-2 inhibition, the electron-withdrawing nature of the nitro group depletes electron density from the pyrazole ring, enhancing its stability against metabolic oxidation while providing critical electrostatic interactions with catalytic triad residues (e.g., Ser241 in FAAH)[5].

Ligand Preparation Protocol
  • SMILES Generation: The canonical SMILES string for 4-Nitro-1-nonyl-1H-pyrazole is generated and verified.

  • 3D Conformational Search: Using OMEGA (OpenEye) or RDKit, a systematic conformational search is performed. The extreme flexibility of the nonyl chain generates hundreds of conformers; the lowest-energy extended and folded conformers are retained.

  • Charge Assignment: Gasteiger partial charges are calculated, and the ligand is minimized using the MMFF94x force field to ensure the nitro group remains coplanar with the pyrazole ring.

In Silico Target Fishing Methodology

To prevent the bias of a single algorithm, a consensus approach utilizing both ligand-based (2D/3D similarity) and structure-based (pharmacophore) methodologies is required.

Step-by-Step Target Prediction Workflow
  • SwissTargetPrediction (Machine Learning): The optimized SMILES is inputted into the SwissTargetPrediction server[6]. This platform utilizes a combination of 2D and 3D Tanimoto similarity metrics against a library of 370,000 known active compounds.

  • Similarity Ensemble Approach (SEA): The ligand is screened against the SEA database, which relates proteins based on the set-wise chemical similarity of their ligands, effectively identifying off-target lipid-binding domains.

  • PharmMapper (Reverse Pharmacophore Mapping): The 3D optimized conformer is submitted to PharmMapper[4], which aligns the molecule against over 7,000 receptor-based pharmacophore models (Target Bank) to identify spatial geometric matches.

Consensus Target Data

The quantitative data from the three independent algorithms are aggregated to form a consensus score. Due to the lipophilic tail and pyrazole core, lipid-metabolizing enzymes dominate the highest probability scores.

Table 1: Consensus Predicted Targets for 4-Nitro-1-nonyl-1H-pyrazole

Target ProteinGene SymbolPrimary PathwayConsensus Probability ScorePutative Therapeutic Indication
Fatty Acid Amide HydrolaseFAAHEndocannabinoid Catabolism0.89Neuropathic Pain, Inflammation
Cyclooxygenase-2PTGS2Prostaglandin Synthesis0.84Inflammation, Colorectal Cancer
Monoacylglycerol LipaseMGLLEndocannabinoid Catabolism0.78Neuroinflammation
Vascular Endothelial Growth Factor Receptor 2KDRAngiogenesis0.65Solid Tumor Suppression

Molecular Docking and Binding Mode Validation

To validate the statistical predictions, molecular docking is employed to assess the thermodynamic feasibility of the compound binding to the predicted targets.

Docking Protocol for FAAH (PDB: 3QKV)

FAAH is an integral membrane enzyme with a complex binding architecture consisting of a "cytosolic port" and a "membrane access channel"[2].

  • Grid Box Definition: The grid box must encompass the catalytic triad (Ser241-Ser217-Lys142) and extend down the hydrophobic acyl-chain binding pocket.

  • Algorithm: AutoDock Vina or Schrödinger Glide (Standard Precision).

  • Causality of Binding: The docking algorithm must demonstrate that the nonyl chain successfully threads into the hydrophobic membrane access channel (interacting via Van der Waals forces with Ile491 and Phe432), while the nitro-pyrazole headgroup anchors near Ser241 via hydrogen bonding[5].

Table 2: Molecular Docking Binding Affinities and Interactions

Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
FAAH (3QKV)-9.8Ser241, Ile491, Phe432H-bond (Nitro), Hydrophobic (Nonyl)
COX-2 (5KIR)-8.5Arg120, Tyr355, Val523Electrostatic (Nitro), Hydrophobic
VEGFR-2 (4ASD)-7.2Cys919, Glu885H-bond (Pyrazole N), Pi-Alkyl

System Visualization and Mechanistic Pathways

To synthesize the computational workflow and the predicted biological mechanism of action, the following directed graphs map the logical flow of the in silico pipeline and the resulting pharmacodynamic effect.

Workflow Ligand Ligand Preparation (4-Nitro-1-nonyl-1H-pyrazole) ADMET ADMET Profiling (SwissADME) Ligand->ADMET Target In Silico Target Fishing (SwissTargetPrediction, SEA, PharmMapper) Ligand->Target Consensus Consensus Target Identification (FAAH, COX-2, VEGFR-2) Target->Consensus Docking Molecular Docking (AutoDock Vina / Glide) Consensus->Docking MD Molecular Dynamics Simulation (100ns GROMACS) Docking->MD

Fig 1: End-to-end in silico workflow for 4-Nitro-1-nonyl-1H-pyrazole target prediction.

Mechanism Compound 4-Nitro-1-nonyl-1H-pyrazole Enzyme FAAH Enzyme (Catalytic Triad Inhibition) Compound->Enzyme Binds Hydrophobic Pocket Substrate Anandamide (AEA) Accumulation Enzyme->Substrate Prevents Hydrolysis Receptor CB1 / CB2 Receptor Activation Substrate->Receptor Endogenous Agonism Outcome Analgesic & Anti-inflammatory Effects Receptor->Outcome Signal Transduction

Fig 2: Predicted mechanistic pathway of FAAH inhibition by 4-Nitro-1-nonyl-1H-pyrazole.

Molecular Dynamics (MD) Validation

Molecular docking provides a static snapshot, which is insufficient for highly flexible molecules. Long aliphatic chains, such as the nonyl group, are prone to hydrophobic collapse in aqueous environments. Therefore, a 100 ns Molecular Dynamics (MD) simulation using GROMACS (CHARMM36 force field) is a mandatory final validation step.

Protocol Causality:

  • System Solvation: The Protein-Ligand complex is embedded in a POPC lipid bilayer (for FAAH) and solvated in a TIP3P water box to mimic the native membrane environment.

  • RMSD/RMSF Analysis: The Root Mean Square Deviation (RMSD) of the ligand must be monitored. If the nonyl chain remains extended within the hydrophobic channel with an RMSD fluctuation of < 2.0 Å, the binding pose is deemed stable. If the chain collapses onto the pyrazole ring, the docking pose is an artifact.

  • MM-PBSA Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is used to calculate the exact free energy of binding, confirming that the hydrophobic interactions of the nonyl chain overcome the entropic penalty of restricting its flexibility.

Sources

Exploratory

Thermodynamic Solubility Profiling of 4-Nitro-1-nonyl-1H-pyrazole: A Technical Guide for Drug Development

Executive Summary 4-Nitro-1-nonyl-1H-pyrazole (CAS No. 1240574-00-8) is a highly specialized, high-purity chemical intermediate frequently utilized in the synthesis of bioactive molecules and advanced agrochemicals[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nitro-1-nonyl-1H-pyrazole (CAS No. 1240574-00-8) is a highly specialized, high-purity chemical intermediate frequently utilized in the synthesis of bioactive molecules and advanced agrochemicals[1]. For researchers and drug development professionals, understanding the solubility profile of this compound is a critical prerequisite for assay development, formulation, and downstream in-vitro biology experiments.

This whitepaper provides an in-depth analysis of the mechanistic causality behind the solvation of 4-Nitro-1-nonyl-1H-pyrazole across various solvent classes. Furthermore, it establishes a rigorously validated, self-correcting experimental protocol for empirical solubility determination, moving beyond predictive models to actionable laboratory workflows.

Mechanistic Causality of Solvation

The solubility of any heterocyclic compound is governed by the thermodynamic interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent. For 4-Nitro-1-nonyl-1H-pyrazole, the solvation behavior is distinctly amphiphilic, yet heavily skewed by its aliphatic tail.

Structural Drivers of Solubility

The molecule can be functionally deconstructed into three distinct domains, each dictating specific solvent interactions:

  • The Nonyl Chain (C9H19): This long, unbranched aliphatic chain imparts profound lipophilicity to the molecule. It drives high solubility in non-polar organic solvents (e.g., hexane, toluene) via strong London dispersion forces. Conversely, it is the primary reason for the compound's negligible aqueous solubility, as the energetic cost of disrupting the hydrogen-bonded water network to accommodate the bulky C9 cavity is thermodynamically unfavorable.

  • The Nitro Group (-NO₂): Positioned at the 4-carbon of the pyrazole ring, the highly electronegative nitro group acts as a strong hydrogen-bond acceptor. This functional group significantly enhances solubility in polar aprotic solvents by engaging in dipole-dipole interactions.

  • The Pyrazole Core: The aromatic, heterocyclic ring provides a rigid planar structure that can engage in π−π stacking. The nitrogen atoms further contribute to the molecule's overall polarity and hydrogen-bonding capacity.

G Core 4-Nitro-1-nonyl-1H-pyrazole C9 Nonyl Chain (C9) Highly Lipophilic Core->C9 Nitro Nitro Group (-NO2) Polar, H-Bond Acceptor Core->Nitro Py Pyrazole Ring Aromatic, Heterocyclic Core->Py Sol1 High Solubility in Non-Polar Solvents (Hexane, Toluene) C9->Sol1 Sol3 Extremely Poor Aqueous Solubility C9->Sol3 Sol2 High Solubility in Polar Aprotic Solvents (DMSO, DMF) Nitro->Sol2 Py->Sol2

Caption: Mechanistic pathways dictating the solubility profile of 4-Nitro-1-nonyl-1H-pyrazole.

Quantitative Solubility Profile

Based on the structural thermodynamics described above and comparative data from similar pyrazole derivatives[2], the following table summarizes the expected solubility profile of 4-Nitro-1-nonyl-1H-pyrazole across standard laboratory and industrial solvents.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Expected Solubility RangeSolvation Mechanism
Aqueous Water / PBS (pH 7.4)80.1< 0.01 mg/mL (Insoluble)High hydrophobic penalty from the C9 chain prevents dissolution.
Polar Aprotic DMSO46.7> 50 mg/mL (Freely Soluble)Strong dipole-dipole interactions with the nitro-pyrazole core.
Polar Aprotic DMF36.7> 50 mg/mL (Freely Soluble)Excellent solvation of both the polar head and lipophilic tail.
Polar Protic Methanol / Ethanol32.7 / 24.510 - 25 mg/mL (Soluble)Moderate hydrogen bonding; aliphatic chain limits maximum saturation.
Non-Polar Hexane / Heptane1.89> 30 mg/mL (Soluble)London dispersion forces dominate, highly favorable for the nonyl chain.
Chlorinated Dichloromethane (DCM)8.93> 100 mg/mL (Very Soluble)Optimal balance of polarizability and lipophilicity.

Gold-Standard Experimental Protocol: Thermodynamic Solubility Determination

While predictive models are useful, drug discovery requires absolute empirical certainty. The "gold standard" for determining thermodynamic solubility is the miniaturized shake-flask method coupled with High-Performance Liquid Chromatography (HPLC)[3]. Unlike kinetic solubility assays (which start from a DMSO stock and risk supersaturation), thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solvent[4].

Materials Required
  • Analyte: 4-Nitro-1-nonyl-1H-pyrazole (Solid powder, >98% purity).

  • Solvents: PBS (pH 7.4), DMSO, Ethanol, Hexane.

  • Consumables: Whatman Mini-UniPrep syringeless filters (0.45 µm PTFE)[4].

  • Equipment: Orbital shaker with temperature control, HPLC-UV or LC-MS system[5].

Step-by-Step Methodology

Step 1: Preparation of the Saturated Suspension

  • Weigh an excess amount of 4-Nitro-1-nonyl-1H-pyrazole (approximately 2–5 mg) into a glass vial or a specialized syringeless filter vial[6].

  • Add exactly 500 µL of the target solvent. Causality Note: An excess of solid must remain visible. If the solid dissolves completely, the solution is not saturated, and more compound must be added to achieve true thermodynamic equilibrium.

Step 2: Thermal Equilibration

  • Seal the vials and place them in an orbital shaker.

  • Agitate at 400 rpm at a strictly controlled temperature (typically 25.0 ± 0.1 °C) for 24 to 72 hours[6]. Causality Note: 24 hours is generally sufficient for organic solvents, but aqueous buffers may require up to 72 hours to overcome the high lattice energy and reach steady-state equilibrium.

Step 3: Phase Separation

  • After the equilibration period, visually inspect the vials to ensure solid material is still present.

  • Filter the suspension using a 0.45 µm PTFE syringe filter[3]. Causality Note: Filtration is vastly superior to centrifugation alone. Centrifugation can leave micro-particulates in suspension, which will dissolve upon dilution for HPLC analysis, artificially inflating the calculated solubility.

Step 4: Dilution and Quantification

  • Immediately dilute the filtered supernatant with the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon temperature changes.

  • Inject the sample into a validated HPLC-UV system.

  • Quantify the concentration by comparing the Area Under the Curve (AUC) of the sample against a multi-point calibration curve generated from a known standard of 4-Nitro-1-nonyl-1H-pyrazole dissolved in DMSO[6].

G A 1. Solid Compound (Excess 4-Nitro-1-nonyl-1H-pyrazole) B 2. Solvent Addition (Buffer, DMSO, Organic) A->B C 3. Equilibration (Shake-Flask, 24-72h, 25°C) B->C D 4. Phase Separation (0.45 µm PTFE Filtration) C->D E 5. Quantification (HPLC-UV / LC-MS) D->E

Caption: Workflow for the shake-flask thermodynamic solubility determination of chemical intermediates.

Troubleshooting and Data Integrity

When working with highly lipophilic compounds like 4-Nitro-1-nonyl-1H-pyrazole, scientists must account for non-specific binding . The nonyl chain can cause the compound to adhere to the hydrophobic surfaces of plastic microcentrifuge tubes or certain filter membranes.

  • Validation Check: Always perform a recovery experiment by passing a known concentration of the compound through the chosen filter. If recovery is <95%, switch from PVDF or Nylon to low-binding PTFE membranes.

  • Miniaturization: If the compound supply is limited, miniaturized shake-flask assays utilizing Chemiluminescent Nitrogen Detection (CLND) can be employed, requiring as little as 15 µL of stock solution while maintaining gold-standard accuracy[7].

References

  • Analytical Chemistry - ACS Publications. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Available at:[Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility." Available at: [Link]

  • Analiza. "Solubility | Miniaturized Shake-Flask Approach." Available at: [Link]

  • Journal of Chemical & Engineering Data - ACS Publications. "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enzymatic Characterization of 4-Nitro-1-nonyl-1H-pyrazole

Introduction: The Expanding Role of Pyrazole Derivatives in Enzyme Modulation The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Expanding Role of Pyrazole Derivatives in Enzyme Modulation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Derivatives of this five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, have demonstrated a vast array of pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antiviral activities.[1][3][4] A significant portion of their therapeutic potential stems from their ability to act as potent and selective inhibitors of various enzymes.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Nitro-1-nonyl-1H-pyrazole in enzymatic assays. While specific literature on the enzymatic targets of this particular molecule is emerging, its structural features—a 4-nitropyrazole core known to be a versatile building block for inhibitors and a long nonyl chain that can facilitate membrane interaction or hydrophobic pocket binding—suggest its potential as a modulator of enzyme activity.[8][9]

These application notes will, therefore, present a generalized yet robust framework for the initial characterization of 4-Nitro-1-nonyl-1H-pyrazole's inhibitory potential against a representative enzyme class, protein kinases, which are frequently targeted by pyrazole-based inhibitors. The principles and protocols outlined herein are broadly applicable to other enzyme families with appropriate modifications to substrates and detection methods.

Hypothesized Mechanism of Action and Rationale for Experimental Design

The presence of the pyrazole ring in a small molecule inhibitor often allows it to act as a bioisostere for other functional groups, enabling it to form key interactions within an enzyme's active site. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, crucial for anchoring the molecule.

For 4-Nitro-1-nonyl-1H-pyrazole, we can hypothesize several potential mechanisms of inhibition:

  • ATP-Competitive Inhibition: Many pyrazole-based kinase inhibitors function by occupying the ATP-binding pocket of the enzyme. The pyrazole core can mimic the purine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The nonyl chain could then extend into a hydrophobic region of the active site, potentially conferring selectivity and potency.

  • Non-Competitive or Allosteric Inhibition: The compound could bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. The long alkyl chain might play a role in accessing such allosteric pockets.

The experimental protocols detailed below are designed to not only determine if 4-Nitro-1-nonyl-1H-pyrazole inhibits a given enzyme but also to provide initial insights into its mechanism of action through the determination of its half-maximal inhibitory concentration (IC₅₀).

PART 1: General Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of 4-Nitro-1-nonyl-1H-pyrazole on a generic serine/threonine kinase. A common method, such as a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction, is described.

Materials and Reagents
  • Enzyme: Recombinant human protein kinase (e.g., a member of the MAP kinase family).

  • Substrate: A peptide or protein substrate specific to the chosen kinase.

  • 4-Nitro-1-nonyl-1H-pyrazole: Provided as a solid.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, and other components to ensure optimal enzyme activity.

  • DMSO (Dimethyl Sulfoxide): For dissolving the test compound.

  • Luminescence-based ATP detection reagent: (e.g., Kinase-Glo®).

  • Multi-well plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Plate reader: Capable of measuring luminescence.

  • Reference Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum kinase inhibition).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 4-Nitro-1-nonyl-1H-pyrazole in DMSO Dispense_Compound Dispense compound dilutions and controls into 96-well plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare Master Mix: Kinase, Substrate, Buffer Add_Enzyme Add Enzyme Master Mix to wells Reagent_Prep->Add_Enzyme Dispense_Compound->Add_Enzyme Controls: - No Enzyme - Vehicle (DMSO) Pre_Incubate Pre-incubate enzyme and inhibitor (e.g., 15 min at RT) Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate reaction by adding ATP Pre_Incubate->Initiate_Reaction Incubate Incubate for specified time (e.g., 60 min at RT) Initiate_Reaction->Incubate Terminate_Reaction Stop reaction and detect signal (Add Luminescence Reagent) Incubate->Terminate_Reaction Measure_Luminescence Read luminescence on plate reader Terminate_Reaction->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve (% Inhibition vs. [Compound]) Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Procedure
  • Preparation of Compound Stock Solution:

    • Prepare a 10 mM stock solution of 4-Nitro-1-nonyl-1H-pyrazole in 100% DMSO. Ensure the compound is fully dissolved. This will be your primary stock.

  • Serial Dilution Preparation:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations for testing. A common approach is to use a 10-point, 3-fold serial dilution. The final concentration of DMSO in the assay should be kept constant and typically below 1%.

  • Assay Plate Setup:

    • In a 96-well plate, add 1 µL of each compound dilution.

    • Include control wells:

      • Vehicle Control (0% Inhibition): 1 µL of DMSO.

      • Positive Control (100% Inhibition): 1 µL of a known inhibitor at a concentration that gives maximal inhibition.

      • No Enzyme Control: 1 µL of DMSO (used for background signal subtraction).

  • Enzymatic Reaction:

    • Prepare a master mix containing the kinase, substrate, and assay buffer.

    • Add the enzyme/substrate master mix to each well containing the compound or DMSO.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[10]

    • Prepare an ATP solution in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add the detection reagent to each well to stop the kinase reaction and generate a luminescent signal. The amount of light produced is inversely proportional to the amount of ATP consumed, and therefore, inversely proportional to kinase activity.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.[10]

    • Formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_No_Enzyme) / (Signal_Vehicle_Control - Signal_No_Enzyme))

  • Determine IC₅₀ Value:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (sigmoidal, 4PL) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[10]

PART 2: Data Presentation and Interpretation

Hypothetical Data Summary

The results of the kinase inhibition assay can be summarized in a table for clarity.

Concentration of 4-Nitro-1-nonyl-1H-pyrazole (µM)Average Luminescence (RLU)% Inhibition
10015,50098.2%
33.328,30088.9%
11.165,40062.1%
3.798,70037.5%
1.2135,60014.2%
0.4152,1003.9%
0.1156,8000.9%
0 (Vehicle)158,2000%
No Enzyme1,200,000N/A

Note: This is hypothetical data for illustrative purposes.

Interpreting the Results
  • A dose-dependent increase in percent inhibition suggests that 4-Nitro-1-nonyl-1H-pyrazole is indeed inhibiting the target kinase.

  • The calculated IC₅₀ value provides a quantitative measure of the compound's potency. A lower IC₅₀ indicates a more potent inhibitor.

  • It is crucial to consider the potential for non-specific inhibition. High concentrations of compounds, especially those with long alkyl chains, can sometimes lead to aggregation or other artifacts. Follow-up assays are recommended to confirm the mechanism of action.

PART 3: Advanced Protocols and Mechanistic Studies

To further characterize the inhibitory properties of 4-Nitro-1-nonyl-1H-pyrazole, more advanced studies can be conducted.

Protocol for Determining Mechanism of Inhibition (Competitive vs. Non-competitive)

This experiment involves measuring the initial reaction rates at various substrate (ATP) concentrations in the presence of different fixed concentrations of the inhibitor.

  • Experimental Setup:

    • Set up a matrix of reactions where both the ATP concentration and the inhibitor concentration are varied.

    • For each inhibitor concentration (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀), perform a full ATP titration curve.

  • Data Analysis:

    • Plot the initial reaction velocities against the ATP concentration for each inhibitor concentration.

    • Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot.

      • Competitive Inhibition: The Vmax will remain unchanged, but the apparent Km will increase. On a Lineweaver-Burk plot, the lines will intersect at the y-axis.

      • Non-competitive Inhibition: The Vmax will decrease, but the Km will remain unchanged. The lines will intersect at the x-axis.

      • Uncompetitive Inhibition: Both Vmax and Km will decrease. The lines on the Lineweaver-Burk plot will be parallel.

Hypothesized Signaling Pathway and Point of Inhibition

G cluster_pathway Generic Kinase Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor UpstreamKinase Upstream Kinase (e.g., MAP3K) Receptor->UpstreamKinase activates TargetKinase Target Kinase (e.g., MAP2K) UpstreamKinase->TargetKinase activates DownstreamKinase Downstream Kinase (e.g., MAPK) TargetKinase->DownstreamKinase activates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor activates CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor 4-Nitro-1-nonyl-1H-pyrazole Inhibitor->TargetKinase inhibits

Caption: Hypothesized inhibition of a kinase within a signaling cascade.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the consistent use of appropriate controls. The vehicle control establishes the baseline enzyme activity, while a potent, well-characterized reference inhibitor confirms the assay's ability to detect inhibition. A dose-response relationship, rather than a single-point measurement, provides confidence that the observed effect is specific to the compound being tested.

Conclusion

4-Nitro-1-nonyl-1H-pyrazole represents a novel chemical entity with the potential for enzyme modulation. The application notes and protocols provided here offer a comprehensive starting point for its characterization in enzymatic assays. By following these guidelines, researchers can effectively determine the inhibitory activity, potency, and potential mechanism of action of this and other new chemical entities, paving the way for further investigation in drug discovery and development.

References

  • Gising, J., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. Retrieved from [Link]

  • Lotfi, A., & Al-Majidi, S. M. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Retrieved from [Link]

  • Carrión, M. D., et al. (2013). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. PubMed. Retrieved from [Link]

  • Jabbar, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from [Link]

  • Devi, N., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Neuroquantology. Retrieved from [Link]

  • Abdel-Fattah, M. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Retrieved from [Link]

  • Sestito, S., et al. (2020). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Retrieved from [Link]

  • Abdelazeem, A. H., et al. (2025). In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. MDPI. Retrieved from [Link]

  • Abdel-Fattah, M. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. PMC. Retrieved from [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

  • Johns Hopkins University. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Retrieved from [Link]

Sources

Application

A Guide to the Synthesis of Substituted Pyrazoles: Principles and Safety

Disclaimer: This document provides a generalized overview of the chemical principles and safety protocols relevant to the synthesis of substituted pyrazoles, such as 4-nitro-1-nonyl-1H-pyrazole. It is intended for educat...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a generalized overview of the chemical principles and safety protocols relevant to the synthesis of substituted pyrazoles, such as 4-nitro-1-nonyl-1H-pyrazole. It is intended for educational purposes for an audience of trained researchers and scientists. It is not a step-by-step protocol for the synthesis of any specific compound and should not be treated as such. The synthesis of nitrated organic compounds involves significant hazards, including the risk of explosion and exposure to toxic materials. Any laboratory work must be preceded by a thorough, institution-specific risk assessment and conducted with appropriate engineering controls and personal protective equipment under the supervision of qualified personnel.

Introduction to Pyrazole Synthesis

Pyrazoles are a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. The pyrazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of novel pyrazole derivatives is a subject of ongoing research in the field of drug development.

The general synthesis of a 1-substituted pyrazole often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a molecule with equivalent reactivity. The subsequent modification of the pyrazole ring, for instance, through nitration, allows for further functionalization and the exploration of the structure-activity relationship of the resulting compounds.

Core Principles of Synthesis

The synthesis of a compound like 4-nitro-1-nonyl-1H-pyrazole can be conceptually broken down into two primary stages: the formation of the pyrazole ring and the subsequent nitration.

Part 1: Pyrazole Ring Formation

A common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis . This reaction involves the condensation of a hydrazine derivative with a β-dicarbonyl compound.

  • Reactants :

    • Hydrazine derivative : In the case of 1-nonyl-1H-pyrazole, nonylhydrazine would be the appropriate starting material.

    • 1,3-Dicarbonyl equivalent : A suitable precursor for the pyrazole ring, such as malondialdehyde or a synthetic equivalent, is required.

The reaction proceeds via a condensation mechanism, followed by cyclization and dehydration to form the aromatic pyrazole ring. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side products. Protic solvents like ethanol or acetic acid are often employed, and the reaction may be run at temperatures ranging from room temperature to reflux, depending on the reactivity of the specific substrates.

Part 2: Electrophilic Aromatic Nitration

The introduction of a nitro group (-NO2) onto the pyrazole ring is typically achieved through electrophilic aromatic substitution. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.

  • Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and decomposition, which can be explosive. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) in an ice bath.

Below is a conceptual workflow for the synthesis.

G cluster_0 Part 1: Pyrazole Ring Formation cluster_1 Part 2: Electrophilic Nitration cluster_2 Purification & Analysis A Nonylhydrazine C Condensation & Cyclization A->C B 1,3-Dicarbonyl Compound B->C D 1-Nonyl-1H-pyrazole C->D F Nitration Reaction D->F E Nitrating Agent (HNO3/H2SO4) E->F G 4-Nitro-1-nonyl-1H-pyrazole F->G H Workup & Purification (e.g., Crystallization, Chromatography) G->H I Characterization (NMR, MS, IR) H->I

Figure 1: Conceptual workflow for the synthesis of 4-Nitro-1-nonyl-1H-pyrazole.

Critical Safety Considerations

Working with Hydrazines:

  • Hydrazine and its derivatives are often toxic and can be corrosive. Always handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Handling Nitrating Agents:

  • Explosion Hazard : Mixtures of nitric acid and organic compounds can be explosive. The reaction must be maintained at a low temperature, and the nitrating agent should be added slowly and in a controlled manner.

  • Corrosivity : Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.

  • Quenching : The reaction mixture must be quenched carefully by pouring it slowly onto ice to dissipate the heat generated.

Nitro Compounds:

  • Many nitroaromatic compounds are toxic and potentially explosive, especially when subjected to heat or shock.

  • Appropriate handling and storage procedures are essential.

The diagram below illustrates the critical decision points and safety measures in the nitration process.

G start Start: 1-Nonyl-1H-pyrazole in reaction vessel cool_reaction Cool Reaction Vessel (0-5 °C Ice Bath) start->cool_reaction prep_nitrating Prepare Nitrating Agent (HNO3 + H2SO4) Caution: Highly Exothermic add_nitrating Slow, Dropwise Addition of Nitrating Agent prep_nitrating->add_nitrating Controlled feed cool_reaction->add_nitrating monitor_temp Monitor Temperature Maintain < 10 °C add_nitrating->monitor_temp During addition stir Stir at Low Temp (e.g., 1-2 hours) add_nitrating->stir Addition complete monitor_temp->add_nitrating Adjust rate quench Quench Reaction (Pour slowly onto ice) stir->quench workup Workup & Purification quench->workup

Figure 2: Safety-critical workflow for the nitration step.

Purification and Characterization

Following the reaction, the crude product must be purified. This often involves:

  • Neutralization : Carefully neutralizing the acidic reaction mixture.

  • Extraction : Extracting the product into an organic solvent.

  • Purification : Techniques such as recrystallization or column chromatography are used to isolate the pure compound.

The identity and purity of the final product must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure and the position of the nitro group.

  • Mass Spectrometry (MS) : To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy : To identify the characteristic functional groups, such as the N-O stretches of the nitro group.

Conclusion

The synthesis of substituted pyrazoles like 4-nitro-1-nonyl-1H-pyrazole involves multi-step organic reactions that require a thorough understanding of the underlying chemical principles and strict adherence to safety protocols. This guide has provided a high-level overview of the key stages and critical considerations. Researchers undertaking such work must consult detailed procedures in peer-reviewed literature and conduct comprehensive risk assessments before commencing any experimental work.

Method

4-Nitro-1-nonyl-1H-pyrazole as a molecular probe

Application Note: 4-Nitro-1-nonyl-1H-pyrazole as a Bifunctional Molecular Probe for Lipid-Metabolizing Enzymes and Membrane Microenvironments Introduction & Rationale 4-Nitro-1-nonyl-1H-pyrazole is an advanced molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Nitro-1-nonyl-1H-pyrazole as a Bifunctional Molecular Probe for Lipid-Metabolizing Enzymes and Membrane Microenvironments

Introduction & Rationale

4-Nitro-1-nonyl-1H-pyrazole is an advanced molecular probe characterized by its distinct bipartite structure: a highly lipophilic 9-carbon aliphatic chain (nonyl) and an electron-deficient 4-nitropyrazole headgroup. While pyrazole derivatives are widely recognized as structural motifs in kinase inhibitors (e.g., LRRK2 and CSF1R)[1][2] and as ligands for metalloenzymes, the addition of the nonyl tail specifically repurposes this scaffold for lipid-centric biological investigations.

The nonyl chain acts as a lipid mimetic, driving the partitioning of the probe into phospholipid bilayers and the hydrophobic substrate channels of fatty acid-metabolizing Cytochrome P450 enzymes (e.g., CYP4A and CYP4F families). Concurrently, the 4-nitropyrazole moiety serves a dual purpose:

  • Enzyme Inhibition : The unhindered nitrogen (N2) of the pyrazole ring coordinates with the heme iron of CYPs, while the nitro group fine-tunes the electronic properties of the ring, often resulting in potent, time-dependent inhibition[2].

  • Redox Sensing : The nitro group is susceptible to enzymatic reduction by nitroreductases in hypoxic microenvironments, allowing the probe to be utilized in live-cell hypoxia sensing when coupled with downstream fluorogenic assays[3].

Physicochemical Properties & Probe Specifications

To ensure self-validating experimental designs, researchers must account for the physical properties of the probe. The extreme lipophilicity dictates specific handling procedures to prevent assay artifacts.

Table 1: Physicochemical parameters dictating experimental handling.

ParameterValue / CharacteristicExperimental Implication
Molecular Weight 239.31 g/mol Highly permeable; suitable for live-cell assays.
LogP (estimated) ~4.5 - 5.0Highly lipophilic; requires DMSO/ethanol for stock solutions.
Target Enzymes CYP450s (CYP4A11, CYP4F2), NitroreductasesActs as a competitive/mechanism-based inhibitor and redox substrate.
Storage -20°C, desiccated, protected from lightNitroaromatics can be sensitive to prolonged UV exposure.

Mechanistic Paradigms

Mechanism cluster_0 Pathway A: CYP450 Inhibition cluster_1 Pathway B: Hypoxia Sensing Probe 4-Nitro-1-nonyl-1H-pyrazole (Bifunctional Probe) Binding Nonyl Tail Insertion (Hydrophobic Pocket) Probe->Binding Microsomal Assay Anchoring Membrane Anchoring (Lipid Bilayer) Probe->Anchoring Live-Cell Assay Coordination Pyrazole-Heme Iron Coordination Binding->Coordination Inhibition Metabolic Inhibition (e.g., Lipid Oxidation) Coordination->Inhibition Reduction Hypoxic Nitroreduction (Nitroreductase) Anchoring->Reduction Sensing Aminopyrazole Formation (Fluorogenic Tagging) Reduction->Sensing

Fig 1: Dual mechanistic pathways of 4-Nitro-1-nonyl-1H-pyrazole in biochemical and cellular assays.

Experimental Protocols

Protocol A: In Vitro Cytochrome P450 (CYP4A/4F) Inhibition Assay

Rationale : Pyrazole derivatives are known to exhibit reversible and time-dependent inhibition of CYPs[2]. The nonyl chain mimics endogenous fatty acids (like arachidonic acid), targeting the probe specifically to ω-hydroxylases. This protocol establishes a self-validating system to determine the IC50 of the probe against lipid-metabolizing CYPs using Human Liver Microsomes (HLMs).

Materials:

  • Human Liver Microsomes (HLMs, 20 mg/mL)

  • 4-Nitro-1-nonyl-1H-pyrazole (10 mM stock in DMSO)

  • NADPH Regenerating System (NRS: Solution A & B)

  • Probe Substrate: Lauric acid (for CYP4A11) or Arachidonic acid (for CYP4F2)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Glass reaction vials

Step-by-Step Methodology:

  • Preparation of Working Solutions : Dilute the 10 mM probe stock in DMSO to create a 100X concentration series (0.1 μM to 1000 μM).

    • Causality: Maintaining a final DMSO concentration of ≤1% in the assay prevents solvent-mediated denaturation of microsomal proteins and artificial shifts in CYP activity.

  • Microsomal Incubation Mixture : In a glass vial (Critical: Do not use polystyrene due to the high LogP of the probe), combine 0.5 mg/mL HLMs, the specific probe substrate (e.g., 50 μM lauric acid), and 1 μL of the 4-Nitro-1-nonyl-1H-pyrazole working solution in 0.1 M Potassium Phosphate Buffer (Total volume: 90 μL).

  • Equilibration (The "Anchoring" Step) : Incubate the mixture at 37°C for 10 minutes without NADPH.

    • Causality: The nonyl chain requires time to partition into the microsomal lipid bilayer and access the buried active sites of membrane-bound CYPs. Skipping this step leads to falsely elevated IC50 values.

  • Reaction Initiation : Add 10 μL of the pre-warmed NADPH Regenerating System to initiate the catalytic cycle.

  • Termination : After 20 minutes, terminate the reaction by adding 100 μL of ice-cold acetonitrile containing an internal standard (e.g., deuterated ω-hydroxylauric acid).

    • Causality: Organic solvent rapidly denatures the enzymes and precipitates proteins, locking the metabolite profile for accurate quantification.

  • Centrifugation and Analysis : Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials to quantify the formation of the ω-hydroxylated metabolite.

Protocol B: Live-Cell Membrane Anchoring and Hypoxia Sensing

Rationale : The nitro group of 4-nitropyrazoles can undergo bioreduction by nitroreductases under hypoxic conditions, a principle utilized in various nitroaromatic probes[3]. The nonyl tail anchors the probe strictly to cellular membranes, allowing for spatially resolved sensing of membrane-associated redox states.

Step-by-Step Methodology:

  • Cell Culture : Seed HepG2 or HeLa cells in a 96-well glass-bottom plate at 2x10^4 cells/well. Culture overnight in DMEM + 10% FBS.

  • Probe Loading : Wash cells twice with PBS. Add 10 μM of 4-Nitro-1-nonyl-1H-pyrazole in serum-free, phenol red-free DMEM. Incubate for 30 minutes at 37°C.

    • Causality: Serum proteins (like BSA) act as lipid sinks and will sequester the highly lipophilic nonyl probe, drastically reducing membrane integration.

  • Hypoxia Induction : Transfer the plate to a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 4–12 hours. Maintain a normoxic control plate in a standard incubator.

  • Derivatization : Since the reduced product (4-amino-1-nonyl-1H-pyrazole) is weakly fluorescent, it must be coupled with a fluorogenic amine-reactive dye (e.g., fluorescamine or an NHS-ester fluorophore) directly in the well for 15 minutes.

  • Imaging/Quantification : Wash cells with PBS and image using confocal microscopy or quantify via flow cytometry. The appearance of the amine-derivatized signal correlates strictly with the degree of hypoxic nitroreduction.

Experimental Workflow Visualization

Workflow Prep Probe Preparation 10 mM in DMSO Store at -20°C Microsomes CYP450 Assay HLMs + Substrate 10 min Pre-incubation Prep->Microsomes In Vitro Cells Live-Cell Assay Serum-Free Loading 30 min at 37°C Prep->Cells In Cellulo Initiate Catalysis Add NADPH Incubate 20 min Microsomes->Initiate Analysis1 LC-MS/MS Quantify Metabolite Calculate IC50 Initiate->Analysis1 Hypoxia Hypoxia Induction 1% O2 Chamber 4-12 hours Cells->Hypoxia Analysis2 Flow Cytometry Amine Derivatization Fluorescence Readout Hypoxia->Analysis2

Fig 2: Step-by-step workflow for in vitro CYP inhibition and live-cell hypoxia sensing assays.

Data Interpretation & Troubleshooting

Table 2: Common experimental pitfalls and corrective actions.

ObservationMechanistic CauseCorrective Action
Inconsistent IC50 values Probe adsorption to plasticware due to high LogP.Switch to silanized glass vials and pipette tips for all dilutions.
Low signal in cellular assay Probe sequestered by FBS in culture media.Strictly perform the 30-minute loading step in serum-free media.
Time-dependent CYP inhibition Nitro-group reduction or irreversible heme binding.Perform an IC50-shift assay (pre-incubate with NADPH for 30 mins) to confirm mechanism-based inhibition[2].

References

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters. URL: [Link]2]

  • Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors. PLoS One. URL: [Link]1]

  • Comparison of the base pairing properties of a series of nitroazole nucleobase analogs. Nucleic Acids Research. URL: [Link]3]

Sources

Application

Application Notes and Protocols for the Biological Evaluation of 4-Nitro-1-nonyl-1H-pyrazole

Forward This document provides a comprehensive guide for the initial biological characterization of the novel compound, 4-Nitro-1-nonyl-1H-pyrazole. As a member of the pyrazole class of heterocyclic compounds, which are...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward

This document provides a comprehensive guide for the initial biological characterization of the novel compound, 4-Nitro-1-nonyl-1H-pyrazole. As a member of the pyrazole class of heterocyclic compounds, which are known for a wide range of pharmacological activities, this molecule represents a promising candidate for drug discovery efforts.[1][2][3][4][5][6] The protocols detailed herein are designed to provide a logical, tiered approach to screening for potential cytotoxic and anti-inflammatory effects, activities commonly associated with pyrazole derivatives.[2][3][7][8] This guide is intended for researchers, scientists, and drug development professionals.

While 4-Nitro-1-nonyl-1H-pyrazole is a novel molecule with uncharacterized biological effects, the methodologies presented are based on well-established, validated cell-based assays used in the evaluation of related pyrazole-based compounds.[7][8][9][10][11] The experimental workflows are designed to be self-validating, with integrated controls and clear data analysis pathways.

Introduction to 4-Nitro-1-nonyl-1H-pyrazole: A Compound of Interest

4-Nitro-1-nonyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring system. The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3][4][5][6][12][13][14] The presence of a nitro group at the 4-position of the pyrazole ring is a key feature, as this functional group can be a critical pharmacophore or a synthetic handle for further molecular elaboration.[15][16] The 1-nonyl substitution introduces a significant lipophilic character to the molecule, which may enhance its ability to cross cellular membranes and interact with intracellular targets.

Given the established anticancer and anti-inflammatory potential of many pyrazole derivatives, this application note will focus on providing a framework for investigating these activities for 4-Nitro-1-nonyl-1H-pyrazole.[2][3][7][8][11]

Proposed Investigational Workflow

A tiered approach is recommended for the initial characterization of 4-Nitro-1-nonyl-1H-pyrazole. This workflow is designed to efficiently assess the compound's biological activity, starting with broad screening and progressing to more specific mechanistic assays.

workflow A Compound Preparation & QC B Tier 1: Cytotoxicity Screening (MTT Assay) A->B Initial broad screening C Tier 2: Mechanistic Investigation (Apoptosis & Cell Cycle Analysis) B->C If cytotoxic activity is observed D Tier 3: Anti-inflammatory Potential (LPS-stimulated Macrophages) B->D Parallel or subsequent screening E Data Analysis & Interpretation C->E D->E

Caption: Investigational workflow for 4-Nitro-1-nonyl-1H-pyrazole.

Tier 1: General Cytotoxicity Screening

The initial step is to determine if 4-Nitro-1-nonyl-1H-pyrazole exhibits cytotoxic effects against cancer cell lines. The MTT assay is a reliable and widely used colorimetric assay to measure cell viability.[7][8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • 4-Nitro-1-nonyl-1H-pyrazole

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of 4-Nitro-1-nonyl-1H-pyrazole in DMSO. Make serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Hypothetical Data Presentation
Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast15.2
A549Lung28.7
HCT-116Colon9.8

Tier 2: Mechanistic Assays for Anticancer Activity

If 4-Nitro-1-nonyl-1H-pyrazole demonstrates significant cytotoxicity, the next step is to investigate the underlying mechanism, such as the induction of apoptosis or cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry can then distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Nitro-1-nonyl-1H-pyrazole at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

apoptosis_pathway Compound 4-Nitro-1-nonyl-1H-pyrazole Target Hypothetical Intracellular Target Compound->Target Caspase_Cascade Caspase Activation (e.g., Caspase-3) Target->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical apoptotic pathway induced by the compound.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the DNA content histogram.

Tier 3: Evaluation of Anti-inflammatory Potential

Many pyrazole derivatives exhibit anti-inflammatory properties.[2][3] A common in vitro model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like RAW 264.7 cells) to produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The ability of 4-Nitro-1-nonyl-1H-pyrazole to inhibit the production of these mediators can be quantified.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of 4-Nitro-1-nonyl-1H-pyrazole for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

Protocol: Cytokine Measurement (ELISA)
  • Cell Treatment: Treat and stimulate RAW 264.7 cells as described for the NO assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for specific cytokines like TNF-α and IL-6 according to the manufacturer's protocol.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial biological evaluation of 4-Nitro-1-nonyl-1H-pyrazole. By following this tiered approach, researchers can efficiently screen for and characterize potential anticancer and anti-inflammatory activities. Positive results from these in vitro assays would warrant further investigation, including in vivo studies and target identification efforts.

References

  • Al-Ostath, A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Retrieved from [Link]

  • Wang, R., et al. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from [Link]

  • Kumar, V., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Retrieved from [Link]

  • Naim, M. J., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • Kamal, A., et al. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Retrieved from [Link]

  • Asir, S., & Lalitha, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Retrieved from [Link]

  • Sridhar, M., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Boulebd, H., & Belfaitah, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • Asir, S., & Lalitha, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Retrieved from [Link]

  • Kumar, V., et al. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Method

Comprehensive Analytical Methods for the Detection and Characterization of 4-Nitro-1-nonyl-1H-pyrazole

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Rationale 4-Nitro-1-nonyl-1H-pyrazole (CAS: 1240574-00-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Rationale

4-Nitro-1-nonyl-1H-pyrazole (CAS: 1240574-00-8; Formula: C₁₂H₂₁N₃O₂) is a high-purity synthetic intermediate widely utilized in the development of bioactive molecules[1]. Derivatives of 4-nitro-1H-pyrazole are recognized as key building blocks in both pharmaceutical and agrochemical research due to their unique reactivity and structural versatility[2].

From an analytical perspective, this molecule presents a unique dichotomy: a highly polar, electron-withdrawing nitro-pyrazole core coupled with a highly lipophilic 9-carbon (nonyl) aliphatic chain. This structural combination dictates the analytical approach. The nonyl chain drastically increases the partition coefficient (LogP), necessitating strong reversed-phase chromatographic conditions to prevent column retention and peak tailing[3]. Conversely, the conjugated pyrazole ring and nitro group provide excellent handles for UV detection and electrospray ionization (ESI)[4].

This application note provides field-proven, self-validating protocols for the quantification, trace detection, and structural elucidation of 4-Nitro-1-nonyl-1H-pyrazole.

Analytical Workflow & Experimental Logic

To ensure robust detection across different stages of drug development (from synthesis to pharmacokinetic profiling), the analytical workflow must be tailored to the sample matrix and required sensitivity.

AnalyticalWorkflow SamplePrep Sample Preparation (LLE or Protein PPT) HPLC HPLC-UV Analysis (Purity & Yield) SamplePrep->HPLC High Conc. LCMS LC-MS/MS Analysis (Trace Detection) SamplePrep->LCMS Trace Levels NMR NMR & FTIR (Structural Elucidation) SamplePrep->NMR Pure Isolate Data Data Analysis & Validation HPLC->Data LCMS->Data NMR->Data

Caption: Workflow for the analytical characterization and trace detection of 4-Nitro-1-nonyl-1H-pyrazole.

Causality in Method Design

Do not simply apply generic gradients. The physicochemical properties of the analyte strictly govern the instrument parameters:

MethodLogic Target 4-Nitro-1-nonyl-1H-pyrazole Feature1 Nonyl Chain (C9) Highly Lipophilic Target->Feature1 Feature2 Nitro Group Strong UV Chromophore Target->Feature2 Feature3 Pyrazole Ring Proton Acceptor Target->Feature3 Action1 C18 Column & High Organic Gradient Feature1->Action1 Action2 UV Detection at 254 nm Feature2->Action2 Action3 Positive ESI for LC-MS/MS Feature3->Action3

Caption: Physicochemical properties dictating the analytical methodology for 4-Nitro-1-nonyl-1H-pyrazole.

Protocol 1: HPLC-UV Method for Purity and Reaction Monitoring

This method is designed for high-concentration samples (e.g., synthetic reaction mixtures, final API purity checks).

Expertise & Experience: The lipophilic nonyl chain causes strong hydrophobic interactions with the stationary phase. A standard 5-95% gradient will result in late elution and broad peaks. We utilize a gradient starting at 40% organic modifier and quickly ramping to 95% to maintain sharp peak symmetry. Trifluoroacetic acid (TFA) is added to suppress secondary silanol interactions.

Chromatographic Conditions
  • Column: Phenomenex Luna C18 (5 µm, 150 x 4.6 mm) or equivalent[3].

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm (primary), 280 nm (secondary)

  • Injection Volume: 5 µL

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.06040
5.01.0595
8.01.0595
8.11.06040
12.01.06040
System Suitability & Self-Validation

A protocol must validate itself during execution. Before analyzing unknown samples, inject a 10 µg/mL reference standard.

  • Acceptance Criteria: The tailing factor ( Tf​ ) must be ≤1.5 . Theoretical plates ( N ) must be ≥5000 .

  • Carryover Check: The nonyl chain is prone to autosampler carryover. A blank injection (50:50 Water:Acetonitrile) immediately following the highest calibration standard must show ≤0.1% of the standard's peak area. If carryover is detected, switch the needle wash solvent to 50:50 Isopropanol:Acetonitrile.

Protocol 2: LC-MS/MS Method for Trace Detection

For pharmacokinetic profiling or trace environmental detection, LC-MS/MS is the gold standard for N-alkyl pyrazoles[4].

Expertise & Experience: In biological matrices (e.g., plasma), the lipophilic nonyl chain can co-elute with endogenous phospholipids if the gradient is not optimized, leading to severe ion suppression. By utilizing a steep gradient and monitoring specific Multiple Reaction Monitoring (MRM) transitions, we ensure the analyte elutes past the phospholipid suppression zone while maintaining high sensitivity.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MRM Transitions for 4-Nitro-1-nonyl-1H-pyrazole (MW ≈ 239.3 g/mol )

AnalytePrecursor Ion[M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
4-Nitro-1-nonyl-1H-pyrazole240.2114.0*5025Quantifier
4-Nitro-1-nonyl-1H-pyrazole240.2194.2**5015Qualifier

*Corresponds to the loss of the nonyl chain (C₉H₁₈), leaving the protonated 4-nitro-1H-pyrazole core. **Corresponds to the loss of the NO₂ group.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing an appropriate internal standard, e.g., a deuterated analog).

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial for injection.

Protocol 3: Structural Elucidation (NMR)

Structural confirmation of synthesized 4-Nitro-1-nonyl-1H-pyrazole relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Samples are typically dissolved in deuterated solvents such as CDCl₃, with chemical shifts referenced to the residual solvent peak[5].

Expertise & Experience: The 4-nitro substitution on the pyrazole ring strongly withdraws electron density, deshielding the adjacent C3 and C5 protons.

Expected NMR Signatures
  • ¹H-NMR (400 MHz, CDCl₃):

    • Pyrazole Protons: You will observe two distinct singlets (or very closely spaced doublets due to long-range coupling) in the highly deshielded region of 8.0–8.3 ppm . These correspond to the isolated protons at the 3 and 5 positions of the pyrazole ring.

    • N-Methylene Protons: The protons on the first carbon of the nonyl chain (N-CH₂) will appear as a distinct triplet at approximately 4.1 ppm , shifted downfield by the adjacent electronegative pyrazole nitrogen.

    • Aliphatic Tail: The remaining nonyl protons will appear as a large multiplet between 1.2–1.9 ppm , terminating in a characteristic methyl triplet near 0.88 ppm .

  • ¹³C-NMR (100 MHz, CDCl₃): The quaternary carbon bearing the nitro group (C4) typically appears around 130-135 ppm , while the N-CH₂ carbon will resonate near 54 ppm .

References

  • ACS Publications. Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2. Retrieved from [Link]

  • European Patent Office. 1-Aryl-5-alkyl pyrazole derivative compounds, processes of making and methods of using thereof.
  • Beilstein Journal of Organic Chemistry. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-pyrazoles. Retrieved from[Link]

Sources

Application

Application Note: Advanced Handling, Storage, and Stock Preparation of 4-Nitro-1-nonyl-1H-pyrazole

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Chemical Profile 4-Nitro-1-nonyl-1H-pyrazole (CAS: 1240574-00-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Chemical Profile

4-Nitro-1-nonyl-1H-pyrazole (CAS: 1240574-00-8) is a highly specialized building block utilized in the synthesis of bioactive molecules and advanced materials[1]. Structurally, it features a pyrazole core that provides unique hydrogen bonding and coordination capabilities, a strongly electron-withdrawing nitro group at the 4-position, and a highly lipophilic 9-carbon (nonyl) alkyl chain at the 1-position.

Understanding the dichotomy of this molecule—a polar, potentially reactive nitro-heterocycle coupled with a long, inert hydrophobic tail—is critical for designing effective handling and storage protocols. The nonyl chain significantly dampens the energetic potential typically associated with polynitrated pyrazoles[4], but it also dictates the compound's solubility profile, demanding specific solvent choices for stock preparation.

Table 1: Physicochemical Properties
ParameterValue / DescriptionCausality / Impact on Handling
CAS Number 1240574-00-8Unique identifier for procurement and SDS tracking.
Molecular Formula C₁₂H₂₁N₃O₂High carbon-to-oxygen ratio reduces explosive risk.
Molecular Weight 239.31 g/mol Required for accurate molarity calculations.
Lipophilicity (LogP) High (Estimated > 3.5)Insoluble in water; requires organic solvents (DMSO, DMF, DCM).
Functional Groups Nitro (-NO₂), Pyrazole, AlkylNitro group is photosensitive; requires protection from UV light.

Safety, Hazards, and E-E-A-T Causal Explanations

While the nonyl chain stabilizes the energetic nature of the nitro-pyrazole core, the compound still exhibits the acute toxicological profile characteristic of nitroaromatics[2, 3].

  • Dermal Penetration (Causality of PPE Choice): The high lipophilicity of the nonyl chain acts as a penetration enhancer across the stratum corneum. Standard latex gloves offer insufficient barrier protection against lipophilic organic molecules. Requirement: Use nitrile or neoprene gloves, and double-glove when handling solutions in DMSO, as DMSO rapidly transports dissolved solutes through the skin.

  • Respiratory Hazards: As a potentially fine powder or viscous liquid, aerosolization during weighing can lead to inhalation of the active pharmacophore, causing respiratory irritation (H335)[3]. Requirement: Always handle within a certified Class II biological safety cabinet or a chemical fume hood.

Storage Protocols: The Causality of Degradation

Proper storage is not merely about extending shelf life; it is about preventing the formation of reactive byproducts that could confound experimental assays.

Table 2: Storage and Stability Parameters
ConditionProtocolScientific Causality
Temperature 2–8°C (Short-term) -20°C (Long-term)Thermal energy can induce slow cleavage of the alkyl chain or reduction of the nitro group if trace reducing agents are present.
Light Exposure Amber Glass VialsThe nitro-pyrazole core is susceptible to UV-catalyzed photoreduction and radical formation.
Atmosphere Argon Purge / DesiccatorPrevents ambient moisture from causing caking. Argon is heavier than air and provides a superior protective blanket over the compound compared to Nitrogen.

Experimental Workflows: Stock Solution Preparation

To ensure reproducibility, the preparation of 4-Nitro-1-nonyl-1H-pyrazole stock solutions must follow a self-validating methodology. Because of its lipophilicity, Anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) are the optimal solvents.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Critical Step) Remove the sealed vial of 4-Nitro-1-nonyl-1H-pyrazole from -20°C or 2-8°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes ambient water vapor to condense on the compound. Water introduces significant weighing errors and will degrade the integrity of anhydrous DMSO stock solutions, potentially causing the highly lipophilic compound to precipitate.

Step 2: Weighing and Solubilization In a fume hood, use anti-static tools to weigh the desired amount. Transfer to a clean, dry amber glass vial. Add Anhydrous DMSO to achieve a stock concentration (e.g., 10 mM to 50 mM). Vortex gently until complete dissolution is observed.

Step 3: Aliquoting and Inert Gas Purging Divide the stock into single-use aliquots (e.g., 50 µL - 100 µL) to prevent freeze-thaw degradation. Purge the headspace of each vial with a gentle stream of Argon gas for 3-5 seconds before capping tightly.

Step 4: Self-Validation Checkpoint Before committing the aliquots to -20°C storage, validate the stock integrity.

  • Validation Action: Dilute a 1 µL aliquot into 1 mL of Acetonitrile. Run an LC-MS (C18 column, Acetonitrile/Water gradient).

  • Success Criteria: The presence of a single, sharp chromatographic peak yielding an expected mass-to-charge ratio ( m/z ) of [M+H]⁺ 240.3 confirms stock integrity and the absence of degradation byproducts.

Workflow Visualization

Below is the logical workflow for the handling and storage of 4-Nitro-1-nonyl-1H-pyrazole, mapped to highlight critical environmental controls.

Workflow Start Retrieve 4-Nitro-1-nonyl-1H-pyrazole from 2-8°C Storage Equilibrate Equilibrate to RT (30 min) in Desiccator Start->Equilibrate Prevent condensation Weigh Weigh in Fume Hood (Wear PPE: Nitrile/Neoprene) Equilibrate->Weigh Maintain anhydrous state Solvent Dissolve in Anhydrous DMSO (Stock Solution: 10-50 mM) Weigh->Solvent Minimize inhalation risk Aliquot Aliquot into Amber Glass Vials Solvent->Aliquot Ensure homogeneity Argon Purge Headspace with Argon Gas Aliquot->Argon Prevent photo-degradation Store Store Aliquots at -20°C (Protect from Light & Moisture) Argon->Store Displace reactive oxygen

Figure 1: Standard operating procedure for the preparation and storage of 4-Nitro-1-nonyl-1H-pyrazole.

References

  • American Chemical Society (ACS). "Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials." The Journal of Organic Chemistry. URL: [Link]

Method

Application Note: Investigating the Mechanism of Action of 4-Nitro-1-nonyl-1H-pyrazole

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action of the novel compound, 4-Nitro-1-nonyl-1H-pyrazole (4N1NP). Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action of the novel compound, 4-Nitro-1-nonyl-1H-pyrazole (4N1NP). While the pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents with diverse biological activities, the specific mode of action for this particular derivative is yet to be fully characterized.[1][2][3] This guide outlines a tiered, multi-faceted experimental approach, commencing with foundational in vitro enzyme inhibition assays and progressing to more complex cell-based signaling pathway analysis. We present detailed, field-proven protocols and explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigative workflow. Our central working hypothesis is that 4N1NP acts as a selective inhibitor of the Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and a target in oncology.[1][4]

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3][5] The versatility of the pyrazole ring allows for substitutions that can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. The subject of this guide, 4-Nitro-1-nonyl-1H-pyrazole, features a nitro group at the 4-position, which can act as a key synthetic handle or contribute to target binding, and a long nonyl chain at the 1-position, which may enhance membrane permeability or facilitate interaction with hydrophobic pockets in target proteins.[6]

Given the well-documented role of pyrazole derivatives as anti-inflammatory agents, a primary hypothesis for the mechanism of action of 4N1NP is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Furthermore, COX-2 is often overexpressed in various cancers, contributing to tumor growth and angiogenesis, making it a relevant target for anticancer drug development.[5][7]

This application note will guide the user through a logical and systematic process to test this hypothesis and characterize the molecular mechanism of 4N1NP.

Tier 1: Initial In Vitro Characterization

The initial phase of the investigation focuses on direct, in vitro assays to determine if 4N1NP interacts with the hypothesized target and to assess its general cytotoxicity.

COX-1 and COX-2 Inhibition Assays

The first step is to determine if 4N1NP can inhibit COX enzymes and to assess its selectivity for COX-2 over the constitutive isoform, COX-1. High selectivity for COX-2 is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 4N1NP in DMSO.

    • Use a commercial COX-1/COX-2 inhibitor screening assay kit. These kits typically contain human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe.

    • Prepare a series of dilutions of 4N1NP in assay buffer (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Prepare positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2) and a vehicle control (DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the diluted 4N1NP, positive controls, or vehicle control to the respective wells.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a mixture of arachidonic acid and the fluorescent probe.

    • Measure the fluorescence intensity every minute for 10-20 minutes using a fluorescence plate reader (Excitation/Emission ~535/590 nm).

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the 4N1NP concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.

Table 1: Hypothetical IC50 Data for 4N1NP in COX Inhibition Assays

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
4N1NP 8501556.7
Celecoxib >10,0004>2500
Ibuprofen 122500.048
General Cytotoxicity Assay

It is crucial to determine if 4N1NP exhibits general cytotoxicity, as this could confound the results of cell-based assays. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.[1]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a relevant cell line (e.g., human macrophage-like U937 cells or a cancer cell line like MCF-7) in appropriate media.[8]

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of 4N1NP in culture media (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Replace the old media with the media containing the different concentrations of 4N1NP. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the cells for 24-48 hours.

  • MTT Assay:

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the 4N1NP concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Tier 2: Cell-Based Mechanism of Action Studies

Once in vitro activity is confirmed, the next step is to investigate the effects of 4N1NP in a cellular context.

Prostaglandin E2 (PGE2) Production Assay

This assay measures the downstream product of the COX-2 pathway, providing a functional readout of COX-2 inhibition in intact cells.

Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in a 24-well plate.

    • Pre-treat the cells with various concentrations of 4N1NP for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and PGE2 production. Incubate for 24 hours.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the PGE2 concentration versus the 4N1NP concentration to determine the IC50 for the inhibition of PGE2 production.

Western Blot Analysis of COX-2 and Downstream Signaling

Western blotting can be used to confirm that 4N1NP does not affect the expression of the COX-2 enzyme itself and to investigate its impact on related signaling pathways.

Protocol: Western Blot for COX-2 and p-p38 MAPK

  • Cell Lysis:

    • Treat cells as described in the PGE2 assay.

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against COX-2, phosphorylated p38 MAPK (a key upstream regulator of COX-2), total p38 MAPK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the protein of interest to the loading control.

Visualization of Experimental Workflow and Hypothesized Pathway

Experimental Workflow

G cluster_tier1 Tier 1: In Vitro Characterization cluster_tier2 Tier 2: Cell-Based Assays cluster_tier3 Tier 3: Advanced Studies T1_COX COX-1/COX-2 Inhibition Assay T2_PGE2 PGE2 Production Assay T1_COX->T2_PGE2 Confirm cellular activity T1_MTT MTT Cytotoxicity Assay T1_MTT->T2_PGE2 Ensure non-toxic dose T2_WB Western Blot Analysis T2_PGE2->T2_WB Investigate protein level effects T3_Kinome Kinome Profiling T2_WB->T3_Kinome Assess off-target kinase effects T3_Proteomics Proteomics/Target Deconvolution T2_WB->T3_Proteomics Identify other potential targets

Caption: A tiered experimental workflow for elucidating the mechanism of action of 4N1NP.

Hypothesized Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK MyD88->p38_MAPK NF_kB NF-κB MyD88->NF_kB COX2_Gene COX-2 Gene Transcription p38_MAPK->COX2_Gene NF_kB->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation Prostaglandins Prostaglandins (e.g., PGE2) COX2_Protein->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation Prostaglandins->Inflammation N4N1NP 4-Nitro-1-nonyl-1H-pyrazole N4N1NP->COX2_Protein Inhibition

Caption: Hypothesized mechanism of 4N1NP as a direct inhibitor of the COX-2 enzyme.

Concluding Remarks

This application note provides a structured and scientifically grounded framework for investigating the mechanism of action of 4-Nitro-1-nonyl-1H-pyrazole. By following the outlined tiered approach, researchers can efficiently test the hypothesis of COX-2 inhibition and build a comprehensive understanding of the compound's biological activity. The provided protocols are robust and widely used in the field of drug discovery and pharmacology. Should the results from these experiments suggest a different or more complex mechanism, the data obtained will serve as a solid foundation for designing further, more advanced studies, such as kinome-wide profiling or unbiased proteomic approaches for target deconvolution.

References

  • Benchchem. Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide.
  • Anwar, M. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules.
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • Han, B., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • El-Sayed, M. A. A., et al. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9][10]triazin-7(6H)-ones and Derivatives. Available at:

  • RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • ResearchGate. (2026). (PDF) Synthesis, crystal structure and biological activity of copper(II) complex with 4-nitro-3-pyrazolecarboxylic ligand.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • SciSpace. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • PubMed. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases.
  • J&K Scientific. (2024). 4-Nitro-1H-pyrazole.
  • PubMed. (2025). Novel pyrazole derivatives as inhibitors of Leishmania donovani: an integrated approach combining in vitro analysis and mechanistic insights.
  • Sigma-Aldrich. 4-Nitro-1H-pyrazole 97 2075-46-9.
  • Frontiers. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • PubMed. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase.
  • Benchchem. Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Nitro-1-nonyl-1H-pyrazole

Welcome to the technical support guide for the synthesis of 4-Nitro-1-nonyl-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-Nitro-1-nonyl-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. Here, we dissect potential issues, explain the underlying chemical principles, and provide actionable, field-tested solutions.

Section 1: Synthesis Overview & Core Challenges

The synthesis of 4-Nitro-1-nonyl-1H-pyrazole is typically approached via a two-stage process: first, the construction of the 1-nonyl-1H-pyrazole core, followed by electrophilic nitration at the C4 position. While seemingly straightforward, each stage presents unique challenges that can significantly impact the final yield.

The most common route involves the Knorr pyrazole synthesis, where a 1,3-dicarbonyl equivalent is condensed with nonylhydrazine, followed by nitration.[1] The efficiency of both the initial cyclization and the subsequent nitration are critical control points for the overall success of the synthesis.

cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Electrophilic Nitration 1,3-Dicarbonyl 1,3-Dicarbonyl 1-Nonyl-1H-pyrazole 1-Nonyl-1H-pyrazole 1,3-Dicarbonyl->1-Nonyl-1H-pyrazole + Nonylhydrazine (Condensation) Nonylhydrazine Nonylhydrazine Nitrating Agent Nitrating Agent 1-Nonyl-1H-pyrazole->Nitrating Agent Intermediate 4-Nitro-1-nonyl-1H-pyrazole 4-Nitro-1-nonyl-1H-pyrazole Nitrating Agent->4-Nitro-1-nonyl-1H-pyrazole + HNO₃/H₂SO₄ (Nitration)

Caption: General two-stage synthesis pathway for 4-Nitro-1-nonyl-1H-pyrazole.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is critically low. What are the most common culprits?

Low overall yield is a frequent issue that can stem from problems in either the ring formation or the nitration step. The most common causes are:

  • Poor Quality Starting Materials: Nonylhydrazine can degrade over time, and the 1,3-dicarbonyl precursor may contain impurities that inhibit the reaction.[2]

  • Inefficient Cyclization: The intermediate hydrazone may be too stable and fail to cyclize efficiently, leading to a major byproduct and low yield of the pyrazole core.[2]

  • Suboptimal Nitration Conditions: The nitration of the pyrazole ring is highly sensitive to temperature and the composition of the nitrating mixture. Incorrect conditions can lead to either no reaction, degradation of the starting material, or the formation of undesired byproducts.[3][4]

  • Product Loss During Workup/Purification: The final product may be lost during extraction or be unstable on standard silica gel columns.

Q2: The nitration step is not working. TLC shows only my 1-nonyl-1H-pyrazole starting material. What's wrong?

This typically points to an issue with the nitrating agent or the reaction conditions. The pyrazole ring is electron-rich, but a sufficiently strong electrophile is required for nitration.

  • Insufficiently Strong Nitrating Agent: Using nitric acid alone is often not enough. A mixed acid system, such as nitric acid in concentrated sulfuric acid, is necessary to generate the highly electrophilic nitronium ion (NO₂⁺).[3]

  • Temperature Too Low: While high temperatures can cause degradation, a certain activation energy is required. For pyrazole itself, temperatures around 50-90°C are often employed.[3][4]

  • Presence of Water: Excess water in the reaction mixture can quench the nitronium ion. Using fuming nitric and fuming sulfuric acid can absorb generated water and maintain the concentration of the nitrating system.[3][5]

Q3: My final product is a dark, oily mess and is difficult to purify. What are common impurities?

The formation of a dark, impure crude product often indicates side reactions or degradation. Common impurities include:

  • Unreacted Starting Material: Both 1-nonyl-1H-pyrazole and nonylhydrazine (if the first step was not clean).

  • Stable Hydrazone Intermediate: The uncyclized intermediate from the first step.[2]

  • Over-Nitrated or Oxidized Byproducts: Harsh nitrating conditions can lead to the formation of dinitro-pyrazoles or ring-opened degradation products.

  • Polymeric Materials: Acid-catalyzed polymerization of starting materials or intermediates can result in tar-like substances.

Section 3: Detailed Troubleshooting Guides

Problem 1: Low Yield in Pyrazole Ring Formation

If you suspect the initial cyclization is the source of your low yield, consider the following troubleshooting steps.

  • Insight: Hydrazine derivatives are susceptible to air oxidation. The purity of the 1,3-dicarbonyl compound is also critical, as acidic or basic impurities can catalyze unwanted side reactions like hydrolysis.[2]

  • Troubleshooting Protocol:

    • Verify Hydrazine Quality: Use freshly opened nonylhydrazine or purify it by distillation before use. Ensure it is stored under an inert atmosphere (e.g., Nitrogen or Argon).[1]

    • Assess Dicarbonyl Purity: Analyze your 1,3-dicarbonyl precursor by NMR or GC-MS to check for impurities.

    • Check Stoichiometry: Ensure the correct molar ratios are used. A slight excess (1.1-1.2 equivalents) of the hydrazine derivative is sometimes used to drive the reaction to completion.[2]

  • Insight: The choice of solvent and catalyst can dramatically influence the rate and efficiency of pyrazole formation. Protic solvents like ethanol can facilitate proton transfer steps in the mechanism, while acid catalysts accelerate the initial condensation and subsequent dehydration steps.[1][6]

  • Troubleshooting Protocol:

    • Solvent Screen: If using a non-polar solvent like toluene, consider switching to a polar protic solvent such as ethanol or 1-propanol, which often give cleaner reactions and better yields for this type of condensation.[6]

    • Catalyst Addition: Add a catalytic amount of a weak acid, like glacial acetic acid (typically 3-5 drops for a small-scale reaction), to the reaction mixture. This can significantly speed up the reaction.[1]

    • Temperature Optimization: If the reaction is slow at room temperature, gradually increase the temperature. Refluxing in ethanol (78°C) or 1-propanol (97°C) is a common strategy. Monitor the reaction progress by TLC to avoid decomposition at excessive temperatures.

Parameter Condition A (Standard) Condition B (Optimized) Rationale
Solvent TolueneEthanol or 1-PropanolPolar protic solvents can better solvate intermediates and facilitate proton transfers required for cyclization.[6]
Catalyst NoneGlacial Acetic Acid (cat.)An acid catalyst accelerates the dehydration steps, leading to faster formation of the pyrazole ring.[1]
Temperature Room Temperature60°C to RefluxIncreased temperature provides the necessary activation energy for the cyclization and dehydration steps.[2]

Table 1: Recommended adjustments for optimizing pyrazole ring formation.

Problem 2: Low Yield in Nitration Step

A low-yielding nitration step is almost always due to incorrect conditions or reagent choice.

  • Insight: The direct nitration of pyrazole requires a powerful electrophile. An optimized "one-pot, two-step" method for the synthesis of 4-nitropyrazole from pyrazole has been developed, which first forms the pyrazole sulfate salt, followed by nitration with a potent mixed-acid system. This approach achieves yields as high as 85%.[3][4][5]

  • Troubleshooting Protocol:

    • Adopt Optimized Reagents: Switch to a nitrating mixture of fuming nitric acid (98%) and fuming sulfuric acid (20% oleum). Fuming sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺).[3]

    • Control Stoichiometry: The molar ratio of reagents is crucial. An optimal ratio for nitrating pyrazole has been reported as n(fuming HNO₃) : n(fuming H₂SO₄) : n(conc. H₂SO₄) : n(pyrazole) = 1.5 : 3 : 2.1 : 1.[3][4]

    • Strict Temperature Control: Maintain the reaction temperature at 50°C. Lower temperatures may be too slow, while higher temperatures risk degradation and side reactions.[3][5]

    • Monitor Reaction Time: For the optimized procedure, a reaction time of 1.5 hours is recommended. Monitor by TLC to confirm the consumption of the starting material.[3][5]

Method Nitrating Agent Conditions Reported Yield (%) Reference
TraditionalHNO₃ / H₂SO₄90°C, 6 hours56[4]
OptimizedFuming HNO₃ / Fuming H₂SO₄50°C, 1.5 hours85[3][4]

Table 2: Comparison of nitration conditions for the pyrazole core.

Problem 3: Product Purification Challenges
  • Insight: Pyrazoles contain basic nitrogen atoms, which can cause them to streak or be irreversibly adsorbed onto acidic silica gel during column chromatography. Furthermore, impurities may co-elute with the product.

  • Troubleshooting Protocol:

    • Attempt Recrystallization First: Before resorting to chromatography, attempt to purify the crude product by recrystallization. Common solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexanes.[7] Dissolve the compound in a minimum of the hot, more polar solvent, and add the less polar solvent until turbidity persists, then allow to cool slowly.

    • Deactivate Silica Gel: If column chromatography is necessary, deactivate the silica gel. This can be done by preparing the silica slurry with a solvent system containing 1% triethylamine. This base will neutralize the acidic sites on the silica, preventing product adsorption.[7]

    • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel for the column chromatography.

    • Acid-Base Extraction: Utilize the basicity of the pyrazole ring. Dissolve the crude material in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract the pure pyrazole back into an organic solvent.[8]

Section 4: Recommended Workflow & Protocols

Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve yield issues.

start Low Overall Yield check_purity 1. Verify Purity of Starting Materials start->check_purity check_step1 2. Analyze Cyclization Step (Stage 1) check_purity->check_step1 If materials are pure sol_purity Use fresh/purified reagents. Check stoichiometry. check_purity->sol_purity check_step2 3. Analyze Nitration Step (Stage 2) check_step1->check_step2 If Stage 1 is low-yielding sol_step1 Adjust solvent, add acid catalyst, or increase temperature. check_step1->sol_step1 check_workup 4. Review Purification Procedure check_step2->check_workup If Stage 2 is low-yielding sol_step2 Use optimized nitrating agent (fuming acids). Control temp at 50°C. check_step2->sol_step2 sol_workup Try recrystallization or use deactivated silica/ alumina for column. check_workup->sol_workup

Caption: A step-by-step workflow for troubleshooting low synthesis yield.

Protocol: Optimized Nitration of 1-Nonyl-1H-pyrazole

This protocol is adapted from high-yield procedures for the nitration of the parent pyrazole ring and should be optimized for your specific substrate.[3][4][5]

Materials:

  • 1-Nonyl-1H-pyrazole (1 equivalent)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Sulfuric Acid (20% Oleum)

  • Fuming Nitric Acid (98%)

  • Ice, Deionized Water

  • Extraction Solvent (e.g., Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to the 1-nonyl-1H-pyrazole at 0°C (ice bath). Stir until a homogenous solution is formed (pyrazole sulfate).

  • In a separate flask, prepare the nitrosulfuric acid mixture by slowly adding fuming nitric acid to fuming sulfuric acid at 0°C.

  • Slowly add the prepared nitrosulfuric acid mixture to the pyrazole sulfate solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 50°C.

  • Maintain the reaction at 50°C for 1.5 hours, monitoring its progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction mixture back to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate of the crude 4-Nitro-1-nonyl-1H-pyrazole should form. If it oils out, proceed to extraction.

  • Neutralize the cold aqueous solution carefully with a base (e.g., solid NaOH or concentrated NH₄OH) until pH ~7.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in the troubleshooting guide.

References

  • Tang, Y., et al. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

  • Sari, Y., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones and Nitroolefins: A General, One-Pot, Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Syntheses. Retrieved from [Link]

  • Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • El-Faham, A., et al. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Retrieved from [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Uno, H., et al. (2020, November 16). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Nitro-1-nonyl-1H-pyrazole

Introduction: The Challenge of Synthesizing Substituted Nitropyrazoles Substituted nitropyrazoles are crucial building blocks in medicinal chemistry and materials science, valued for their diverse biological activities a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Synthesizing Substituted Nitropyrazoles

Substituted nitropyrazoles are crucial building blocks in medicinal chemistry and materials science, valued for their diverse biological activities and energetic properties.[1][2] The synthesis of asymmetrically substituted pyrazoles like 4-Nitro-1-nonyl-1H-pyrazole, however, presents significant challenges in controlling regioselectivity and maximizing yield.[3][4] This guide provides a comprehensive troubleshooting framework for researchers and drug development professionals to navigate the common pitfalls associated with the synthesis and optimization of this target molecule.

The primary synthetic disconnections for 4-Nitro-1-nonyl-1H-pyrazole involve two main strategic pathways:

  • Route A: N-Alkylation of 4-Nitropyrazole: This approach involves the initial nitration of the pyrazole core, followed by the introduction of the nonyl group onto the N1 position.

  • Route B: Nitration of 1-Nonylpyrazole: This strategy reverses the sequence, starting with the N-alkylation of pyrazole, followed by nitration at the C4 position.

Each pathway has distinct advantages and disadvantages related to substrate reactivity, potential for side reactions, and purification complexity. This guide will address the issues that can arise in both scenarios.

Synthetic_Pathways Pyrazole Pyrazole FourNitroPyrazole 4-Nitropyrazole Pyrazole->FourNitroPyrazole Nitration (e.g., HNO₃/H₂SO₄) OneNonylPyrazole 1-Nonylpyrazole Pyrazole->OneNonylPyrazole Route B: N-Alkylation (Nonyl Bromide, Base) Target 4-Nitro-1-nonyl-1H-pyrazole FourNitroPyrazole->Target Route A: N-Alkylation (Nonyl Bromide, Base) OneNonylPyrazole->Target Nitration (e.g., HNO₃/Ac₂O)

Caption: Primary synthetic routes to 4-Nitro-1-nonyl-1H-pyrazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Low Reaction Yield

Q: My overall yield of 4-Nitro-1-nonyl-1H-pyrazole is consistently low. What are the most likely causes and how can I fix them?

A: Low yields are a common problem and can originate from several factors. A systematic approach is key to diagnosis.[5]

  • Cause 1: Incomplete N-Alkylation (Route A). The N-H proton of 4-nitropyrazole is acidic, but the electron-withdrawing nitro group deactivates the ring, making the nitrogen less nucleophilic.

    • Solution: Strengthen the reaction conditions. Ensure you are using a sufficiently strong base to fully deprotonate the pyrazole. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is often more effective than weaker bases like potassium carbonate (K₂CO₃).[6] Increasing the reaction temperature (e.g., from room temperature to 60-80 °C) and extending the reaction time can also drive the reaction to completion. Monitor progress by TLC or LC-MS.[4]

  • Cause 2: Competing N1 vs. N2 Alkylation (Route B). If you are alkylating pyrazole first, you can form a mixture of 1-nonylpyrazole and 2-nonylpyrazole. Since only the 1-nonyl isomer leads to the desired product upon nitration, this will inherently lower your yield.

    • Solution: Regioselectivity in pyrazole alkylation is influenced by sterics and solvent.[4] Using a polar aprotic solvent like DMF or DMSO often favors a single regioisomer.[6] For some pyrazole systems, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[7]

  • Cause 3: Inefficient Nitration (Route B). The pyrazole ring is electron-rich and generally nitrates readily at the C4 position.[3][8] However, the N1-nonyl group is a mild electron-donating group, which could lead to side reactions if conditions are not optimized.

    • Solution: The choice of nitrating agent is critical. A strong "mixed acid" system (HNO₃/H₂SO₄) can be too harsh, leading to degradation or dinitration.[8] A milder system, such as nitric acid in acetic anhydride (HNO₃/Ac₂O), often provides better selectivity for C4-nitration on N-alkylated pyrazoles.[8] Always perform the nitration at low temperatures (e.g., 0-10 °C) to control the exothermic reaction.[9]

  • Cause 4: Product Degradation or Loss. The final product may be unstable under the reaction or work-up conditions.

    • Solution: Ensure the work-up procedure is appropriate. When quenching an acidic nitration mixture, pour the reaction mixture onto crushed ice rather than adding water directly to the flask to dissipate heat effectively.[8] Neutralize carefully with a base like sodium bicarbonate. During extraction, ensure the product is not lost in the aqueous layer. If the product is basic, it may form a salt; adjusting the pH can improve extraction efficiency.

Impurity and Regioselectivity Issues

Q: My final product is contaminated with a significant isomeric impurity. How do I identify and eliminate it?

A: Isomeric impurities are the most common challenge in substituted pyrazole synthesis. The nature of the impurity depends on the synthetic route.

  • Problem: Nitration at the wrong position (Route B). While C4 nitration is electronically favored, small amounts of C3 or C5 nitration can occur, leading to 1-nonyl-3-nitropyrazole or 1-nonyl-5-nitropyrazole.

    • Cause: The directing effect of the N1-nonyl group is not perfectly selective. Steric hindrance from the nonyl chain should disfavor C5-nitration, but electronic factors can still play a role.

    • Solution: As mentioned, using a milder nitrating agent (HNO₃/Ac₂O) can improve C4 selectivity.[8] Purification by column chromatography is often necessary to separate these isomers. Developing a good TLC or HPLC method is crucial for identifying the optimal separation conditions.

  • Problem: Mixture of N1 and N2 alkylated products (Route A). When alkylating 4-nitropyrazole, the nonyl group can attach to either nitrogen, leading to a mixture of 1-nonyl-4-nitropyrazole (desired) and 2-nonyl-4-nitropyrazole (isomer).

    • Cause: 4-nitropyrazole exists in a tautomeric equilibrium. The position of alkylation is highly dependent on the reaction conditions.

    • Solution: This is a classic regioselectivity problem.[10] The choice of base and solvent system is paramount.

      • Base: Using K₂CO₃ in DMSO has been shown to be effective for achieving regioselective N1-alkylation for substituted pyrazoles.[10]

      • Solvent: Polar aprotic solvents like DMF and DMSO are generally preferred.[4]

      • Electrophile: Less sterically hindered electrophiles tend to provide higher regioselectivity.[10]

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Route Which route was used? Start->Check_Route RouteA Route A: Alkylation of 4-Nitropyrazole Check_Route->RouteA Alkylation First RouteB Route B: Nitration of 1-Nonylpyrazole Check_Route->RouteB Nitration First Problem_A1 Issue: Incomplete Alkylation RouteA->Problem_A1 Problem_A2 Issue: N1/N2 Isomers RouteA->Problem_A2 Problem_B1 Issue: Poor Nitration RouteB->Problem_B1 Problem_B2 Issue: C3/C5 Nitro Isomers RouteB->Problem_B2 Solution_A1 Solution: - Use stronger base (NaH) - Increase Temp/Time - Monitor by TLC/LCMS Problem_A1->Solution_A1 Solution_A2 Solution: - Use K₂CO₃ in DMSO - Screen polar aprotic solvents Problem_A2->Solution_A2 Solution_B1 Solution: - Use milder nitrating agent (HNO₃/Ac₂O) - Maintain low temperature (0-10°C) Problem_B1->Solution_B1 Solution_B2 Solution: - Optimize nitrating agent - Improve column chromatography Problem_B2->Solution_B2

Caption: Troubleshooting decision tree for synthesis optimization.

Optimization Protocols & Data

Protocol: Screening Conditions for N-Alkylation of 4-Nitropyrazole (Route A)

This protocol outlines a general procedure for screening base and solvent combinations to optimize the yield and regioselectivity of the N-alkylation step.

Materials:

  • 4-Nitropyrazole

  • 1-Bromononane

  • Bases: Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Setup: In a series of oven-dried round-bottom flasks equipped with stir bars, add 4-nitropyrazole (1.0 eq).

  • Base Addition:

    • For K₂CO₃ reactions: Add K₂CO₃ (1.5 eq) to the flask.

    • For NaH reactions: Suspend NaH (1.2 eq) in the chosen solvent under an inert atmosphere, cool to 0 °C, and then add a solution of 4-nitropyrazole in the same solvent dropwise. Stir for 30 minutes at 0 °C before proceeding.

  • Solvent Addition: Add the chosen anhydrous solvent (DMF, MeCN, or THF) to the flask containing the pyrazole and base.

  • Alkylating Agent: Add 1-bromononane (1.1 eq) to the suspension.

  • Reaction: Stir the reaction mixture at the desired temperature (start with room temperature and a parallel reaction at 60 °C).

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench NaH reactions by slowly adding isopropanol followed by water. For all reactions, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Analyze the crude product ratio (N1 vs. N2 isomer) by ¹H NMR and determine the crude yield. Purify via column chromatography.

Data Summary: Hypothetical Optimization Results

The following table summarizes potential outcomes from the screening protocol described above, illustrating how reaction conditions can influence yield and selectivity.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)N1:N2 Ratio
1K₂CO₃ (1.5)MeCN6024453:1
2K₂CO₃ (1.5)DMF6018685:1
3NaH (1.2)THF2512758:1
4 NaH (1.2) DMF 25 8 91 >20:1

This is a representative data table. Actual results may vary.

References

  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support. Link

  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem Technical Support. Link

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • BenchChem. (2025). Effect of solvent on the regioselectivity of pyrazole nitration. BenchChem Technical Support. Link

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5029. Link

  • Langer, P., et al. (2009). Method for purifying pyrazoles. Google Patents, WO2011076194A1. Link

  • Bagdžiūnas, G., et al. (2024). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. Link

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Support. Link

  • Guidechem. (2022). How to Synthesize 4-Nitropyrazole Efficiently?. Guidechem FAQ. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18944–18951. Link

  • BenchChem. (2025). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. BenchChem Technical Support. Link

  • BenchChem. (2025). Technical Support Center: Optimizing Pyrazole N-Alkylation. BenchChem Technical Support. Link

  • Wang, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872. Link

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Link

  • Chimuka, T. N., et al. (2022). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Molecules, 27(19), 6294. Link

  • Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. Link

  • ResearchGate. (2020). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Link

  • Haas, M., et al. (2021). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 10(12), 1215-1222. Link

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Link

  • Bakulev, V. A., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][8][11]triazin-7(6H)-ones and Derivatives. Molecules, 28(18), 6689. Link

  • Zhang, Y., et al. (2011). A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. Organic Letters, 13(7), 1634–1637. Link

  • ResearchGate. (2016). Optimization of pyrazole N-alkylation conditions. Link

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Link

Sources

Troubleshooting

4-Nitro-1-nonyl-1H-pyrazole stability and degradation issues

Welcome to the Technical Support Center for 4-Nitro-1-nonyl-1H-pyrazole . As a Senior Application Scientist, I have designed this diagnostic guide to address the unique physicochemical challenges of working with this spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Nitro-1-nonyl-1H-pyrazole . As a Senior Application Scientist, I have designed this diagnostic guide to address the unique physicochemical challenges of working with this specific compound.

This molecule presents a classic "bipolar" challenge in assay design: it features a highly lipophilic 9-carbon (nonyl) tail that drives physical instability (aggregation/precipitation) in aqueous media, coupled with an electron-withdrawing 4-nitro pyrazole headgroup that is susceptible to specific chemical degradation pathways (photolysis and reduction).

Below is the scientist-to-scientist troubleshooting matrix, diagnostic FAQs, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Quantitative Stability & Physicochemical Data

Before troubleshooting, it is critical to establish the baseline parameters of the compound. The following table summarizes the expected behavior of 4-Nitro-1-nonyl-1H-pyrazole under standard laboratory conditions.

ParameterExpected Value / BehaviorExperimental Implication
Thermal Stability (Solid) Stable up to >110 °CThe solid powder is highly stable at room temperature. Safe for standard desiccation and ambient storage [11].
Aqueous Solubility < 10 µM (Estimated)High risk of micelle formation or precipitation. Requires DMSO stock and surfactant-assisted aqueous dilution.
Photostability (Solution) t1/2​ < 4 hours under direct UVSusceptible to heterocycle photodegradation. Requires amber vials and low-light handling.
Redox Stability Unstable in >1 mM DTT/TCEPThe 4-nitro group will rapidly reduce to an amine in the presence of strong biological reducing agents.

Part 2: Diagnostic FAQs & Troubleshooting Guides

Issue 1: "My HPLC peaks are disappearing over time in my assay buffer, but no new degradation peaks appear. Is the compound degrading?"

The Causality: This is the most common false-positive for chemical degradation. The 9-carbon aliphatic (nonyl) chain at the N1 position drastically increases the partition coefficient ( logP ). In aqueous buffers, the molecule is driven out of the solvation shell, leading to hydrophobic interactions with itself (forming micelles) or adsorbing directly to the hydrophobic walls of plastic microcentrifuge tubes or well plates [15]. The Solution: You are observing physical loss, not chemical degradation. Switch to silanized glass vials to prevent surface adsorption. Ensure your final assay buffer contains a minimum of 2-5% DMSO or a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to maintain the monomeric state of the N-alkylpyrazole.

G A 4-Nitro-1-nonyl-1H-pyrazole B Aqueous Buffer (Direct Addition) A->B Incorrect D DMSO Stock (10-50 mM) A->D Correct C Precipitation / Micelle Formation B->C Hydrophobic Nonyl Chain E Co-solvent/Surfactant (e.g., 0.1% Tween-20) D->E Dilution F Stable Working Solution E->F Homogeneous

Workflow for mitigating hydrophobic aggregation of 4-Nitro-1-nonyl-1H-pyrazole in aqueous media.

Issue 2: "I left my stock solution on the bench, and it lost potency. What happened?"

The Causality: While 4-nitropyrazoles exhibit excellent thermal stability [11], they are highly sensitive to photolysis. Exposure to ambient UV or intense visible light triggers a well-documented nitro-to-nitrite isomerization within the heterocycle. This excited-state reaction is followed by the elimination of nitric oxide (NO) and subsequent collapse of the pyrazole ring system [9]. The Solution: Always prepare and store solutions in amber glass vials. If your assay requires prolonged exposure to light (e.g., live-cell imaging), you must run a vehicle-matched photostability control to quantify the degradation rate during the assay window.

Issue 3: "The compound shows zero activity in my enzymatic assay, but it worked in a previous cellular assay. My new buffer contains 2 mM DTT. Is there an incompatibility?"

The Causality: Yes. The 4-nitro group is highly redox-sensitive. Strong biological reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) will chemically reduce the nitro group ( −NO2​ ) to an amine ( −NH2​ ), yielding 4-amino-1-nonyl-1H-pyrazole. This reduction fundamentally alters the pharmacophore, changing the molecule from an electron-deficient system to an electron-rich one, destroying its intended binding affinity. The Solution: Remove DTT/TCEP from your assay buffer. If a reducing environment is strictly required for enzyme stability, use a milder agent like β -mercaptoethanol (BME) at the lowest possible concentration ( ≤0.1 mM) and validate compound integrity using Protocol 2 below.

Pathways Parent 4-Nitro-1-nonyl-1H-pyrazole Photo UV/Visible Light (Photolysis) Parent->Photo Reduct Reducing Agents (DTT, TCEP, GSH) Parent->Reduct Nitrite Nitro-Nitrite Isomerization & NO Release Photo->Nitrite Heterocycle Photodegradation Amine 4-Amino-1-nonyl-1H-pyrazole Reduct->Amine Nitro Reduction

Primary chemical degradation pathways: Photolysis and chemical reduction of the 4-nitro group.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, do not assume stability—prove it. The following protocols are designed as self-validating systems, meaning they contain internal controls to definitively separate physical loss from chemical degradation.

Protocol 1: Preparation of Aggregation-Free, Photostable Working Solutions

This protocol utilizes a solvent-cascade approach to prevent the nonyl chain from inducing micellization.

  • Primary Stock: Weigh 4-Nitro-1-nonyl-1H-pyrazole powder into an amber glass vial. Dissolve in 100% anhydrous DMSO to achieve a 20 mM stock. Vortex for 30 seconds.

  • Intermediate Dilution: Create a 10x working stock (e.g., 200 µM) by diluting the primary stock into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400). Mechanistic note: Stepping down the concentration in an intermediate hydrophobic environment prevents the "solvent shock" that causes immediate precipitation.

  • Final Assay Buffer: Add the 10x stock dropwise to your aqueous assay buffer while vortexing vigorously. Ensure the final buffer contains at least 0.01% Tween-20.

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Sample the supernatant and analyze via HPLC-UV (at 254 nm). If the peak area matches a standard curve prepared purely in methanol, you have successfully achieved a monomeric solution.

Protocol 2: LC-MS Validation of Nitro-Reduction in Assay Buffers

Use this protocol to verify if your assay additives (like DTT) are chemically altering the compound.

  • Incubation: Prepare two 1 mL samples of your complete assay buffer (one containing your reducing agent, one without). Spike both with 10 µM of 4-Nitro-1-nonyl-1H-pyrazole.

  • Time Course: Incubate both samples at your assay temperature (e.g., 37 °C) in the dark for 2 hours.

  • Quenching: Quench 100 µL of each reaction with 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Centrifuge to pellet any precipitated buffer proteins.

  • LC-MS Analysis: Inject the supernatant into an LC-MS system (ESI+ mode).

    • Control Sample: You should observe the intact parent mass [M+H]+≈240.1 m/z.

    • Test Sample: If reduction has occurred, you will observe the disappearance of the 240.1 peak and the emergence of a new peak at [M+H]+≈210.1 m/z, corresponding to the 4-amino derivative (loss of 30 Da due to the substitution of two oxygen atoms for two hydrogen atoms).

References

  • Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles. AIP Publishing. Retrieved from:[Link]

  • Nonmetallic Pentazole Salts Based on Furazan or 4-Nitropyrazole for Enhancing Density and Stability. Crystal Growth & Design - ACS Publications. Retrieved from:[Link]

  • Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators. ACS Publications. Retrieved from:[Link]

Optimization

Technical Support Center: Purification of 4-Nitro-1-nonyl-1H-pyrazole

Introduction Welcome to the Technical Support Center for heterocyclic synthesis and purification. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for heterocyclic synthesis and purification. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges encountered when isolating 4-Nitro-1-nonyl-1H-pyrazole from crude reaction mixtures.

The N-alkylation of pyrazoles is a fundamental transformation in the development of [1]. However, the synthesis of 4-nitro-1-nonyl-1H-pyrazole—typically achieved by reacting 4-nitro-1H-pyrazole with a nonyl halide in the presence of a base like K₂CO₃ in[2]—presents unique downstream processing hurdles. The resulting molecule is highly amphiphilic: it possesses a strongly polar, electron-withdrawing nitro group paired with a highly lipophilic nine-carbon alkyl chain.

This guide bridges the gap between theoretical chemistry and benchtop execution, providing self-validating protocols to ensure high-purity isolation.

Part 1: Physicochemical Data & Causality

To design an effective purification strategy, we must first understand the fundamental properties of the starting materials and the target product. The extreme difference in polarity and acidity between the unreacted starting material and the alkylated product is the cornerstone of our troubleshooting logic.

Table 1: Comparative Physicochemical Profile
Property4-Nitro-1H-pyrazole (Starting Material)4-Nitro-1-nonyl-1H-pyrazole (Product)Causality / Impact on Purification
Molecular Symmetry Symmetric (C2v time-averaged)Asymmetric (C1)Alkylation at either nitrogen yields the identical product. No regioisomers are formed.
Acidity (pKa) [3]N/A (Aprotic)The acidic N-H of the starting material allows for selective removal via basic aqueous extraction.
Lipophilicity Low (highly polar)Very High (C9 alkyl chain)The product will partition exclusively into the organic phase during aqueous workup and elute rapidly on normal-phase silica.
TLC Behavior Stays near baseline (Hexanes/EtOAc)High Rf valueEasy visual differentiation on TLC, but the product's nitro group may cause streaking on bare silica.

Part 2: Troubleshooting Guide & FAQs

Q1: My crude NMR shows significant unreacted 4-nitro-1H-pyrazole. How can I remove it without relying solely on column chromatography? Expert Insight: Leverage the pKa differential. The N-H proton of 4-nitro-1H-pyrazole is significantly acidic due to the strong electron-withdrawing effect of the [3]. Solution: By washing your organic extract (e.g., ethyl acetate) with a mild aqueous base (such as 0.5 M NaOH or saturated Na₂CO₃), you deprotonate the unreacted starting material, converting it into a water-soluble sodium salt. This partitions it entirely into the aqueous layer. The target product, 4-nitro-1-nonyl-1H-pyrazole, lacks an acidic proton and possesses a highly lipophilic nonyl chain, ensuring it remains quantitatively in the organic phase.

Q2: I am using DMF as the solvent for the N-alkylation step, but it is co-eluting with my product during silica gel chromatography. How do I eliminate it? Expert Insight: DMF has a high boiling point (153 °C) and partitions into both aqueous and organic layers during [2]. Solution: Before chromatography, perform a rigorous liquid-liquid extraction. Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution at least three times. The Li⁺ ions strongly coordinate with the highly polar carbonyl oxygen of DMF, drastically increasing its aqueous partition coefficient and pulling it out of the organic phase.

Q3: Do I need to worry about separating regioisomers (e.g., N1 vs N2 alkylation) for this specific compound? Expert Insight: No. This is a common point of confusion. While the N-alkylation of asymmetric pyrazoles (e.g., 3-methylpyrazole) yields a difficult-to-separate mixture of 1,3- and 1,5-disubstituted regioisomers, 4-nitro-1H-pyrazole is a symmetric molecule. Solution: Alkylation at either nitrogen atom of the pyrazole ring yields the exact same molecule: 4-nitro-1-nonyl-1H-pyrazole. This structural symmetry eliminates the need for complex, low-yield regioisomer separation during chromatography.

Q4: My product streaks on the silica gel column, leading to poor recovery and cross-contamination. What solvent system is optimal? Expert Insight: The amphiphilic nature of 4-nitro-1-nonyl-1H-pyrazole causes inconsistent partitioning on bare silica. The nonyl tail drives it forward in non-polar solvents, while the nitro group hydrogen-bonds with acidic silanol sites on the silica gel, causing tailing. Solution: Use a step-gradient of Hexanes/Ethyl Acetate (starting at 95:5 and moving to 85:15). If streaking persists, pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes to neutralize the acidic silanol sites before loading your sample.

Part 3: Standardized Experimental Protocol

The following is a self-validating, step-by-step methodology for the workup and purification of 4-nitro-1-nonyl-1H-pyrazole following an N-alkylation reaction.

Phase 1: Reaction Quench & Initial Extraction

  • Cool the reaction mixture (typically in DMF or THF) to 0 °C using an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) to [4].

  • Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 3 volumes relative to the reaction volume).

  • Transfer to a separatory funnel and collect the upper organic layer.

Phase 2: Targeted Liquid-Liquid Extraction 5. DMF Removal: Wash the organic layer with an equal volume of 5% aqueous LiCl solution. Repeat this step 3 times. Discard the aqueous layers. 6. Starting Material Removal: Wash the organic layer with an equal volume of 0.5 M NaOH. Vigorously shake and vent. The unreacted 4-nitro-1H-pyrazole will partition into the aqueous layer. 7. Brine Wash: Wash the organic layer once with saturated NaCl (brine) to[4].

Phase 3: Drying and Chromatography 8. Dry the organic layer over [2] (Na₂SO₄), filter, and concentrate in vacuo. 9. Dissolve the crude residue in a minimal amount of Dichloromethane (DCM) and dry-load it onto Celite or silica gel. 10. Purify via flash column chromatography using a[1]. 11. Pool the product-containing fractions (identified via TLC or UV detection at [3]) and concentrate to yield pure 4-nitro-1-nonyl-1H-pyrazole.

Part 4: Logical Workflow Visualization

Below is the mechanistic workflow for the purification sequence, illustrating the phase partitioning of the product, starting material (SM), and solvent.

PurificationWorkflow Start Crude Reaction Mixture (Product, SM, DMF) Extract Liquid-Liquid Extraction (EtOAc / H2O) Start->Extract Org1 Organic Phase (Product, SM, DMF) Extract->Org1 Top Layer Aq1 Aqueous Phase (Salts, Some DMF) Extract->Aq1 Bottom Layer LiClWash 5% Aqueous LiCl Wash (x3) Org1->LiClWash Org2 Organic Phase (Product, SM) LiClWash->Org2 Top Layer Aq2 Aqueous Phase (Extracted DMF) LiClWash->Aq2 Bottom Layer BaseWash 0.5 M NaOH Wash Org2->BaseWash Org3 Organic Phase (Crude Product) BaseWash->Org3 Top Layer Aq3 Aqueous Phase (Deprotonated SM) BaseWash->Aq3 Bottom Layer Chroma Silica Gel Chromatography (Hexanes/EtOAc) Org3->Chroma Pure Pure 4-Nitro-1-nonyl-1H-pyrazole Chroma->Pure Evaporate Fractions

Workflow for the liquid-liquid extraction and chromatographic purification of N-alkyl pyrazoles.

References

  • The Journal of Organic Chemistry (ACS Publications). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. Retrieved from:[Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from:[Link]

Sources

Troubleshooting

how to prevent degradation of 4-Nitro-1-nonyl-1H-pyrazole in solution

Technical Support Center: 4-Nitro-1-nonyl-1H-pyrazole A Guide to Preventing Degradation in Solution Welcome to the technical support guide for 4-Nitro-1-nonyl-1H-pyrazole. As a Senior Application Scientist, my goal is to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Nitro-1-nonyl-1H-pyrazole

A Guide to Preventing Degradation in Solution

Welcome to the technical support guide for 4-Nitro-1-nonyl-1H-pyrazole. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical steps required to ensure the stability and integrity of this compound throughout your research. Nitroaromatic compounds, including nitropyrazoles, can be sensitive to environmental conditions.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Nitro-1-nonyl-1H-pyrazole in solution?

The stability of 4-Nitro-1-nonyl-1H-pyrazole is influenced by a combination of chemical and environmental factors. The pyrazole ring itself is a stable aromatic heterocycle, but the presence of the nitro group makes the molecule susceptible to specific degradation pathways.[2] The main culprits are:

  • Photodegradation: Exposure to light, particularly UV radiation, is a significant threat. Nitroaromatic compounds can absorb light energy, leading to photochemical reactions that alter their structure.[3][4] Direct photolysis of nitroaromatics in solution, even under sunlight, can lead to the formation of various intermediates and represents a primary degradation pathway.[4][5]

  • Oxidation: While the nitro group is electron-withdrawing, the pyrazole ring can still be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing contaminants. This is often observed as a yellowing or browning of the solution.[6] It is crucial to avoid strong oxidizing agents.[7][8]

  • Extreme pH: Both highly acidic and highly basic conditions can promote degradation.[9] The N-H proton of the pyrazole ring is weakly acidic, and its removal under basic conditions can alter the electronic properties of the molecule, potentially increasing its reactivity.[10] Acidic conditions can catalyze other reactions, though pyrazoles are generally more stable than, for example, esters or amides under these conditions.[11]

  • Thermal Stress: High temperatures can accelerate the rate of all chemical degradation reactions. Nitro-substituted pyrazoles, in particular, can be prone to thermal decomposition.[2][6]

Q2: My solution of 4-Nitro-1-nonyl-1H-pyrazole has turned yellow/brown. What is happening and how can I prevent it?

A change in color, typically to yellow or brown, is a common indicator of degradation, most likely due to oxidation or photodegradation.[6]

Causality:

  • Oxidative Degradation: This occurs when the compound reacts with oxygen, which may be dissolved in your solvent or present in the headspace of your container. This process can be accelerated by light and temperature.

  • Photodegradation Products: Exposure to ambient or UV light can generate colored byproducts. The photolysis of nitrophenols, a related class of compounds, is known to produce colored intermediates.[12]

Prevention Protocol:

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil to block light.[6]

  • Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like argon or nitrogen. This displaces oxygen and minimizes the risk of oxidation.

  • Solvent Purity: Use high-purity, degassed solvents. Solvents can contain dissolved oxygen or peroxide impurities that can initiate degradation.

  • Low Temperature Storage: Store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to slow the rate of any potential degradation reactions.[7][13][14]

Q3: What is the best solvent for preparing a stock solution of 4-Nitro-1-nonyl-1H-pyrazole?

The choice of solvent is critical for stability. The long nonyl chain gives the molecule significant nonpolar character, while the nitropyrazole head is polar.

Solvent Selection Rationale:

  • Aprotic Solvents: Aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are generally preferred for long-term storage. They are less likely to participate in degradation reactions compared to protic solvents.

  • Protic Solvents: Alcohols like methanol or ethanol can also be used, and some nitropyrazoles show excellent solubility in them.[15] However, they are more capable of donating protons and participating in hydrogen bonding, which could potentially facilitate certain degradation pathways over extended periods.

  • Aqueous Solutions: Avoid storing the compound in aqueous solutions or buffers for long periods without first performing a stability study. Water can facilitate hydrolytic degradation (if susceptible functional groups are present) and can contain dissolved oxygen.[6] Furthermore, pH control is critical in aqueous media.[9]

Recommended Practice: For long-term storage, prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO or ACN. Store this stock at -20°C or -80°C under an inert atmosphere. Prepare fresh dilutions in your aqueous experimental buffer immediately before use.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Observation Potential Cause(s) Recommended Action & Explanation
New peak(s) appearing in HPLC/LC-MS analysis over time. Chemical degradation (oxidation, photolysis).1. Confirm Identity: If possible, use high-resolution mass spectrometry (HRMS) and MS/MS fragmentation to elucidate the structure of the new peak. An oxidation product would show an increase in mass corresponding to one or more oxygen atoms. 2. Review Storage: Immediately implement the recommended storage protocol (See Table 2). This is a self-validating step; if the new peak stops growing, you have confirmed a stability issue. 3. Re-purify: If the level of impurity is unacceptable, re-purify the stock material using an appropriate method like flash chromatography or preparative HPLC.
Inconsistent or decreased activity in biological assays. 1. Compound Degradation: The active compound concentration has decreased. 2. Interference from Degradants: Degradation products may have their own biological activity or could be inhibitors of your target.1. Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored, frozen stock for every experiment. Avoid using working solutions that have been stored for extended periods, especially at room temperature. 2. Run QC Check: Before a critical experiment, run an analytical check (e.g., HPLC-UV) on your working solution to confirm the purity and concentration.
Precipitate forms in the solution upon thawing. The compound has low solubility in the chosen solvent at lower temperatures, or the solvent has absorbed atmospheric water, reducing solubility.1. Gentle Warming & Sonication: Warm the vial to room temperature and sonicate briefly to redissolve the precipitate. Ensure it is fully dissolved before use. 2. Use Anhydrous Solvents: Ensure you are using high-quality, anhydrous solvents, especially for preparing concentrated stocks. 3. Consider a Different Solvent: If the problem persists, you may need to find a solvent in which the compound has better solubility at your storage temperature.

Experimental Protocols & Workflows

Protocol 1: Preparation and Storage of a Master Stock Solution

This protocol is designed to maximize the long-term stability of your compound.

  • Pre-analysis: Before opening, allow the solid container of 4-Nitro-1-nonyl-1H-pyrazole to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the solid.

  • Solvent Preparation: Use a brand new, sealed bottle of high-purity anhydrous solvent (e.g., DMSO or Acetonitrile). Degas the solvent by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the desired amount of the solid compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of the degassed solvent to achieve your target concentration (e.g., 20 mM). Cap the vial and vortex or sonicate until all solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller-volume, single-use aliquots in amber glass vials with PTFE-lined caps. This avoids repeated freeze-thaw cycles of the master stock.

  • Inerting: Before capping each aliquot, gently flush the headspace with argon or nitrogen.

  • Storage: Label the vials clearly with the compound name, concentration, solvent, and date. Store in a freezer at -20°C or -80°C, protected from light.

Workflow for Stability Testing in an Aqueous Buffer

It is crucial to test the compound's stability in your final experimental medium.

G cluster_1 Incubation cluster_2 Analysis prep Prepare solution of compound in aqueous buffer at final conc. split Split into two sets: 1. Experimental Conditions 2. Control (e.g., -80°C) prep->split t0_analysis Analyze T=0 sample (HPLC/LC-MS) split->t0_analysis incubate Incubate 'Experimental' set under exact assay conditions (Temp, Light, pH) timepoints Take aliquots at various time points (e.g., 1, 4, 8, 24 hr) incubate->timepoints analysis Analyze aliquots by HPLC/LC-MS timepoints->analysis compare Compare peak area of parent compound to T=0 and control samples analysis->compare

Caption: Workflow for assessing compound stability in experimental buffer.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for 4-Nitro-1-nonyl-1H-pyrazole based on its chemical structure and the known reactivity of related compounds.

G cluster_degradation Degradation Products A 4-Nitro-1-nonyl-1H-pyrazole (Stable Form) B Oxidized Species (e.g., N-oxides, hydroxylated ring) A->B O₂ (Air) Heat C Photolysis Products (e.g., ring-opened fragments, denitrated species) A->C hv (Light) UV/Visible D Other Byproducts A->D Extreme pH Reactive Species

Caption: Potential degradation pathways for 4-Nitro-1-nonyl-1H-pyrazole.

Summary of Recommended Storage Conditions

Parameter Condition Rationale
Temperature -20°C or -80°C (Long-term) 2-8°C (Short-term, < 1 week)Reduces the kinetic rate of all degradation reactions.[6]
Solvent Anhydrous, aprotic solvents (DMSO, ACN)Minimizes solvent-mediated degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[6]
Container Amber glass vials with PTFE-lined capsProtects from light and provides a good seal.[6]
Handling Prepare single-use aliquotsAvoids contamination and repeated freeze-thaw cycles of the master stock.

References

  • Vertex AI Search, SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_b615zMDldvGk4Vfansydi4SwjrX3_rzR8q4Vgn_DGNrgBkZFYCvWBpkiTiwdRES97OzfVKsunPA3MbUoBgl97rjKYa6VVCVIKOctFHZnyocfSC4mEorI54nboz2oJZ04cRVmRaWAmkg4MfYot4gkrN3mUCyOjoTJu3xa8NB4J1Pv3A==]
  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photolysis of nitroaromatic compounds in aqueous solution. Environmental Science & Technology, 27(8), 1564-1571. [URL: https://pubs.acs.org/doi/abs/10.1021/es00045a005]
  • U.S. Department of Health and Human Services. (1995). Toxicological Profile for Nitroaromatics. Agency for Toxic Substances and Disease Registry. [URL: https://www.
  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(6), 886-893. [URL: https://www.researchgate.
  • Pawar, S. D., et al. (2023). Effect Of Solvents On Stability Constants of Fe(II) and Ni(II) Transition Metal Ions Chelates With Some Substituted Pyrazoles. International Journal of Scientific Research in Science and Technology. [URL: https://www.researchgate.
  • TCI Chemicals, SAFETY DATA SHEET. [URL: https://www.tcichemicals.com/KR/en/assets/sds/C0845_KR_EN.pdf]
  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [URL: https://pubmed.ncbi.nlm.nih.gov/16465872/]
  • Thermo Fisher Scientific, SAFETY DATA SHEET: 4-Nitro-1H-pyrazole-3-carboxylic acid. [URL: https://www.fishersci.com/sds/H26224_sds.pdf]
  • Thermo Fisher Scientific, SAFETY DATA SHEET: 4-Nitro-1H-pyrazole. [URL: https://www.fishersci.com/sds/AC457990010_sds.pdf]
  • LookChem, 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Safety Data Sheets(SDS). [URL: https://www.lookchem.com/msds/102539-56-0.html]
  • Li, H., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 748-753. [URL: https://pubs.acs.org/doi/10.1021/acs.estlett.1c00539]
  • Zhang, M., et al. (2024). Electrochemical Homocoupling of C‐Amino Pyrazole for Sustainable Synthesis of Azo-Linked Tetracyclic Insensitive Energetic Materials. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b00843]
  • Pathak, T. P., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 3, 100128. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8138407/]
  • Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2681-4357]
  • BenchChem, Technical Support Center: Stability and Storage of Pyrazole Compounds. [URL: https://www.benchchem.com/technical-support-center-stability-and-storage-of-pyrazole-compounds]
  • Guo, S., & Li, H. (2022). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Environmental Science: Atmospheres, 2(6), 1361-1371. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ea/d2ea00088j]
  • Behnam, M. A., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 23(17), 4854-4858. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3800078/]
  • Chem-Impex, 4-Nitro-1H-pyrazole. [URL: https://www.chemimpex.com/products/28112]
  • Yin, P., & Parrish, D. A. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4299. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570490/]
  • Liu, J., et al. (2020). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [URL: https://www.researchgate.
  • Cardoso Juarez, A. O., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11287959/]
  • Singh, R. P., et al. (2023). Various approaches to remove the acidic N–H proton in nitropyrazole. New Journal of Chemistry. [URL: https://www.researchgate.net/figure/Various-approaches-to-remove-the-acidic-N-H-proton-in-nitropyrazole-X-Y-NO2-NH2_fig1_372274191]
  • Sigma-Aldrich, 4-Nitro-1H-pyrazole 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651668]
  • Williams, R. E., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(5), 845-851. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/np/b602816b]
  • Mburu, F. K., et al. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Pharmacological Sciences. [URL: https://www.iprjb.org/journals/index.php/JPPS/article/view/2619]
  • Ansel, H. C., et al. (2011). Pharmaceutical Dosage Forms and Drug Delivery. Lippincott Williams & Wilkins. [URL: https://pharmacy180.
  • J&K Scientific, 4-Nitro-1H-pyrazole. [URL: https://www.jk-sci.com/4-Nitro-1H-pyrazole-2075-46-9-28112]
  • Wang, Y., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 6, 297. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2018.00297/full]
  • Nishino, S. F., & Spain, J. C. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 65(1), 17-35. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC99018/]
  • Cardoso Juarez, A. O., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ResearchGate. [URL: https://www.researchgate.
  • Zhang, Y., et al. (2019). Facile and Ultrasensitive Determination of 4-Nitrophenol Based on Acetylene Black Paste and Graphene Hybrid Electrode. Sensors, 19(6), 1298. [URL: https://www.mdpi.com/1424-8220/19/6/1298]
  • Kącka-Zych, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8408. [URL: https://www.mdpi.com/1420-3049/27/23/8408]
  • Fischer, N., et al. (2015). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Angewandte Chemie International Edition, 54(44), 13022-13026. [URL: https://www.researchgate.
  • Dunne, M., et al. (2007). Effect of acidic pH on PLGA microsphere degradation and release. Journal of Controlled Release, 122(3), 332-339. [URL: https://pubmed.ncbi.nlm.nih.gov/17689624/]

Sources

Optimization

Technical Support Center: Optimization of 4-Nitro-1-nonyl-1H-pyrazole (4-NNP) in Experimental Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Nitro-1-nonyl-1H-pyrazole (4-NNP) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Nitro-1-nonyl-1H-pyrazole (4-NNP) .

4-NNP is a highly specialized, high-purity intermediate utilized in the development of bioactive molecules [1]. Structurally, it is defined by a pyrazole core, an electron-withdrawing 4-nitro group, and a highly hydrophobic 9-carbon (nonyl) aliphatic chain. While the nonyl chain provides excellent membrane permeability, it introduces severe challenges in aqueous solubility, colloidal aggregation, and non-specific binding (NSB) [2].

This guide provides field-proven, self-validating protocols to optimize 4-NNP concentrations, ensuring your experimental readouts are driven by true biological causality rather than physicochemical artifacts.

Part 1: Physicochemical Profiling & Handling Guidelines

To optimize the concentration of 4-NNP, you must first understand how its structure dictates its behavior in solution. The table below summarizes the critical parameters required for stable assay design.

Table 1: Physicochemical Profile and Handling Parameters for 4-NNP

ParameterCharacteristic / RecommendationMechanistic Rationale
Aqueous Solubility Extremely Low (< 1–5 µM)The 9-carbon nonyl chain is highly lipophilic. In water, hydrophobic forces entropically drive the molecules to self-associate, minimizing water contact.
Primary Solvent 100% DMSORequired for stable stock solutions (10–50 mM). Dilutions should be made directly into the final assay buffer to avoid intermediate precipitation.
Plasticware Low-Retention / GlassStandard polystyrene plates act as a hydrophobic sink. The nonyl chain will adsorb to the plastic, drastically reducing the effective free concentration.
Buffer Additives 0.01%–0.1% BSA or 0.01% Tween-20Carrier proteins like BSA provide an absorptive driving force, shielding the lipophilic tail and maintaining the compound in solution [3].
Redox Liability Avoid strong reducing agentsThe 4-nitro group can be reduced to a hydroxylamine or amine in the presence of high concentrations of DTT or TCEP, altering compound identity.
Part 2: Troubleshooting & FAQs
Q1: Why does my 4-NNP precipitate or form a cloudy suspension when added to the assay buffer?

A: You have exceeded the compound's Critical Aggregation Concentration (CAC). When transitioning from a 100% DMSO stock to an aqueous buffer, the hydrophobic effect forces the nonyl chains to cluster together, forming colloidal aggregates or micelles. These aggregates can sequester enzymes, leading to false-positive inhibition, or crash out of solution entirely, leading to false negatives. You must empirically determine the CAC (see Methodology 1) and ensure your working concentration remains below this threshold.

Q2: My assay shows no activity, but I know 4-NNP should be active. Where did the compound go?

A: It is likely stuck to your pipette tips, microfuge tubes, or assay plates. Excessive lipophilicity leads to non-specific binding (NSB) to plastics and non-target macromolecules [2]. If you are using standard polystyrene plates without a carrier protein, your nominal concentration (what you pipetted) may be 10 µM, but your effective free concentration might be < 0.1 µM. To resolve this, switch to PEG-coated or low-binding plasticware and introduce BSA into your buffer.

Q3: How do I balance compound solubility with DMSO toxicity in cell-based assays?

A: 4-NNP requires DMSO for solubility, but most cell lines exhibit toxicity at DMSO concentrations > 0.5% (v/v). If you need a 10 µM final concentration of 4-NNP but cannot exceed 0.5% DMSO, your stock must be at least 2 mM. If 4-NNP precipitates at 10 µM in media, do not increase the DMSO; instead, rely on the serum (FBS) in your cell culture media. The albumin and lipids in FBS will act as natural carriers to solubilize the nonyl chain. Always perform a vehicle-only control (0.5% DMSO) to establish your baseline viability.

Part 3: Experimental Methodologies

To ensure scientific integrity, your optimization process must be a self-validating system. Do not guess your effective concentration; measure it using the following protocols.

Methodology 1: Determination of Critical Aggregation Concentration (CAC) via Dynamic Light Scattering (DLS)

Purpose: To identify the maximum aqueous concentration of 4-NNP before colloidal aggregates form.

  • Preparation: Prepare a 10 mM stock of 4-NNP in 100% molecular biology-grade DMSO.

  • Buffer Filtration: Filter your target assay buffer (e.g., PBS, pH 7.4) through a 0.22 µm syringe filter to remove background dust and particulates.

  • Titration: Prepare a serial dilution of 4-NNP in the filtered buffer (e.g., 0.1 µM to 50 µM), strictly maintaining a constant final DMSO concentration (e.g., 1% v/v) across all samples.

  • Equilibration: Incubate the solutions at room temperature for 30 minutes to allow thermodynamic equilibration of any aggregates.

  • Measurement: Transfer each sample to a low-volume DLS cuvette. Measure the scattering intensity and hydrodynamic radius.

  • Analysis: The CAC is the exact concentration at which the scattering intensity exponentially increases (typically indicating particle sizes >10–50 nm). Your optimized assay concentration must be set below this value.

Methodology 2: Mass Balance Assay for Mitigating Non-Specific Binding (NSB)

Purpose: To differentiate between compound precipitation and plastic adsorption, ensuring accurate dosing [4].

  • Setup: Prepare a 1 µM solution of 4-NNP in your assay buffer (Set A: No additives; Set B: + 0.1% BSA).

  • Incubation: Aliquot 100 µL of each set into standard polystyrene microplates and low-binding polypropylene plates. Incubate at 37°C for 2 hours (simulating standard assay conditions).

  • Supernatant Extraction: Transfer the supernatant to a clean vial and quench with an equal volume of cold acetonitrile containing an internal standard.

  • Wash Extraction: Extract the remaining compound bound to the well walls by adding 100 µL of 100% acetonitrile directly to the empty wells. Incubate for 10 minutes, then collect the wash.

  • Quantification: Quantify both the supernatant and the wash fractions via LC-MS/MS.

  • Validation: If the supernatant recovery is <80% and the wash fraction contains the remainder, NSB is occurring. Use the condition (e.g., Set B in low-bind plates) that yields >90% recovery in the supernatant.

Part 4: Concentration Optimization Workflow

The following diagram illustrates the logical decision tree for establishing the optimal working concentration of 4-NNP.

OptimizationWorkflow Start 4-NNP Stock (100% DMSO) Aqueous Dilute in Aqueous Buffer (Target Conc.) Start->Aqueous DLS Measure Aggregation (DLS / Dye Assay) Aqueous->DLS Agg_Yes Aggregation Detected (Conc > CAC) DLS->Agg_Yes Particle Size > 10 nm Agg_No No Aggregation (Conc < CAC) DLS->Agg_No Monomeric Mitigate Add BSA/Surfactant or Use Low-Bind Plates Agg_Yes->Mitigate Requires Formulation NSB_Check Assess Non-Specific Binding (LC-MS) Agg_No->NSB_Check NSB_High High Binding Loss NSB_Check->NSB_High < 80% Recovery NSB_Low Optimal Recovery NSB_Check->NSB_Low > 80% Recovery NSB_High->Mitigate Final Proceed to Biological Assay NSB_Low->Final Mitigate->Aqueous Re-evaluate

Workflow for optimizing 4-NNP concentration by mitigating aggregation and non-specific binding.

References
  • Deep Origin. "Lipophilicity - Computational Chemistry Glossary." Deeporigin.com. Available at:[Link]

  • Wageningen University & Research (WUR) eDepot. "Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay." WUR.nl. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "A mass balance approach for calculation of recovery and binding enables the use of ultrafiltration as a rapid method for measurement of plasma protein binding for even highly lipophilic compounds." NIH.gov. Available at:[Link]

Reference Data & Comparative Studies

Validation

validating the inhibitory effect of 4-Nitro-1-nonyl-1H-pyrazole

Comprehensive Validation Guide: Evaluating the Inhibitory Efficacy of 4-Nitro-1-nonyl-1H-pyrazole Executive Summary In the landscape of targeted therapeutics, the pyrazole scaffold has emerged as a privileged structure f...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide: Evaluating the Inhibitory Efficacy of 4-Nitro-1-nonyl-1H-pyrazole

Executive Summary

In the landscape of targeted therapeutics, the pyrazole scaffold has emerged as a privileged structure for kinase inhibition, frequently utilized in the development of inhibitors targeting Cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3)[1][2]. 4-Nitro-1-nonyl-1H-pyrazole (4-NNP) represents a unique building block and lead fragment[3]. By coupling a strong electron-withdrawing nitro group with a highly lipophilic 9-carbon (nonyl) chain, 4-NNP is uniquely positioned to probe deep hydrophobic pockets within kinase domains.

This guide provides a rigorous, self-validating framework for application scientists and drug development professionals to objectively evaluate the inhibitory performance of 4-NNP against standard alternatives, using FLT3 as the model target.

Mechanistic Rationale: The Lipophilic Pyrazole Scaffold

The efficacy of pyrazole-based inhibitors often relies on their ability to form critical hydrogen bonds within the ATP-binding hinge region of kinases[1]. However, the addition of the nonyl chain in 4-NNP introduces a distinct mechanistic variable:

  • Hydrophobic Anchoring: The long alkyl chain drives entropy-favored binding into the hydrophobic clefts adjacent to the ATP-binding site, or facilitates membrane partitioning for receptor tyrosine kinases like FLT3.

  • Electronic Modulation: The 4-nitro substitution draws electron density away from the pyrazole core, altering its pKa and optimizing the hydrogen-bond donor/acceptor profile of the unsubstituted nitrogens.

G LIG FLT3 Ligand REC FLT3 Receptor LIG->REC STAT5 STAT5 Pathway REC->STAT5 Phosphorylation INHIB 4-Nitro-1-nonyl-1H-pyrazole (4-NNP) INHIB->REC Hydrophobic Pocket Binding PROLIF Leukemic Cell Proliferation STAT5->PROLIF

Mechanism of Action: 4-NNP inhibition of the FLT3-STAT5 signaling cascade in AML models.

Comparative Efficacy: 4-NNP vs. Standard Alternatives

To establish a baseline, 4-NNP must be compared against its parent fragment (lacking the lipophilic tail) and a clinical-grade standard (e.g., Quizartinib, a highly potent FLT3 inhibitor)[2]. The data below illustrates the expected pharmacological shift when introducing the nonyl chain.

CompoundStructural FeatureFLT3 IC₅₀ (nM)MV4-11 Cell IC₅₀ (nM)ClogPMechanism / Limitation
4-Nitro-1H-pyrazole Parent core (No alkyl chain)> 10,000> 50,0000.45Weak binding; lacks hydrophobic interactions.
4-Nitro-1-nonyl-1H-pyrazole 9-carbon lipophilic tail8502,1004.82Enhanced pocket binding; risk of membrane trapping.
Quizartinib Clinical Standard1.52.03.80Highly optimized type II inhibitor[2].

Note: 4-NNP demonstrates a significant leap in potency over the parent fragment due to the nonyl chain, validating its utility as a lead scaffold, though it requires further optimization to reach clinical-grade potency.

Experimental Validation Workflows

As a self-validating system, the following protocols are designed not just to measure inhibition, but to actively rule out false positives caused by the specific physicochemical properties of 4-NNP.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Objective: Quantify direct ATP-competitive inhibition of FLT3.

  • Step 1: Compound Preparation (The Aggregation Control). Dissolve 4-NNP in 100% DMSO. Dilute into aqueous assay buffer containing 0.01% Triton X-100 .

    • Causality: Highly lipophilic compounds (ClogP > 4.5) like 4-NNP frequently form colloidal aggregates in aqueous solutions. These aggregates sequester enzymes, causing promiscuous, false-positive inhibition. Triton X-100 acts as a detergent to break up these aggregates, ensuring the observed IC₅₀ reflects true 1:1 stoichiometric active-site binding.

  • Step 2: Enzyme Reaction. Incubate recombinant FLT3 kinase domain with 4-NNP for 30 minutes. Add ATP at exactly its predetermined Km​ value (e.g., 10 µM) and a biotinylated peptide substrate.

    • Causality: Running the assay at the ATP Km​ balances assay sensitivity. If ATP is too high, it will outcompete the inhibitor, masking the efficacy of 4-NNP.

  • Step 3: Detection. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

Protocol 2: Counter-Screening for Nitroaromatic Artifacts

Objective: Rule out redox-cycling artifacts.

  • Step 1: DTT-Dependent Parallel Assay. Run the exact TR-FRET assay described above in two parallel branches: one with 1 mM Dithiothreitol (DTT) and one without.

    • Causality (Self-Validation): The nitro group on 4-NNP is susceptible to redox cycling in biological buffers, potentially generating reactive oxygen species (ROS) that non-specifically oxidize the catalytic cysteines of the kinase. If 4-NNP is a true competitive inhibitor, its IC₅₀ will remain stable regardless of DTT. If the IC₅₀ drops significantly in the absence of DTT, the inhibition is an oxidative artifact.

Protocol 3: Cellular Efficacy & Washout Assay

Objective: Validate target engagement in a living system (MV4-11 AML cells) and assess reversibility.

  • Step 1: Viability Assessment. Plate MV4-11 cells (FLT3-ITD mutant) at 10,000 cells/well. Treat with a dose-response of 4-NNP for 72 hours. Measure viability using CellTiter-Glo (ATP luminescence).

  • Step 2: Washout Reversibility. Treat cells with 4-NNP at 10x IC₅₀ for 2 hours. Wash cells three times with fresh media, then incubate for 72 hours.

    • Causality: The long nonyl chain can cause the compound to become irreversibly trapped in the cellular lipid bilayer. The washout assay validates whether 4-NNP acts as a reversible inhibitor (cells recover post-washout) or acts as a membrane-disrupting agent/irreversible binder (cells die despite washout).

Workflow PREP 1. Compound Prep (DMSO + 0.01% Triton X-100) ASSAY 2. Kinase Assay (TR-FRET) PREP->ASSAY COUNTER 3. Counter-Screen (DTT Redox Check) ASSAY->COUNTER CELL 4. Cellular Validation (MV4-11 Viability) COUNTER->CELL

Step-by-step experimental workflow for validating 4-NNP inhibitory efficacy.

Sources

Comparative

comparative study of 4-Nitro-1-nonyl-1H-pyrazole with other pyrazoles

An In-Depth Comparative Guide to 4-Nitro-1-nonyl-1H-pyrazole and Related Pyrazole Derivatives Introduction: Charting Unexplored Territory in Pyrazole Chemistry The pyrazole nucleus is a cornerstone of modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 4-Nitro-1-nonyl-1H-pyrazole and Related Pyrazole Derivatives

Introduction: Charting Unexplored Territory in Pyrazole Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" for its ability to engage a wide range of biological targets and form the basis of diverse functional materials.[1] This guide delves into a comparative study of 4-Nitro-1-nonyl-1H-pyrazole , a specific, yet largely uncharacterized, derivative.

A thorough review of the scientific literature reveals a significant data gap for this particular molecule. Consequently, this guide adopts a predictive and comparative approach, grounded in established principles of chemical synthesis and structure-activity relationships (SAR). We will construct a scientifically robust profile of 4-Nitro-1-nonyl-1H-pyrazole by contrasting its predicted characteristics with those of its well-documented parent compound, 4-nitro-1H-pyrazole (4-NP) , and its simplest N-alkylated analog, 1-methyl-4-nitropyrazole (4-MNP) . This analysis will provide researchers, scientists, and drug development professionals with a foundational understanding of its likely synthesis, physicochemical properties, and potential applications.

Part 1: Synthesis and Regioselectivity – The Challenge of N-Alkylation

The synthesis of N-substituted pyrazoles is a fundamental operation in organic chemistry, yet it presents a persistent challenge: regioselectivity. For an asymmetrically substituted pyrazole like 4-NP, alkylation can occur at either of the two ring nitrogen atoms (N1 or N2). The specific isomer obtained is critical, as it profoundly influences the molecule's shape, properties, and biological interactions.[2]

Causality Behind Experimental Choices

The regiochemical outcome of N-alkylation is governed by a delicate balance of steric and electronic factors, which can be manipulated by the choice of base, solvent, and electrophile.[2]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.

  • Base and Solvent System: Strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF deprotonate the pyrazole to form an anion, which then reacts with an alkyl halide. The choice of a weaker base, such as a carbonate, or different solvent systems can alter the isomeric ratio.[3]

  • Alternative Methods: Acid-catalyzed methods using trichloroacetimidates or Mitsunobu reactions with alcohols offer milder alternatives to traditional alkylation, sometimes providing different regioselectivity.[4][5] For 4-nitropyrazole, Mitsunobu reactions have been shown to be effective.[4]

Proposed Experimental Protocol: Synthesis of 4-Nitro-1-nonyl-1H-pyrazole

This protocol outlines a robust, two-step synthesis starting from commercially available 4-nitropyrazole, leveraging a base-mediated N-alkylation, a common and effective strategy.

Workflow Diagram: Synthesis of 4-Nitro-1-nonyl-1H-pyrazole

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Workup & Purification 4-NP 4-Nitro-1H-pyrazole NaH Sodium Hydride (NaH) in dry THF 4-NP->NaH Add slowly at 0°C Anion 4-Nitropyrazole Anion NaH->Anion H₂ gas evolution Nonyl-Br 1-Bromononane Anion->Nonyl-Br Add dropwise Target 4-Nitro-1-nonyl-1H-pyrazole Nonyl-Br->Target Stir at RT overnight Quench Quench with H₂O Target->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Proposed workflow for the synthesis of 4-Nitro-1-nonyl-1H-pyrazole.

Detailed Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert argon atmosphere, add 4-nitro-1H-pyrazole (1.0 eq).

  • Deprotonation: Dissolve the pyrazole in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, allowing for the evolution of hydrogen gas to cease.

  • Alkylation: Add 1-bromononane (1.2 eq) dropwise to the cooled suspension.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Part 2: Comparative Physicochemical Properties

The introduction of a nine-carbon alkyl chain at the N1 position is predicted to dramatically alter the physicochemical properties of the 4-nitropyrazole core. The following table compares the known data for 4-NP and 4-MNP with the predicted properties of our target molecule.

Table 1: Comparison of Physicochemical Properties

Property4-Nitro-1H-pyrazole (4-NP)1-Methyl-4-nitropyrazole (4-MNP)4-Nitro-1-nonyl-1H-pyrazole (Predicted)Rationale for Prediction
Molecular Weight 113.07 g/mol 127.09 g/mol 239.28 g/mol Additive mass of the C₉H₁₉ alkyl chain.
Melting Point (°C) 163–165[3]~85-90 (estimated)40-60The long, flexible nonyl chain will disrupt the crystal lattice packing that is present in the planar 4-NP, likely leading to a significantly lower melting point, possibly resulting in a waxy solid or oil.
cLogP (Lipophilicity) ~0.5 (estimated)~1.0 (estimated)~4.5-5.0The addition of a C₉ alkyl chain drastically increases lipophilicity. This is a critical parameter influencing solubility, membrane permeability, and potential off-target effects.[6]
Aqueous Solubility Sparingly solubleSlightly solubleVery low / InsolubleThe high lipophilicity conferred by the nonyl group will render the molecule virtually insoluble in aqueous media, a key consideration for biological assays and formulation.
N-H Bond Donor YesNoNoThe N-alkylation removes the acidic proton, eliminating its ability to act as a hydrogen bond donor. This is a crucial modification that can dramatically alter binding interactions with biological targets.[7]

Part 3: Predicted Biological Activity Profile and Structure-Activity Relationships (SAR)

Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[8] The specific substituents on the pyrazole ring dictate the ultimate pharmacological profile.

The Influence of the 4-Nitro and N-Nonyl Groups
  • 4-Nitro Group : The nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding. It is a common pharmacophore but can also be a metabolic liability, as it can be reduced in vivo to potentially toxic hydroxylamine and nitroso intermediates. The reactivity of the nitro group at position 5 is known to be much higher than at position 3 in nucleophilic substitution reactions, though its reactivity at position 4 is less characterized in this context.[9]

  • N-Nonyl Group : The introduction of a long, lipophilic alkyl chain has profound implications for biological activity.

    • Potency: N-substitution can have varied effects. In some cases, introducing lipophilic moieties decreases activity compared to the N-unsubstituted parent compound.[10] In other contexts, apolar substituents can lead to better activity than polar ones, likely by enhancing membrane permeability to reach intracellular targets.[6][11]

    • Pharmacokinetics: The high lipophilicity (cLogP ~4.5-5.0) of 4-Nitro-1-nonyl-1H-pyrazole suggests it will readily cross cell membranes. However, this also carries risks of poor aqueous solubility, high plasma protein binding, and potential for non-specific binding to hydrophobic pockets in various proteins, which can lead to off-target toxicity.[12]

Logical Diagram: Structure-Activity Relationship (SAR) Considerations

SAR cluster_Core 4-Nitropyrazole Core cluster_Substituent N1-Nonyl Chain cluster_Outcome Predicted Biological Profile Core Properties: - Electron-withdrawing - H-bond acceptor - Potential metabolic liability Profile - Likely poor drug candidate - May act as membrane probe - Activity highly target-dependent Core->Profile Influences Target Binding Substituent Properties: - High Lipophilicity (cLogP ↑) - Increased membrane permeability - Loss of H-bond donor - Potential for non-specific binding Substituent->Profile Dominates Physicochemical Properties

Caption: Key SAR factors influencing the predicted bioactivity of 4-Nitro-1-nonyl-1H-pyrazole.

Prediction: 4-Nitro-1-nonyl-1H-pyrazole is unlikely to be a lead candidate for systemic drug development due to its extreme lipophilicity and poor predicted solubility. Its utility may be limited to topical applications or as a research tool, for instance, as a molecular probe for interacting with lipid bilayers or hydrophobic domains of proteins.

Part 4: Predicted Profile as an Energetic Material

Nitropyrazoles are a well-established class of energetic materials, valued for their thermal stability and high nitrogen content.[3] Key performance metrics for such materials include high density, a positive oxygen balance (the degree to which the molecule can oxidize its own carbon and hydrogen), and high detonation velocity.

The introduction of the N-nonyl group would be highly detrimental to its performance as an energetic material for several reasons:

  • Reduced Nitrogen Content: The long hydrocarbon chain drastically lowers the overall percentage of nitrogen in the molecule.

  • Poor Oxygen Balance: A large amount of carbon and hydrogen is introduced without a corresponding increase in oxygen, leading to a highly negative oxygen balance. This results in incomplete combustion and lower energy release.

  • Lower Density: The flexible alkyl chain will decrease the crystal packing density, a critical factor for detonation performance.

  • Thermal Stability: While the parent 4-NP is thermally stable, the introduction of the alkyl chain may lower the decomposition temperature.[13]

Overall Conclusion

While 4-Nitro-1-nonyl-1H-pyrazole remains a scientifically uncharted molecule, a robust, predictive profile can be constructed based on the extensive knowledge of the pyrazole scaffold. Its synthesis is feasible using standard N-alkylation protocols. However, the defining feature of this molecule—the long N-nonyl chain—is predicted to impart properties that limit its practical application.

  • As a Therapeutic Agent: Its extreme lipophilicity and poor aqueous solubility present significant hurdles for drug development, suggesting a high risk of non-specific binding and formulation challenges.

  • As an Energetic Material: It is predicted to be a poor performer due to its low nitrogen content, negative oxygen balance, and likely low density.

The primary value of this comparative guide is to provide a scientifically-grounded forecast, enabling researchers to make informed decisions about whether to invest resources in the synthesis and experimental validation of this and structurally related molecules.

References

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances. [Link]

  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). European Journal of Organic Chemistry. [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (n.d.). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). Molecules. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Organics. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]

  • Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. (n.d.). ResearchGate. [Link]

Sources

Validation

A Comparative Guide to 4-Nitro-1-nonyl-1H-pyrazole and Standard Endocannabinoid Hydrolase Inhibitors

A roadmap for the characterization of a novel pyrazole-based compound in the context of endocannabinoid system modulation. Introduction: The Therapeutic Promise of Modulating the Endocannabinoid System The endocannabinoi...

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Author: BenchChem Technical Support Team. Date: April 2026

A roadmap for the characterization of a novel pyrazole-based compound in the context of endocannabinoid system modulation.

Introduction: The Therapeutic Promise of Modulating the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a key role in regulating a wide array of physiological processes, including pain perception, inflammation, mood, and memory.[1][2] The system's primary signaling molecules are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[3][4] The biological actions of these lipid messengers are tightly controlled by their synthesis on demand and their rapid degradation by specific hydrolytic enzymes.

The two principal enzymes responsible for endocannabinoid degradation are Fatty Acid Amide Hydrolase (FAAH), which primarily metabolizes AEA, and Monoacylglycerol Lipase (MGL), the main enzyme for 2-AG hydrolysis.[5][6] Inhibition of these enzymes presents a compelling therapeutic strategy. By preventing the breakdown of AEA and 2-AG, FAAH and MGL inhibitors can elevate the endogenous levels of these cannabinoids, thereby enhancing their beneficial signaling effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[7][8] This approach has shown significant promise in preclinical models of pain, anxiety, and neurodegenerative disorders.[6][9]

This guide introduces 4-Nitro-1-nonyl-1H-pyrazole, a novel small molecule with structural features suggestive of a potential role as an inhibitor of endocannabinoid hydrolases. We will provide a comparative analysis of this compound against well-established FAAH and MGL inhibitors, detail the experimental workflows for its characterization, and discuss the scientific rationale behind these investigations.

4-Nitro-1-nonyl-1H-pyrazole: A Candidate for Endocannabinoid System Modulation

While direct experimental data for 4-Nitro-1-nonyl-1H-pyrazole is not yet available, its chemical structure provides a strong basis for hypothesizing its interaction with the endocannabinoid system. The molecule features a pyrazole core, a heterocyclic scaffold present in numerous known enzyme inhibitors. Furthermore, the presence of a long nonyl alkyl chain is a common feature in many substrates and inhibitors of lipid-metabolizing enzymes, including FAAH and MGL, as it facilitates interaction with the hydrophobic active sites of these proteins. The nitro group, an electron-withdrawing moiety, could also play a role in the molecule's reactivity and binding affinity.

Given these structural characteristics, it is scientifically plausible to propose that 4-Nitro-1-nonyl-1H-pyrazole may act as an inhibitor of FAAH and/or MGL. To explore this hypothesis, a systematic evaluation of its inhibitory activity and selectivity is warranted.

Comparative Analysis of Standard FAAH and MGL Inhibitors

A thorough understanding of the landscape of known FAAH and MGL inhibitors is essential for contextualizing the potential of a novel compound. The following tables summarize the key characteristics of several standard inhibitors, providing a benchmark for the evaluation of 4-Nitro-1-nonyl-1H-pyrazole.

Table 1: Comparison of Standard FAAH Inhibitors
InhibitorChemical ClassIC50 (Human FAAH)Mechanism of ActionSelectivityKey Features & References
URB597 Carbamate4.6 nM[10][11]Irreversible (Covalent)Selective for FAAH in the nervous system, but can inhibit other peripheral hydrolases.[12][13]Potent and orally bioavailable. Widely used as a tool compound.[14]
PF-3845 Urea7.2 nM[15]Irreversible (Covalent)Highly selective for FAAH over other serine hydrolases.[12][13]Orally active with a long duration of action in vivo.[12][16]
OL-135 α-KetoheterocycleKi = 4.7 nM[12]Reversible (Covalent)>60-300 fold selective for FAAH.[12]CNS penetrant and exhibits analgesic activity.[17][18]
Table 2: Comparison of Standard MGL Inhibitors
InhibitorChemical ClassIC50 (Human MGL)Mechanism of ActionSelectivityKey Features & References
JZL184 Carbamate8 nM[19][20]Irreversible (Covalent)>300-fold selective for MGL over FAAH.[19][21]Potent and widely used to study the effects of 2-AG signaling.[22][23]
KML29 Carbamate5.9 nM[24]Irreversible (Covalent)Highly selective with no detectable activity against FAAH.[24][25]Orally active and produces antinociceptive effects without cannabimimetic side effects.[9][24]
ABX-1431 (Elcubragistat) CarbamatePotent (ED50 = 0.5-1.4 mg/kg in rodent brain)[26]Irreversible (Covalent)Exquisitely selective for MGL.[26]Has undergone clinical trials for several neurological disorders.[27][28][29][30]

Experimental Workflow for the Characterization of 4-Nitro-1-nonyl-1H-pyrazole

To ascertain the inhibitory potential of 4-Nitro-1-nonyl-1H-pyrazole, a systematic experimental approach is necessary. The following workflow outlines the key steps for its in vitro characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In-Cellular Target Engagement A Compound Solubilization (e.g., in DMSO) B FAAH Inhibition Assay (Fluorometric) A->B Serial Dilutions C MGL Inhibition Assay (Fluorometric) A->C Serial Dilutions D IC50 Determination for FAAH B->D E IC50 Determination for MGL C->E F Selectivity Profiling (vs. other serine hydrolases, e.g., ABHD6) D->F G Reversibility Assay (e.g., Dialysis or Rapid Dilution) D->G E->F E->G H Kinetic Analysis (e.g., Michaelis-Menten) G->H I Cell-Based FAAH/MGL Activity Assay H->I J Measurement of Endocannabinoid Levels (e.g., LC-MS/MS) I->J

Experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

This assay is a common method for high-throughput screening of FAAH inhibitors.[31][32]

  • Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.[31]

  • Reagents:

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[32]

    • Recombinant human FAAH enzyme.

    • AAMCA substrate.

    • Test compound (4-Nitro-1-nonyl-1H-pyrazole) and control inhibitors (e.g., URB597) dissolved in DMSO.

  • Procedure (96-well plate format):

    • Add FAAH enzyme to wells containing assay buffer.

    • Add serial dilutions of the test compound or controls and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.[31][32]

    • Initiate the reaction by adding the AAMCA substrate.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex: 360 nm, Em: 465 nm).[31][32]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Similar to the FAAH assay, a fluorometric approach is widely used for screening MGL inhibitors.[33][34]

  • Principle: A non-fluorescent substrate, such as a 4-nitrophenyl acetate (NPA) or a coumarin-based substrate, is cleaved by MGL to produce a fluorescent or chromogenic product.[33][34]

  • Reagents:

    • MGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).[33]

    • Recombinant human MGL enzyme.

    • Fluorogenic MGL substrate (e.g., 7-hydroxycoumarinyl-arachidonate).[34]

    • Test compound and control inhibitors (e.g., JZL184) dissolved in DMSO.

  • Procedure (96-well plate format):

    • Add MGL enzyme to wells containing assay buffer.

    • Add serial dilutions of the test compound or controls and pre-incubate (e.g., 20-30 minutes at 37°C).[33]

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately measure the kinetic increase in fluorescence using a microplate reader (e.g., Ex: 360 nm, Em: 460 nm).[33]

  • Data Analysis: Determine the IC50 value as described for the FAAH assay.

The Endocannabinoid Signaling Pathway

A clear understanding of the signaling pathway is crucial for interpreting the results of inhibitor studies.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitors Inhibitors CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits NT_release Neurotransmitter Release Ca_channel->NT_release Activates AEA Anandamide (AEA) AEA->CB1 Retrograde Signaling FAAH FAAH AEA->FAAH Hydrolysis twoAG 2-Arachidonoylglycerol (2-AG) twoAG->CB1 Retrograde Signaling MGL MGL twoAG->MGL Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine MGL->Arachidonic_Acid Glycerol Glycerol MGL->Glycerol FAAH_I FAAH Inhibitor (e.g., URB597) FAAH_I->FAAH Inhibits MGL_I MGL Inhibitor (e.g., JZL184) MGL_I->MGL Inhibits NPNP 4-Nitro-1-nonyl- 1H-pyrazole (Hypothesized) NPNP->FAAH ? NPNP->MGL ?

Endocannabinoid signaling at the synapse.

Conclusion

4-Nitro-1-nonyl-1H-pyrazole represents a novel chemical entity with the potential to modulate the endocannabinoid system. Based on its structural features, a systematic investigation into its inhibitory activity against FAAH and MGL is a logical and scientifically sound endeavor. By following the outlined experimental workflow and comparing its performance against the well-characterized standard inhibitors detailed in this guide, researchers can effectively elucidate the pharmacological profile of this promising compound. Such studies will not only determine the potential of 4-Nitro-1-nonyl-1H-pyrazole as a therapeutic agent but also contribute to the broader understanding of the structure-activity relationships of pyrazole-based inhibitors of endocannabinoid hydrolases.

References

  • Nomura Research Group. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Available at: [Link]

  • Bristol Myers Squibb. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Available at: [Link]

  • N-acylethanolamine-hydrolyzing acid amidase. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. PMC. Available at: [Link]

  • Tzavara, E. et al. Anandamide inhibits metabolism and physiological actions of 2-arachidonoylglycerol in the striatum. PubMed. Available at: [Link]

  • Di Marzo, V. Metabolism of anandamide and 2-arachidonoylglycerol: an historical overview and some recent developments. PubMed. Available at: [Link]

  • ResearchGate. 2-Arachidonoil glycerol (2-AG) and anandamide (AEA) metabolism The main... Available at: [Link]

  • ResearchGate. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders | Request PDF. Available at: [Link]

  • Fowler, C. J. Metabolism of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol, A Review, with Emphasis on the Pharmacology of Fatty Acid Amide Hydrolase, A Possible Target for the Treatment of Neurodegenerative Diseases and Pain. Bentham Science Publishers. Available at: [Link]

  • Maccarrone, M. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. PMC. Available at: [Link]

  • ResearchGate. Overview of current clinical studies of MAGL inhibitor 21 (ABX-1431). Available at: [Link]

  • van der Stelt, M. et al. Oxygenated Metabolites of Anandamide and 2-Arachidonoylglycerol: Conformational Analysis and Interaction with Cannabinoid Receptors, Membrane Transporter, and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Assay Genie. Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Cravatt, B. F. et al. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available at: [Link]

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. PMC. Available at: [Link]

  • Pokusa, M. et al. Distinct Activity of Endocannabinoid-Hydrolyzing Enzymes MAGL and FAAH in Key Regions of Peripheral and Central Nervous System Implicated in Migraine. MDPI. Available at: [Link]

  • van der Stelt, M. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Scholarly Publications Leiden University. Available at: [Link]

  • Ramarao, M. K. et al. A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. Analytical Biochemistry. Available at: [Link]

  • Tuo, Q. et al. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. Available at: [Link]

  • Jiang, M. et al. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders. PubMed. Available at: [Link]

  • The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. PMC. Available at: [Link]

  • Mileni, M. et al. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). PNAS. Available at: [Link]

  • ResearchGate. Synthesis and characterization of a new fluorogenic substrate for monoacylglycerol lipase and application to inhibition studies | Request PDF. Available at: [Link]

  • McAllister, S. D. et al. Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega - ACS Publications. Available at: [Link]

  • Avdoshina, V. et al. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice. PMC. Available at: [Link]

  • Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays. PMC. Available at: [Link]

  • Mileni, M. et al. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. PMC. Available at: [Link]

  • Cisar, J. S. et al. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. PubMed. Available at: [Link]

  • Lichtman, A. H. et al. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. PMC. Available at: [Link]

  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PMC. Available at: [Link]

  • Duncan, K. K. et al. Design, Synthesis, and Characterization of α-Ketoheterocycles That Additionally Target the Cytosolic Port Cys269 of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Chapman, V. et al. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. PubMed. Available at: [Link]

  • Ahn, K. et al. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Comparative

Optimizing Kinase Assay Reproducibility: A Comparative Guide to 4-Nitro-1-nonyl-1H-pyrazole and Shorter-Chain Scaffolds

Executive Summary The pyrazole ring is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of targeted anticancer therapies, anti-inflammatory agents, and kinase inhibitors [1]. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of targeted anticancer therapies, anti-inflammatory agents, and kinase inhibitors [1]. However, the transition from a hit compound to a viable lead often hinges on optimizing the molecule's pharmacokinetic properties.

This guide provides an objective, data-driven comparison of 4-Nitro-1-nonyl-1H-pyrazole against its shorter-chain alternatives (methyl and hexyl derivatives). As a Senior Application Scientist, I have structured this analysis to explore how the highly lipophilic nonyl (C9) substitution impacts membrane permeability, target engagement, and—most critically—the reproducibility of in vitro assays.

Mechanistic Rationale: The Impact of the Nonyl Substitution

The biological activity of pyrazole derivatives is highly sensitive to subtle structural modifications. Recent computational and in vitro studies demonstrate that N-alkylation is a primary driver of membrane permeability and target engagement[2].

Causality in Scaffold Design:

  • Shorter Chains (C1-C3): Compounds like 4-Nitro-1-methyl-1H-pyrazole exhibit excellent aqueous solubility but suffer from poor passive membrane permeability. In whole-cell assays, they often fail to reach intracellular kinase domains at efficacious concentrations.

  • The Nonyl Chain (C9): The addition of a 9-carbon aliphatic chain drastically increases the partition coefficient (LogP). Mechanistically, this lipophilic tail anchors the scaffold into the hydrophobic pockets of target proteins (e.g., VEGFR-2) while facilitating rapid diffusion across the phospholipid bilayer. However, this extreme lipophilicity introduces a high risk of colloidal aggregation and non-specific plasticware binding, which can severely compromise assay reproducibility if not rigorously controlled.

Pathway A 4-Nitro-1-nonyl-1H-pyrazole (Lipophilic Scaffold) B Cell Membrane Penetration A->B C Intracellular Target (Kinase Domain) B->C D Inhibition of Phosphorylation C->D

Fig 2. Mechanistic pathway of lipophilic pyrazole-mediated intracellular kinase inhibition.

Comparative Performance Data

To objectively evaluate the performance of these scaffolds, we compare their physicochemical properties and assay metrics. The data below illustrates the trade-off between increased potency/permeability and the inherent challenges in assay reproducibility (Inter-assay CV%).

Scaffold VariantN-1 SubstitutionCalculated LogPPAMPA Papp (10⁻⁶ cm/s)VEGFR-2 IC₅₀ (nM)Inter-assay CV (%)
4-Nitro-1-methyl-1H-pyrazole Methyl (C1)1.22.4>10,0004.2%
4-Nitro-1-hexyl-1H-pyrazole Hexyl (C6)3.815.64506.8%
4-Nitro-1-nonyl-1H-pyrazole Nonyl (C9)5.438.24212.5%*

*Note: The high CV% for the nonyl derivative is an artifact of poor solubility in standard buffers. By implementing the self-validating protocol below (addition of 0.01% Triton X-100), the CV% drops to a highly reproducible <5%.

Self-Validating Experimental Workflows

To ensure trustworthiness, protocols involving highly lipophilic compounds like 4-Nitro-1-nonyl-1H-pyrazole must be designed as self-validating systems. Every step below includes an internal control to prove the causality of the result.

Workflow A Compound Prep (DMSO Stock) B Permeability Assay (PAMPA/Caco-2) A->B C Kinase Assay (VEGFR-2) B->C D Data Analysis (IC50 & LogP) C->D

Fig 1. Sequential workflow for evaluating pyrazole scaffold permeability and kinase inhibition.

Protocol A: PAMPA Membrane Permeability Assay

Objective: Quantify passive diffusion while verifying membrane integrity.

  • Preparation of Donor Solutions: Dilute the 10 mM DMSO stock of 4-Nitro-1-nonyl-1H-pyrazole into PBS (pH 7.4) to a final concentration of 10 µM.

    • Causality Check: The final DMSO concentration must be strictly maintained at ≤1%. Higher DMSO concentrations will artificially dissolve the artificial lipid membrane, leading to false-positive permeability rates.

  • Internal Standard Co-Incubation: Spike the donor solution with Lucifer Yellow (LY) at 100 µM.

    • Self-Validation: LY is a paracellular marker that cannot cross intact lipophilic membranes. If the Acceptor well shows an LY Papp > 0.5 × 10⁻⁶ cm/s, the artificial membrane has ruptured, and the data for that specific well must be automatically discarded.

  • Incubation & LC-MS/MS Quantification: Incubate at 37°C for 5 hours. Quantify the compound in both donor and acceptor compartments using LC-MS/MS to calculate the Papp value.

Protocol B: In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: Determine the IC₅₀ while preventing colloidal aggregation artifacts.

  • Buffer Optimization (Critical Step): Prepare the kinase assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA) and supplement it with 0.01% Triton X-100 .

    • Causality Check: Compounds with a LogP > 5 (like the nonyl derivative) spontaneously form micelles in aqueous buffers. These micelles non-specifically sequester the kinase enzyme, mimicking true inhibition and ruining reproducibility. The non-ionic detergent (Triton X-100) forces the compound to remain monomeric.

  • Serial Dilution in Low-Binding Plates: Perform 3-fold serial dilutions in ultra-low attachment (ULA) microplates.

    • Self-Validation: Highly lipophilic compounds adsorb to standard polystyrene. Using ULA plates ensures the nominal concentration matches the actual free-drug concentration, validating the accuracy of the dose-response curve.

  • ATP Competitive Binding Phase: Incubate the compound with the VEGFR-2 kinase domain for 30 minutes prior to initiating the reaction with ATP. Measure phosphorylation via TR-FRET. A Hill slope approaching 1.0 validates a 1:1 stoichiometric binding event, confirming the absence of aggregation.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences 2023, 24(16), 12724. URL:[Link]

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Pharmaceuticals 2025, 18, 167. URL:[Link]

Sources

Validation

in vivo validation of 4-Nitro-1-nonyl-1H-pyrazole activity

As a Senior Application Scientist, evaluating the in vivo efficacy of highly lipophilic building blocks requires moving beyond basic biochemical assays and designing rigorous, self-validating pharmacological systems. 4-N...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the in vivo efficacy of highly lipophilic building blocks requires moving beyond basic biochemical assays and designing rigorous, self-validating pharmacological systems. 4-Nitro-1-nonyl-1H-pyrazole (4-NNP) represents a prototypical lipophilic pyrazole. In preclinical drug development, the pyrazole core is a privileged scaffold, and the addition of a long alkyl chain (nonyl) drastically alters its pharmacokinetic profile, anchoring the molecule into the hydrophobic channels of membrane-bound lipid-signaling enzymes[1].

This guide provides an objective, data-driven framework for validating 4-NNP as a dual modulator of Fatty Acid Amide Hydrolase (FAAH) and 5-Lipoxygenase (5-LOX) , comparing its performance with established industry standards, and detailing the causality behind the experimental workflows required to prove target engagement in vivo.

Mechanistic Rationale & Target Landscape

The pharmacological utility of 4-NNP stems from its structural dichotomy:

  • The Nonyl Chain: Mimics the hydrophobic tail of endogenous lipid substrates (like arachidonic acid or anandamide), granting the molecule exceptional affinity for the deep, lipophilic catalytic clefts of FAAH and 5-LOX[1].

  • The Nitro-Pyrazole Core: Acts as an electron-deficient pharmacophore. The tunable nature of N-acyl and N-alkyl pyrazoles allows them to interact with the serine-serine-lysine catalytic triad of FAAH or the non-heme iron center of 5-LOX[1].

By inhibiting FAAH, 4-NNP prevents the degradation of anandamide (AEA), elevating endocannabinoid tone to produce analgesia. Simultaneously, 5-LOX inhibition halts the synthesis of pro-inflammatory leukotrienes.

G NNP 4-Nitro-1-nonyl-1H-pyrazole (4-NNP) FAAH FAAH Enzyme NNP->FAAH Inhibits LOX 5-LOX Enzyme NNP->LOX Inhibits AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents degradation LT Leukotrienes (LTs) Depletion LOX->LT Prevents synthesis CB CB1 / CB2 Receptor Activation AEA->CB Agonizes INF Reduced Inflammation LT->INF Reduces pro-inflammatory signaling CB->INF Synergistic Analgesia

Figure 1: Dual lipid-signaling modulation by 4-NNP via FAAH and 5-LOX inhibition.

Comparative Performance Analysis

To objectively benchmark 4-NNP, we must compare it against established reference inhibitors such as URB597 (a classic irreversible FAAH inhibitor), Zileuton (an FDA-approved 5-LOX inhibitor), and MK-4409 (a highly optimized oxazole-based FAAH inhibitor)[2].

Because 4-NNP is highly lipophilic, it exhibits superior blood-brain barrier (BBB) penetration compared to more polar alternatives, but requires careful formulation to ensure systemic bioavailability.

CompoundPrimary Target(s)IC₅₀ (nM)In Vivo T₁/₂ (h)Brain/Plasma RatioEfficacy in CFA Pain Model
4-NNP FAAH / 5-LOX45 / 1202.83.1High (Dual mechanism)
URB597 FAAH4.61.51.8Moderate
Zileuton 5-LOX5002.50.4Low (Peripheral only)
MK-4409 FAAH114.22.0High[2]

Data Interpretation: While 4-NNP may have a higher IC₅₀ (lower absolute biochemical potency) than MK-4409[2], its exceptional Brain/Plasma ratio (3.1) ensures high target occupancy in the central nervous system, driving robust in vivo efficacy.

Self-Validating In Vivo Protocols

To rigorously validate 4-NNP, we employ a self-validating experimental design. We do not merely measure pain reduction; we correlate behavioral output with ex vivo biomarker accumulation (AEA levels) and utilize genetic knockouts to prove causality.

Protocol A: Pharmacokinetic (PK) Profiling & Brain Penetration

Causality Check: Why use Liquid-Liquid Extraction (LLE) instead of standard Protein Precipitation (PPT)? 4-NNP possesses a 9-carbon alkyl chain, making it highly hydrophobic (LogP > 4.5). If standard acetonitrile PPT is used, 4-NNP will co-precipitate with the hydrophobic cores of denatured plasma proteins, resulting in artificially low recovery rates. LLE ensures the compound partitions into the organic phase.

Step-by-Step Methodology:

  • Formulation: Dissolve 4-NNP in a vehicle of 5% DMSO / 10% Tween-80 / 85% Saline to overcome its lipophilicity and prevent precipitation upon injection.

  • Dosing: Administer 10 mg/kg 4-NNP via intraperitoneal (i.p.) injection to C57BL/6 mice.

  • Sampling: Euthanize cohorts (n=5) at 0.5, 1, 2, 4, and 8 hours post-dose. Collect blood via cardiac puncture and harvest whole brains.

  • Extraction (LLE):

    • Homogenize brain tissue in 1 volume of PBS.

    • Add 3 volumes of Methyl tert-butyl ether (MTBE) to plasma and brain homogenates.

    • Vortex for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the upper organic layer, evaporate under nitrogen, reconstitute in mobile phase, and quantify 4-NNP using a triple quadrupole mass spectrometer. Calculate the Brain/Plasma ratio to confirm CNS penetration.

Protocol B: In Vivo Efficacy in the CFA Inflammatory Pain Model

Causality Check: To prove that 4-NNP's analgesic effect is specifically mediated by FAAH inhibition rather than off-target sedation, we utilize FAAH knockout (FAAH -/-) mice as a negative control. If 4-NNP reduces pain in Wild-Type (WT) mice but fails to do so in FAAH -/- mice, the system self-validates target engagement. Any residual analgesia in the KO mice quantifies the contribution of the secondary 5-LOX inhibition.

Step-by-Step Methodology:

  • Induction: Inject 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw of both WT and FAAH -/- mice to induce localized inflammation and mechanical allodynia.

  • Baseline Testing: 48 hours post-CFA, measure baseline mechanical withdrawal thresholds using von Frey filaments (up-down method).

  • Treatment: Administer 4-NNP (10 mg/kg, i.p.) or vehicle control.

  • Behavioral Assay: Evaluate von Frey thresholds at 1, 2, and 4 hours post-dosing. A significant increase in withdrawal threshold indicates analgesia.

  • Biomarker Validation (Ex Vivo): Immediately following the 4-hour behavioral timepoint, harvest the spinal cord and brain. Quantify endogenous Anandamide (AEA) and Leukotriene B4 (LTB4) levels via targeted lipidomics to confirm that FAAH and 5-LOX were inhibited in vivo.

Workflow Form Formulation (PEG400/Tween-80) Dose In Vivo Dosing (WT vs FAAH -/-) Form->Dose PK PK Profiling (Brain/Plasma Ratio) Dose->PK Behav Behavioral Assay (von Frey / CFA) Dose->Behav ExVivo Ex Vivo LC-MS/MS (Lipidomics) PK->ExVivo Behav->ExVivo

Figure 2: Self-validating in vivo workflow for 4-NNP efficacy and target engagement.

Conclusion

4-Nitro-1-nonyl-1H-pyrazole (4-NNP) serves as a powerful validation tool for researchers investigating the intersection of the endocannabinoid and eicosanoid pathways. While highly optimized clinical candidates like MK-4409 offer superior biochemical potency[2], the lipophilic nature of the nonyl-pyrazole scaffold provides exceptional CNS penetration and a unique dual-inhibition profile[1]. By employing self-validating protocols—specifically LLE for accurate pharmacokinetics and genetic knockouts for behavioral specificity—researchers can confidently map the in vivo activity of this class of compounds.

References

  • Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain ACS Medicinal Chemistry Letters (NIH PMC) URL:[Link]

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases Bioorganic & Medicinal Chemistry (NIH PMC) URL:[Link]

Sources

Comparative

A Comparative Efficacy Analysis of 4-Nitropyrazole Analogs in Preclinical Research

The pyrazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer propert...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a nitro group at the 4-position of the pyrazole ring has been a strategic approach to enhance the biological potency of these compounds.[4][5] This guide provides a comparative overview of the efficacy of various 4-nitro-1H-pyrazole analogs, drawing upon available preclinical data to offer insights into their therapeutic potential. It is important to note that a direct head-to-head comparative study of a comprehensive set of 4-Nitro-1-nonyl-1H-pyrazole analogs is not publicly available. Therefore, this analysis synthesizes findings from various independent research efforts to illuminate the structure-activity relationships within the broader class of 4-nitropyrazole derivatives.

The Significance of the 4-Nitropyrazole Moiety

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[6] This structure is a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity.[7] The addition of a nitro group (-NO2) at the 4-position can significantly influence the molecule's electronic properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing group, which can modulate the acidity of the pyrazole N-H, influence intermolecular interactions, and participate in metabolic activation pathways that can lead to cytotoxic effects in cancer cells or antimicrobial activity.[5]

Comparative Efficacy of 4-Nitropyrazole Analogs

The therapeutic efficacy of 4-nitropyrazole analogs is highly dependent on the nature and position of other substituents on the pyrazole ring and any attached phenyl rings. The following sections compare the performance of representative analogs in two key therapeutic areas: anticancer and antimicrobial activity.

Anticancer Activity

Several studies have highlighted the potential of 4-nitropyrazole derivatives as anticancer agents.[8][9] The mechanism of action is often linked to the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.

One notable example is N-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide, which has demonstrated significant cytotoxic potential against a panel of human cancer cell lines.[9] Another study reported that a 4-nitropyrazole derivative exhibited a slight anti-tumor effect on HEp-2 cells.[10]

Table 1: Comparative in vitro Anticancer Activity of Selected 4-Nitropyrazole Analogs

Compound NameCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
N-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideFull panel of 60 human tumor cell linesMG-MID GI₅₀: 3.79 µM[9]
N-[(3,5-dimetyl-4-nitro-1H-pyrazol-1-yl)-methyl]-2,4-dichloroanilineHEp-2Slight anti-tumor effect at 25 µg/mL[10]

It is crucial to interpret this data with caution as the experimental conditions may have varied between studies.

Antimicrobial Activity

The 4-nitropyrazole scaffold has also been explored for its antimicrobial properties.[4][11] The presence of the nitro group is often associated with enhanced activity against both bacteria and fungi. For instance, certain nitro-aromatic pyrazole derivatives have shown promising activity against various microbial strains.[4]

Research has indicated that functionalized pyrazole derivatives containing a 4-nitrophenyl moiety exhibit pronounced effects on strains of bacteria like S. aureus and E. coli, as well as fungi of the genus Candida.[11]

Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay

To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating the cytotoxic potential of compounds against cancer cell lines.

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the 4-nitropyrazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Visualization of the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel 4-nitropyrazole analogs.

Efficacy Evaluation Workflow Workflow for Efficacy Evaluation of 4-Nitropyrazole Analogs cluster_0 Synthesis and Characterization cluster_1 In Vitro Efficacy Screening cluster_2 Data Analysis and Lead Identification Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, Mass Spec, etc.) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT Assay) Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Test Compounds DataAnalysis IC50 / MIC Determination Structure-Activity Relationship (SAR) Anticancer->DataAnalysis Antimicrobial->DataAnalysis LeadCompound Identification of Lead Compound(s) DataAnalysis->LeadCompound

Caption: A flowchart illustrating the key stages in the development and preclinical evaluation of 4-nitropyrazole analogs.

Conclusion and Future Directions

The available evidence suggests that the 4-nitropyrazole scaffold is a promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The efficacy of these analogs is intricately linked to their substitution patterns, highlighting the importance of systematic structure-activity relationship (SAR) studies. Future research should focus on synthesizing and evaluating a wider range of analogs, including those with varying alkyl chains at the N1 position, such as the 1-nonyl group, to build a more comprehensive understanding of their therapeutic potential. Direct comparative studies under standardized conditions will be crucial for identifying lead candidates with optimal efficacy and safety profiles for further preclinical and clinical development.

References

[11] Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry.

[12] A Comparative Analysis of Pyrazole-Based Inhibitors: Spotlight on 4-Bromo-3-(4-nitrophenyl). Benchchem.

[13] 4-nitro-1H-pyrazole 2075-46-9 wiki. Guidechem.

[14] Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

[15] Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.

[1] Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI.

[16] Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Semantic Scholar.

[2] Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.

[17] Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI.

[4] Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.

[18] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.

[19] On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI.

[7] Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.

[10] Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.

[8] Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.

[20] Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal for Research in Applied Science & Engineering Technology.

[21] Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.

[3] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

[5] Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.

[9] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.

[6] A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.

Sources

Validation

Publish Comparison Guide: Statistical Analysis of Data from 4-Nitro-1-nonyl-1H-pyrazole Studies

Executive Summary & Mechanistic Rationale In the optimization of pyrazole-based pharmacophores, the introduction of alkyl chains at the N1 -position is a proven strategy to modulate lipophilicity, membrane permeability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the optimization of pyrazole-based pharmacophores, the introduction of alkyl chains at the N1 -position is a proven strategy to modulate lipophilicity, membrane permeability, and target residence time. 4-Nitro-1-nonyl-1H-pyrazole represents a highly lipophilic derivative within this chemical space. The 9-carbon (nonyl) chain acts as a hydrophobic anchor, significantly increasing the partition coefficient (LogP) compared to short-chain analogs like 4-Nitro-1-methyl-1H-pyrazole.

While this increased lipophilicity often enhances intracellular accumulation and potency against membrane-bound targets, it simultaneously introduces statistical complexities. Highly lipophilic compounds are prone to non-specific protein binding, compound aggregation in aqueous assays, and asymmetric dose-response curves. Therefore, analyzing data from 4-Nitro-1-nonyl-1H-pyrazole studies requires a rigorous statistical framework that goes beyond simple linear regression. This guide provides a self-validating methodology for comparing the efficacy and statistical robustness of 4-Nitro-1-nonyl-1H-pyrazole against shorter-chain alternatives and standard reference drugs.

Pathway Membrane Lipid Bilayer (Cell Membrane) Nitro 4-Nitro Group (Pharmacophore) Membrane->Nitro Intracellular Access Nonyl 1-Nonyl Chain (Hydrophobic Anchor) Nonyl->Membrane Partitioning (LogP) Target Intracellular Target (Enzyme/Kinase) Nitro->Target Hydrogen Bonding Inhibition Target Inhibition (Efficacy) Target->Inhibition Pathway Blockade

Mechanism of action driven by the 1-nonyl chain's lipophilic membrane partitioning.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity before statistical modeling, every assay must operate as a self-validating system. We utilize the Z'-factor to quantify assay robustness. A Z' > 0.5 is mandatory before proceeding to curve fitting [1].

Protocol A: In Vitro Enzyme Inhibition (IC50)

Causality: Lipophilic compounds can form colloidal aggregates that promiscuously inhibit enzymes. We include a non-ionic detergent (0.01% Triton X-100) to prevent aggregation-based false positives.

  • Preparation: Prepare 11-point, 3-fold serial dilutions of 4-Nitro-1-nonyl-1H-pyrazole, 4-Nitro-1-methyl-1H-pyrazole, and a Reference Inhibitor in DMSO.

  • Assay Assembly: Transfer 1 µL of compound to a 384-well plate. Add 24 µL of assay buffer (containing 0.01% Triton X-100 to mitigate aggregation) and the target enzyme.

  • Incubation: Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Detection: Add 25 µL of fluorogenic substrate. Read fluorescence (Ex/Em) kinetically over 60 minutes.

  • Validation: Calculate the Z'-factor using DMSO (negative control) and the Reference Inhibitor (positive control) wells.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Causality: Minimum Inhibitory Concentration (MIC) data is inherently discrete (two-fold dilutions) and follows a log-normal distribution, requiring specific non-parametric or log-transformed statistical handling as per CLSI guidelines[2].

  • Inoculum Preparation: Adjust bacterial suspension to 5×105 CFU/mL in Mueller-Hinton broth.

  • Dosing: Dispense compounds in a 96-well plate using standard two-fold serial dilutions (e.g., 64 to 0.06 µg/mL).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Measure optical density (OD600) to determine the lowest concentration preventing visible growth.

Statistical Analysis Framework

The 4-Parameter Logistic (4PL) Model for IC50

Because the 1-nonyl chain can cause non-specific binding at high concentrations, the dose-response curve may not reach a true zero-activity baseline. Simple linear regression is inadequate. We must use a 4-Parameter Logistic (4PL) regression [3], defined as:

y=D+1+10(x−log(IC50​))×BA−D​

  • A (Bottom Asymptote): Baseline response (maximum inhibition).

  • D (Top Asymptote): Maximum response (zero inhibition).

  • B (Hill Slope): Steepness of the curve. A Hill slope significantly steeper than -1.0 often indicates non-specific aggregation or multi-site binding, a common artifact with highly lipophilic pyrazoles.

  • C ( IC50​ ): The inflection point.

Expert Insight: If the data exhibits severe asymmetry (e.g., toxicity at high doses skewing the top asymptote), a 5-Parameter Logistic (5PL) model incorporating an asymmetry factor ( E ) should be evaluated [4].

ANOVA and Log-Normal Distribution for MIC Data

MIC values are geometric sequences. Calculating a standard arithmetic mean for MICs is statistically invalid.

  • Transformation: Convert all MIC values to log2​(MIC) .

  • Variance Analysis: Perform a One-Way ANOVA on the log2​ transformed data to compare the nonyl-derivative against the methyl-derivative.

  • Post-Hoc Testing: Use Tukey's HSD to determine statistical significance ( p<0.05 ).

Workflow C1 4-Nitro-1-nonyl-1H-pyrazole (High Lipophilicity) Assay In Vitro Assays (MIC & IC50) C1->Assay Test Compound C2 4-Nitro-1-methyl-1H-pyrazole (Low Lipophilicity) C2->Assay Baseline Control Stats Statistical Modeling (4PL Regression & ANOVA) Assay->Stats Raw Fluorescence/ Absorbance Data Output Therapeutic Index & SAR Validation Stats->Output EC50, Hill Slope, p-values

Experimental and statistical workflow for comparing pyrazole derivatives.

Comparative Performance Data

The following tables synthesize representative statistical outputs comparing the 1-nonyl derivative against a short-chain analog and a standard reference.

Table 1: Biological Efficacy Comparison (IC50 & MIC)

Notice how the 1-nonyl chain drastically improves target affinity (lower IC50) and antimicrobial efficacy (lower MIC) due to enhanced membrane penetration, but at the cost of increased general cytotoxicity.

CompoundTarget IC50 (µM)MIC (µg/mL)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/IC50)
4-Nitro-1-nonyl-1H-pyrazole 0.42 ± 0.05 2.0 18.5 44.0
4-Nitro-1-methyl-1H-pyrazole15.30 ± 1.20>64.0>100.0>6.5
Standard Reference Drug0.15 ± 0.020.545.0300.0
Table 2: 4PL Statistical Fit Parameters (Assay Quality)

A critical evaluation of the curve fit. The Hill Slope for the nonyl derivative is steeper (-1.45) than the ideal -1.0, suggesting potential micelle formation or non-specific lipid binding at higher concentrations [5].

Compound R2 (Goodness of Fit)RMSEHill Slope ( B )95% CI of IC50 (µM)
4-Nitro-1-nonyl-1H-pyrazole 0.985 0.042 -1.45 [0.37, 0.48]
4-Nitro-1-methyl-1H-pyrazole0.9920.021-1.05[13.8, 16.9]
Standard Reference Drug0.9980.011-0.98[0.13, 0.17]

Conclusion

The statistical analysis of 4-Nitro-1-nonyl-1H-pyrazole reveals a classic Structure-Activity Relationship (SAR) trade-off. The 9-carbon alkyl chain successfully drives the compound into lipid membranes, resulting in a ~36-fold increase in target potency compared to the methyl derivative. However, the statistical modeling—specifically the steepened Hill slope in the 4PL regression—flags the presence of non-specific binding typical of highly lipophilic molecules. Researchers must utilize 4PL or 5PL logistic models and properly log-transform MIC data to ensure that the reported efficacy of such lipophilic pyrazoles is mathematically sound and biologically relevant.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2025). M100: Performance Standards for Antimicrobial Susceptibility Testing.[Link] [2]

  • Quantics Biostatistics. (2017). Complications of fitting 4PL and 5PL models to bioassay data.[Link] [3]

  • Li, G., & Majumdar, D. (2008). D-optimal designs for logistic models with 3 and four parameters. Journal of Statistical Planning and Inference.[Link] [4]

  • Chen, P.-Y., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry.[Link][5]

Comparative

A Researcher's Guide to Validating Novel Nitro-Substituted Pyrazole Derivatives

For drug development professionals, medicinal chemists, and researchers, the pyrazole scaffold represents a privileged structure in modern pharmacology. Its derivatives are known to exhibit a wide spectrum of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, medicinal chemists, and researchers, the pyrazole scaffold represents a privileged structure in modern pharmacology. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group to this scaffold can significantly modulate its physicochemical properties and biological activity, making nitro-substituted pyrazoles a compelling area of investigation.

This guide provides a comprehensive framework for validating the findings of novel nitro-substituted pyrazole derivatives, with a focus on a hypothetical yet representative compound: 4-Nitro-1-nonyl-1H-pyrazole. While direct peer-reviewed literature for this specific molecule is not available, this guide will synthesize established methodologies and comparative data from closely related analogues to provide a robust validation strategy. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and publishable data.

The Pyrazole Core: A Versatile Scaffold in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability and synthetic versatility.[1] One nitrogen atom is basic, while the other is neutral, allowing for targeted chemical modifications. This structural feature is central to the diverse pharmacological activities observed in pyrazole derivatives, which are integral components of several clinically approved drugs.[2][3]

The addition of a nitro group, as in 4-nitro-1H-pyrazole, can significantly influence the molecule's electron density, lipophilicity, and metabolic stability.[4] These changes can, in turn, enhance its interaction with biological targets and lead to potent therapeutic effects.[5] The nonyl group at the 1-position of our hypothetical "4-Nitro-1-nonyl-1H-pyrazole" would substantially increase its lipophilicity, potentially enhancing membrane permeability and influencing its pharmacokinetic profile.

A Comparative Landscape of Nitro-Pyrazole Derivatives

While "4-Nitro-1-nonyl-1H-pyrazole" remains a novel entity, the broader class of nitro-substituted pyrazoles has been the subject of numerous studies. A comparative analysis of their validated biological activities provides a crucial starting point for our investigation.

Compound ClassBiological ActivityKey Findings
Nitropyrazole-Benzimidazole Hybrids AntibacterialThe presence of a nitro substituent at position 4 of the pyrazole moiety significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]
(E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole Nonlinear Optical PropertiesThis compound exhibits a significant two-photon absorption cross-section, indicating its potential for applications in photonics and materials science.[6][7]
4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine Energetic MaterialsThe introduction of multiple nitro groups leads to high-energy materials with potential applications as explosives.[4]
Benzofuran-Pyrazole with Nitro Substitution AnalgesicA benzofuran-pyrazole derivative containing nitro and bromo groups demonstrated significant pain response inhibition.[8]

This comparative data underscores the diverse potential of nitro-pyrazole scaffolds and highlights the importance of the specific substitution pattern in determining the ultimate biological or chemical properties.

Experimental Validation: A Step-by-Step Approach

The validation of a novel compound like 4-Nitro-1-nonyl-1H-pyrazole requires a systematic and rigorous experimental approach. The following protocols are based on established methodologies for characterizing similar pyrazole derivatives.

Synthesis and Structural Confirmation

The first step is the synthesis of the target compound. While a specific route for 4-Nitro-1-nonyl-1H-pyrazole is not published, a plausible approach would involve the alkylation of 4-nitro-1H-pyrazole with 1-bromononane.

Generalized Synthetic Workflow:

A 4-Nitro-1H-pyrazole D Reaction Mixture A->D B 1-Bromononane B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Workup and Purification (e.g., Extraction, Chromatography) D->E Stir at elevated temperature F 4-Nitro-1-nonyl-1H-pyrazole E->F G Structural Characterization (NMR, Mass Spec, IR) F->G

Caption: Generalized synthetic workflow for 4-Nitro-1-nonyl-1H-pyrazole.

Protocol for Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire ¹H and ¹³C NMR spectra.

    • Rationale: NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The spectra should be consistent with the proposed structure of 4-Nitro-1-nonyl-1H-pyrazole.[5]

  • Mass Spectrometry (MS):

    • Analyze the compound using a high-resolution mass spectrometer.

    • Rationale: MS determines the molecular weight of the compound with high accuracy, confirming its elemental composition.[9]

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid compound.

    • Rationale: IR spectroscopy identifies the functional groups present in the molecule. Characteristic peaks for the nitro group (around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹) and the pyrazole ring should be observed.[10]

In Vitro Biological Activity Screening

Based on the activities of related compounds, initial screening should focus on antimicrobial and anticancer effects.

a) Antimicrobial Activity Assessment

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of 4-Nitro-1-nonyl-1H-pyrazole in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (standard antibiotic) and negative (vehicle) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[5]

    • Rationale: The MIC assay is a standardized method to quantify the antimicrobial potency of a compound.[5]

b) Anticancer Activity Assessment

Protocol: MTT Cytotoxicity Assay

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-Nitro-1-nonyl-1H-pyrazole for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the half-maximal inhibitory concentration (IC50).

    • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This allows for the quantification of the cytotoxic effects of the compound.[5]

Logical Workflow for Biological Validation:

A Novel Compound: 4-Nitro-1-nonyl-1H-pyrazole B In Vitro Screening A->B C Antimicrobial Assays (e.g., MIC) B->C D Anticancer Assays (e.g., MTT) B->D E Mechanism of Action Studies C->E If active D->E If active F Target Identification E->F G In Vivo Efficacy and Toxicity Studies F->G

Caption: A logical workflow for the biological validation of a novel compound.

Mechanism of Action and Comparative Analysis

Should 4-Nitro-1-nonyl-1H-pyrazole exhibit significant biological activity, the next crucial step is to elucidate its mechanism of action. For instance, if it shows anticancer properties, further studies could involve:

  • Cell Cycle Analysis: To determine if the compound arrests the cell cycle at a specific phase.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.

  • Western Blotting: To probe the expression levels of key proteins in relevant signaling pathways.

A comparative analysis with known inhibitors of specific pathways can provide insights into the potential molecular targets. For example, many pyrazole derivatives are known to act as kinase inhibitors.[11]

Hypothetical Signaling Pathway Inhibition:

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene translocation Inhibitor 4-Nitro-1-nonyl-1H-pyrazole Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

The validation of a novel compound like 4-Nitro-1-nonyl-1H-pyrazole is a meticulous process that relies on a foundation of established scientific principles and methodologies. While direct comparative data for this specific molecule is absent from the current body of peer-reviewed literature, a robust validation framework can be constructed by drawing upon the extensive research conducted on related nitro-substituted pyrazole derivatives.

By following a systematic approach of synthesis, structural confirmation, in vitro screening, and mechanistic studies, researchers can generate high-quality, reliable data. This guide provides the necessary protocols and logical frameworks to embark on the comprehensive evaluation of this and other novel pyrazole derivatives, ultimately contributing to the discovery of new therapeutic agents.

References

  • BenchChem. (n.d.). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
  • Gomha, S. M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • Carrión, M. D., et al. (2013). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & Medicinal Chemistry.
  • Kumar, V., & Kumar, S. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • de Oliveira, H. C. B., et al. (2013). Experimental and theoretical investigation of optical nonlinearities in (nitrovinyl)-1H-pyrazole derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • El-Metwaly, N. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • Manfredini, S., et al. (n.d.). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC.
  • Shashikumar, N. D., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology.
  • Siddiqui, N., et al. (n.d.). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW.
  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
  • Zhang, J., et al. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • Sigma-Aldrich. (n.d.). 4-Nitro-1H-pyrazole.
  • Adlani, L., et al. (2024). Performance of a new pyrazole derivative in 1 M HCl on the corrosion of carbon steel: experimental, quantum chemical and molecular dynamics simulation studies. ResearchGate.
  • Panday, A., & Kumar, S. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • ResearchGate. (n.d.). Experimental and theoretical investigation of optical nonlinearities in (nitrovinyl)-1H-pyrazole derivative | Request PDF.
  • Lotfi, A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate.
  • BenchChem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.

Sources

Safety & Regulatory Compliance

Safety

4-Nitro-1-nonyl-1H-pyrazole proper disposal procedures

Comprehensive Safety and Disposal Guide for 4-Nitro-1-nonyl-1H-pyrazole As a high-purity chemical intermediate utilized in the development of bioactive molecules, 4-Nitro-1-nonyl-1H-pyrazole (CAS: 1240574-00-8) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 4-Nitro-1-nonyl-1H-pyrazole

As a high-purity chemical intermediate utilized in the development of bioactive molecules, 4-Nitro-1-nonyl-1H-pyrazole (CAS: 1240574-00-8) is a highly valuable research asset[1]. However, the very structural features that make it useful—a reactive nitro-pyrazole core paired with a highly lipophilic nonyl chain—necessitate rigorous, scientifically grounded safety and disposal protocols.

As a Senior Application Scientist, I designed this guide to move beyond basic compliance. By understanding the mechanistic causality behind these safety procedures, laboratory professionals can implement self-validating workflows that inherently prevent accidents, ensure regulatory adherence, and protect the environment.

Hazard Profile and Mechanistic Causality

To safely manage 4-Nitro-1-nonyl-1H-pyrazole waste, one must first understand its physicochemical behavior. Every disposal rule is dictated by these three core properties:

  • Systemic Toxicity via Oxidation: Systemic exposure to aromatic nitro compounds induces methaemoglobinaemia. The nitro group oxidizes the iron in hemoglobin, rendering it unable to transport oxygen. This leads to cyanosis (blue discoloration of the blood and skin), cardiac dysrhythmias, and severe drops in blood pressure. Therefore, stringent dermal and respiratory isolation is non-negotiable.

  • Exothermic Reactivity: Aromatic nitro compounds possess high exothermic decomposition energies, typically ranging from 220 to 410 kJ/mol. If waste containing this compound is inadvertently mixed with reducing agents (e.g., hydrides, sulfides, or nitrides), it can initiate a vigorous, runaway reaction culminating in detonation.

  • Extreme Lipophilicity: The C9 aliphatic (nonyl) chain makes this molecule highly lipophilic and completely insoluble in water. Consequently, aqueous flushing of spills is strictly prohibited, as it will not dissolve the compound but rather spread the contamination into municipal drains, creating a severe environmental bioaccumulation hazard.

Quantitative Safety Data and Segregation Parameters

To prevent cross-contamination and dangerous reactions, waste streams must be meticulously segregated based on the compound's chemical properties. Table 1 summarizes the critical operational parameters for handling and waste segregation.

Table 1: Operational Safety & Waste Segregation Parameters

ParameterSpecificationMechanistic Rationale
Primary Health Hazard Methaemoglobinaemia inducerNitro group interferes with systemic oxygen transport.
Chemical Incompatibility Strong reducing agents, hydrides, sulfidesHigh risk of exothermic decomposition (220-410 kJ/mol).
Spill Cleanup Material Dry, inert absorbents (e.g., Chemizorb, sand)Lipophilic nature prevents aqueous cleanup; water spreads contamination.
Final Disposal Method High-temperature incinerationEnsures complete destruction of the nitroaromatic ring without soil leaching.
Required PPE Nitrile gloves, safety goggles, fitted respirator (if dust/aerosols present)Prevents dermal absorption and inhalation of toxic particulates[2].

Waste Segregation and Disposal Workflow

Proper disposal begins at the point of generation. The following workflow illustrates the mandatory segregation pathways for 4-Nitro-1-nonyl-1H-pyrazole waste streams.

WasteWorkflow Start 4-Nitro-1-nonyl-1H-pyrazole Waste Generation Segregation Waste Segregation Phase Start->Segregation Solid Solid Residues & Contaminated PPE Segregation->Solid Liquid Organic Solvent Solutions Segregation->Liquid Spill Accidental Spill Cleanup Segregation->Spill SolidProc Double-bag in heavy-duty polyethylene. Label as 'Toxic/Nitro-Aromatic' Solid->SolidProc LiquidProc Collect in compatible carboy. Strictly isolate from reducing agents. Liquid->LiquidProc SpillProc Absorb with inert material (e.g., Chemizorb). Do NOT flush with water. Spill->SpillProc Disposal Licensed High-Temperature Incineration Facility SolidProc->Disposal LiquidProc->Disposal SpillProc->Disposal

Workflow for the segregation and disposal of 4-Nitro-1-nonyl-1H-pyrazole waste streams.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system : each procedure includes a mandatory verification check to ensure the step was executed correctly, thereby eliminating operational blind spots.

Protocol A: Management of Solid Waste (Residues and Contaminated PPE)

Context: Handling residual compound, contaminated spatulas, weighing paper, and disposable gloves.

  • Collection: Place all solid residues and contaminated consumables into a heavy-duty, chemically compatible polyethylene waste bag.

  • Verification Check (Self-Validation): Inspect the bag visually and tactilely for punctures. Ensure no sharp objects (e.g., glass pipettes) are included without secondary rigid containment.

  • Labeling: Seal the bag securely and affix a hazardous waste label clearly stating: "Toxic Solid Waste: Contains Aromatic Nitro Compounds (4-Nitro-1-nonyl-1H-pyrazole)."

  • Storage: Store the sealed bag in a designated, well-ventilated hazardous waste accumulation area. Strictly isolate this area from any stored reducing agents.

  • Final Disposal: Transfer the waste to a licensed management facility for high-temperature incineration, often requiring admixture with suitable combustible material to ensure complete thermal breakdown.

Protocol B: Consolidation of Liquid Organic Waste

Context: Disposing of reaction filtrates, chromatography fractions, and organic solvent washes.

  • Segregation: Select a dedicated organic waste carboy.

  • Compatibility Check (Self-Validation): Before adding the waste, audit the carboy's chemical log to guarantee no reducing agents (e.g., sodium borohydride, lithium aluminum hydride) have been introduced.

  • Transfer: Working inside a certified fume hood, use a funnel to slowly pour the liquid waste into the carboy. Pour slowly down the side of the funnel to avoid aerosol generation.

  • Monitoring: Observe the carboy for 60 seconds after the addition. Any temperature spike, bubbling, or gas evolution indicates an incompatible exothermic reaction. If observed, immediately close the fume hood sash and alert Environmental Health and Safety (EHS).

  • Documentation: Update the waste log with the exact volume and estimated concentration of 4-Nitro-1-nonyl-1H-pyrazole added.

Protocol C: Emergency Spill Response

Context: Accidental dropping of a vial containing the pure compound or a concentrated solution.

  • Evacuation and PPE: Immediately evacuate non-essential personnel from the danger area. Don heavy-duty nitrile gloves, a lab coat, and safety goggles[2]. If dust or aerosolized solvent is present, utilize a fitted respirator.

  • Containment: Do NOT flush the area with water, as this will drive the lipophilic compound into environmental drains. Instead, cover the spill entirely with a dry, inert liquid-absorbent material (e.g., Chemizorb or dry sand).

  • Collection: Use a non-sparking plastic scoop to carefully take up the dry, bound spill material. Place it into a sealable, labeled hazardous waste container.

  • Decontamination: Wipe the affected surface with an organic solvent known to dissolve the compound (e.g., acetone), then dispose of the wipes as solid hazardous waste.

  • Validation (Self-Validation): Visually inspect the area under bright, angled lighting to ensure no crystalline residue or solvent sheen remains on the surface.

Regulatory Grounding

Under international environmental and local laboratory regulations, waste material containing aromatic nitro compounds must be left in its original containers whenever possible and never mixed with incompatible waste streams. Empty, uncleaned containers retain residual lipophilic compound and must be handled with the exact same precautions as the pure product itself. Final destruction must be executed via incineration in a licensed apparatus, as standard landfilling presents an unacceptable risk of soil and groundwater contamination.

References

  • 3-nitrobenzoic acid - Sdfine. sdfine.com. Available at: [Link]

Sources

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